Methyl Gentisate
Descripción
skin lightening agent; structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 2,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDPKUKRQHHZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175841 | |
| Record name | Methyl dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Methyl 2,5-dihydroxybenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20812 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2150-46-1 | |
| Record name | Methyl 2,5-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl gentisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,5-dihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DIHYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS28B004KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Salicylates in Plants: From Salicylic and Gentisic Acid to their Methylated Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the topic of interest is the methyl gentisate biosynthesis pathway, it is important to note that the scientific literature extensively documents the biosynthesis of the related and highly significant compound, methyl salicylate (B1505791). Gentisic acid is a known plant metabolite, primarily derived from salicylic (B10762653) acid, but a dedicated and prominent pathway for its methylation to this compound is not well-characterized in plants. This guide will, therefore, provide a comprehensive overview of the well-established biosynthesis of salicylic acid, gentisic acid, and methyl salicylate, and discuss the hypothetical formation of this compound.
Core Biosynthetic Pathways of Salicylates in Plants
The biosynthesis of salicylates in plants is a complex process that originates from the shikimate pathway. The central precursor, chorismate, is channeled into various branches of secondary metabolism, leading to the production of salicylic acid (SA), which can be further modified to gentisic acid (GA) or methyl salicylate (MeSA).
The Shikimate Pathway: The Origin of Aromatic Compounds
The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate.[1][2][3] This pathway is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of aromatic secondary metabolites, including salicylic acid.[1][4] The enzymes of the shikimate pathway are primarily located in the plastids.[2]
Salicylic Acid (SA) Biosynthesis
Plants utilize two distinct pathways for the synthesis of salicylic acid from chorismate: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[5][6][7]
-
The Isochorismate (ICS) Pathway: This is the major route for SA biosynthesis, especially in response to biotic stress, accounting for over 90% of SA production in plants like Arabidopsis thaliana.[6] In the plastid, chorismate is converted to isochorismate by Isochorismate Synthase (ICS) .[5][6] Isochorismate is then conjugated to glutamate (B1630785) by PBS3 (AVRPPHB SUSCEPTIBLE 3) in the cytosol, forming isochorismoyl-9-glutamate, which can spontaneously break down or be enzymatically converted to salicylic acid.[8]
-
The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway also originates from chorismate, which is first converted to phenylalanine. In the cytosol, Phenylalanine Ammonia-Lyase (PAL) converts phenylalanine to trans-cinnamic acid.[8][9] Through a series of reactions involving β-oxidation, trans-cinnamic acid is converted to benzoic acid (BA).[10] Finally, Benzoic Acid 2-Hydroxylase (BA2H) hydroxylates benzoic acid to form salicylic acid.[8]
Gentisic Acid (GA) Biosynthesis
Gentisic acid (2,5-dihydroxybenzoic acid) is a derivative of salicylic acid and acts as an additional signaling molecule in plant defense, particularly in response to certain viral and bacterial pathogens.[3][11][12] The primary route for GA biosynthesis in plants is the 5-hydroxylation of salicylic acid. This reaction is catalyzed by Salicylic Acid 5-Hydroxylase (S5H) , also known as DMR6 (DOWNY MILDEW RESISTANT 6).[5] In tomato, the expression of the SlS5H gene correlates with the accumulation of gentisic acid during pathogen infection.[5] Radiolabeling studies have confirmed that salicylic acid is the immediate precursor of gentisic acid in tomato.[11]
Methyl Salicylate (MeSA) Biosynthesis
The methylation of salicylic acid to produce the volatile compound methyl salicylate is a critical step in plant defense signaling. MeSA can act as a long-distance signal within the plant and as an airborne signal to communicate with other plants and insects.[13][14] This conversion is catalyzed by the enzyme Salicylic Acid Methyltransferase (SAMT) , which belongs to the SABATH family of methyltransferases.[9][15] SAMT utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[16]
Hypothetical this compound Biosynthesis
The biosynthesis of this compound in plants is not a well-documented pathway. However, it is conceivable that a methyltransferase, possibly from the SABATH family, could catalyze the methylation of gentisic acid. The substrate specificity of these enzymes can be variable. For instance, some SAMT enzymes also exhibit activity with benzoic acid.[14][15] Structural studies of SAMT have revealed the key amino acid residues responsible for substrate binding, and mutations in these residues can alter substrate specificity.[16][17] It is plausible that a related, uncharacterized methyltransferase could accept gentisic acid as a substrate, or that a known SAMT could have minor activity towards it. However, to date, this compound has not been widely reported as a significant natural product in plants involved in signaling pathways akin to methyl salicylate.
Diagram of Salicylate Biosynthesis Pathways
Quantitative Data on Salicylate Biosynthesis
The levels of salicylic acid and its derivatives can vary significantly depending on the plant species, tissue, and stress conditions.
Table 1: Concentration of Salicylic Acid (SA) and Methyl Salicylate (MeSA) in Plant Tissues
| Plant Species | Tissue | Condition | SA Concentration (µg/g FW) | MeSA Concentration (µg/g FW) | Reference |
| Solanum lycopersicum (Tomato) | Leaves | Uninfested | ~1.2 | < 0.01 | [14] |
| Solanum lycopersicum (Tomato) | Leaves | M. sexta infestation (72h) | ~0.4 | ~0.04 | [14] |
| Populus alba x P. glandulosa | Leaves | Uninoculated | ~0.02 | ~0.001 | [15] |
| Populus alba x P. glandulosa | Leaves | B. dothidea inoculation (3d) | ~0.01 | ~0.005 | [15] |
| Arabidopsis thaliana (SAMT-OE) | Leaves | Unstressed | Low | High | [14] |
| Arabidopsis thaliana (SAMT-AS) | Leaves | Unstressed | High | Low | [14] |
Note: Concentrations are approximate and can vary based on experimental conditions. FW = Fresh Weight. OE = Overexpressor. AS = Antisense.
Table 2: Kinetic Parameters of Salicylate-Metabolizing Enzymes
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| Salicylate 5-Hydroxylase (S5H) | Ralstonia sp. U2 | Salicylate | 102.79 ± 27.20 | 107.12 ± 14.38 U/g | [18] |
| Salicylic Acid Methyltransferase (SAMT) | Clarkia breweri | Salicylic Acid | 37.0 ± 6.2 | Not specified | [16] |
Note: Kinetic data for plant S5H is limited in the provided search results. The data for S5H is from a bacterial source but is relevant to the conversion of salicylate to gentisate.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of salicylate biosynthesis.
Heterologous Expression and Purification of a Plant Methyltransferase (e.g., SAMT)
This protocol is adapted for the expression of GST-fusion proteins in E. coli.[4][19][20]
-
Transformation: Transform competent E. coli cells (e.g., BL21 strain) with a pGEX vector containing the coding sequence of the methyltransferase. Select transformed colonies on LB agar (B569324) plates with the appropriate antibiotic (e.g., ampicillin).
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotic and grow overnight at 37°C with vigorous shaking.
-
Large-Scale Culture: Transfer the overnight culture to a larger volume (e.g., 500 mL) of LB broth with antibiotic. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. To improve protein solubility, the culture temperature can be lowered to 18-30°C for overnight incubation.[21]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Lysis: Resuspend the cell pellet in ice-cold 1X PBS. Lyse the cells using sonication or a French press.
-
Purification:
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cell debris.
-
Incubate the supernatant with Glutathione-Sepharose beads for 1-3 hours at 4°C with gentle rocking.
-
Wash the beads several times with ice-cold 1X PBS to remove unbound proteins.
-
Elute the GST-fusion protein using an elution buffer containing reduced glutathione (B108866) (e.g., 10 mM glutathione in 50 mM Tris-HCl, pH 8.0).
-
-
Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE and Coomassie blue staining.
In Vitro Methyltransferase Activity Assay
This protocol uses a radioactive-based method to measure the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a substrate.[22]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Substrate (e.g., 1 mM Salicylic Acid or Gentisic Acid)
-
Purified methyltransferase enzyme (e.g., 1-5 µg)
-
[14C]-S-adenosyl-L-methionine (as the methyl donor)
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding an acid (e.g., HCl). Extract the methylated product (e.g., methyl salicylate) into an organic solvent like ethyl acetate.
-
Quantification: Measure the radioactivity in the organic phase using a liquid scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
-
Controls: Include a no-enzyme control to account for non-enzymatic methylation and a no-substrate control to measure background activity.
Quantification of Salicylates by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of volatile and semi-volatile salicylates from plant tissue.[23][24][25][26]
-
Sample Preparation:
-
Harvest a known amount of fresh plant tissue (e.g., 100-200 mg) and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder.
-
For volatile collection (e.g., MeSA), headspace solid-phase microextraction (SPME) can be used on enclosed plant material.[24]
-
-
Extraction:
-
Extract the powdered tissue with a suitable solvent (e.g., methanol (B129727) or a mixture of isopropanol (B130326) and ethyl acetate).
-
Include an internal standard (e.g., deuterated salicylic acid) for accurate quantification.[27]
-
Vortex and centrifuge to pellet debris.
-
-
Derivatization (for non-volatile compounds like SA and GA):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Derivatize the sample to increase volatility, for example, by silylation using a reagent like BSTFA.
-
-
GC-MS Analysis:
-
Inject the derivatized sample or the collected volatiles (from SPME) into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the compounds. Program the oven temperature with a gradient to ensure good separation (e.g., start at 50°C, ramp up to 280°C).
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra and retention times to those of authentic standards.
-
Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the analytes and the internal standard.
-
Diagram of Experimental Workflow for Salicylate Quantification
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the steps to measure the transcript levels of genes involved in salicylate biosynthesis (e.g., ICS, PAL, S5H, SAMT).[8][10][28][29][30]
-
RNA Extraction:
-
Extract total RNA from frozen, powdered plant tissue using a commercial kit or a CTAB-based method.
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by gel electrophoresis to check for integrity.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target genes and at least two stable reference (housekeeping) genes.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq values of the target genes to the geometric mean of the reference genes.
-
Calculate the relative gene expression using the ΔΔCq method or a similar established model.
-
Diagram of Gene Expression Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylic Acid, a Multifaceted Hormone, Combats Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Cross-Talk between Salicylic and Gentisic Acid in the ‘Candidatus Phytoplasma Solani’ Interaction with Sangiovese Vines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SlS5H silencing reveals specific pathogen-triggered salicylic acid metabolism in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for Substrate Recognition in the Salicylic Acid Carboxyl Methyltransferase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]
- 9. Salicylic Acid Biosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. researchgate.net [researchgate.net]
- 13. The role of methyl salicylate in plant growth under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Overexpression of salicylic acid methyltransferase reduces salicylic acid-mediated pathogen resistance in poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for substrate recognition in the salicylic acid carboxyl methyltransferase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Purification and characterization of salicylate 5-hydroxylase, a three-component monooxygenase from Ralstonia sp. strain U2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdanderson.org [mdanderson.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A Transient Kinetic Analysis of PRMT1 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | Characterization of a Fusarium graminearum Salicylate Hydroxylase [frontiersin.org]
- 28. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 29. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 30. Gene expression analysis by quantitative real-time PCR for floral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Methyl Gentisate from Gentiana Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isolation of methyl gentisate, a compound of interest for its potential therapeutic and cosmeceutical properties, from plants of the Gentiana genus. While specific literature detailing the isolation of this compound from Gentiana is scarce, this document outlines a robust, generalized methodology based on established phytochemical techniques for the separation of phenolic compounds from this genus.
This compound, the methyl ester of gentisic acid, is a dihydroxybenzoic acid derivative. Research suggests it may act as a pro-drug to hydroquinone, indicating potential applications in dermatology, particularly for skin whitening, without the associated side effects of hydroquinone.[1] Gentiana, a large genus of flowering plants, is known for its rich composition of bioactive secondary metabolites, including iridoids, secoiridoids, xanthones, and flavonoids, which have been utilized in traditional medicine for centuries.[2][3]
Phytochemical Composition of Gentiana Species
Gentiana species are a rich source of a diverse array of bioactive compounds. The primary classes of phytochemicals that have been isolated and identified are summarized in the table below. This diversity necessitates multi-step purification protocols to isolate specific compounds like this compound.
| Phytochemical Class | Examples | Predominant Plant Parts |
| Iridoids and Secoiridoids | Gentiopicroside, Swertiamarin, Loganic Acid, Sweroside | Roots, Rhizomes |
| Xanthones | Gentisin, Isogentisin, Mangiferin | Roots, Aerial Parts |
| Flavonoids | Isoorientin, Isovitexin, Luteolin | Leaves, Flowers |
| Triterpenoids | Oleanolic Acid, Ursolic Acid | Roots |
| Phenolic Acids & Derivatives | Gentisic Acid, Caffeic Acid, Ferulic Acid | General Distribution |
Experimental Protocol for the Isolation of this compound
The following protocol is a generalized procedure for the isolation of this compound from Gentiana species, designed by integrating common phytochemical extraction and purification techniques for phenolic compounds.
Plant Material Preparation and Extraction
-
Collection and Preparation : Collect fresh plant material, such as the roots and rhizomes of a selected Gentiana species. Clean the plant material to remove any soil and debris. Air-dry the material in a well-ventilated area away from direct sunlight or use a lyophilizer. Once dried, grind the plant material into a coarse powder to increase the surface area for extraction.
-
Solvent Extraction : Macerate the powdered plant material in methanol (B129727) or a methanol-water mixture (e.g., 80% methanol) at a solid-to-solvent ratio of 1:10 (w/v).[4] Perform the extraction at room temperature with constant agitation for 24-48 hours. The process can be expedited by using sonication or Soxhlet extraction. After the extraction period, filter the mixture to separate the plant debris from the crude extract. Repeat the extraction process on the residue two more times to ensure exhaustive extraction. Combine the filtrates.
-
Concentration : Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a concentrated crude extract.
Solvent-Solvent Partitioning
-
Initial Fractionation : Resuspend the concentrated crude extract in distilled water and perform liquid-liquid partitioning in a separatory funnel.
-
Sequential Extraction : Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound, being a moderately polar phenolic compound, is expected to partition primarily into the ethyl acetate fraction.
-
Fraction Collection and Concentration : Collect each solvent fraction separately and evaporate the solvents under reduced pressure to yield the n-hexane, chloroform, and ethyl acetate fractions.
Chromatographic Purification
-
Column Chromatography :
-
Stationary Phase : Silica (B1680970) gel (60-120 mesh).
-
Column Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading : Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution : Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).
-
Fraction Collection : Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring :
-
Stationary Phase : Silica gel 60 F254 plates.
-
Mobile Phase : A suitable solvent system such as chloroform:methanol (e.g., 95:5 or 90:10 v/v).
-
Visualization : Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., ferric chloride for phenolic compounds).
-
Fraction Pooling : Combine the fractions that show a spot corresponding to a reference standard of this compound or a spot with the expected characteristics of a phenolic compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Column : A reversed-phase C18 column is typically used for the separation of phenolic compounds.
-
Mobile Phase : A gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.
-
Detection : UV detector set at the maximum absorbance wavelength for this compound.
-
Purification : Inject the pooled and concentrated fractions from column chromatography. Collect the peak corresponding to the retention time of this compound.
-
Final Concentration : Evaporate the solvent from the collected HPLC fraction to obtain purified this compound.
-
Structure Elucidation and Purity Assessment
-
Purity Check : Assess the purity of the isolated compound using analytical HPLC.
-
Structure Confirmation : Confirm the identity of the isolated compound as this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Visualized Experimental Workflow
The following diagram illustrates the key stages in the proposed isolation protocol for this compound.
References
Enzymatic Synthesis of Methyl Gentisate: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl gentisate, the methyl ester of gentisic acid, is a compound of significant interest, particularly in the cosmetic and pharmaceutical industries, due to its properties as a tyrosinase inhibitor and antioxidant.[1][2] This technical guide provides an in-depth overview of the enzymatic pathways and methodologies for the synthesis of this compound. It focuses on a bienzymatic approach, starting with the biosynthesis of the precursor, gentisic acid, from salicylic (B10762653) acid, followed by its enzymatic esterification. A conceptual whole-cell biocatalysis strategy is also presented as a promising alternative for streamlined production. This document includes detailed experimental protocols, quantitative data from relevant studies, and process diagrams to facilitate understanding and application in a research and development setting.
Introduction to Enzymatic Synthesis
The synthesis of specialty chemicals through biocatalysis is gaining prominence over traditional chemical methods due to its high selectivity, mild reaction conditions, and environmental sustainability.[3][4][5] Enzymatic synthesis of this compound offers a green alternative that minimizes the formation of unwanted byproducts and avoids the use of harsh reagents.[1] This guide outlines two primary enzymatic strategies: a sequential two-step conversion and a consolidated whole-cell biocatalysis system.
Pathway I: Biosynthesis of the Precursor, Gentisic Acid
The immediate precursor to this compound is gentisic acid (2,5-dihydroxybenzoic acid, 2,5-DHBA). In biological systems, gentisic acid is produced from the phytohormone salicylic acid (SA).[6][7][8] This conversion is a hydroxylation reaction catalyzed by the enzyme Salicylic Acid 5-Hydroxylase (S5H).
Key Enzyme: Salicylic Acid 5-Hydroxylase (S5H)
S5H is a 2-oxoglutarate-dependent dioxygenase that specifically hydroxylates salicylic acid at the C5 position of its phenyl ring to form 2,5-DHBA.[6][8][9] This enzyme is a critical component in fine-tuning salicylic acid homeostasis in plants.[6][8] Studies on S5H from Arabidopsis thaliana have demonstrated its high catalytic efficiency for this conversion.[6][8]
Data Presentation: Kinetic Parameters of S5H
The following table summarizes the kinetic properties of S5H, highlighting its efficiency in converting salicylic acid to gentisic acid.
| Enzyme | Source Organism | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| S5H/DMR6 | Arabidopsis thaliana | 18.3 ± 2.1 | 0.91 ± 0.04 | 4.96 x 10⁴ | [6][8] |
| S3H | Arabidopsis thaliana | 108.2 ± 10.3 | 0.66 ± 0.02 | 6.09 x 10³ | [6][8] |
Note: S3H (Salicylic Acid 3-Hydroxylase) is included for comparison, demonstrating the superior catalytic efficiency of S5H for 5-hydroxylation.
Visualization: Gentisic Acid Biosynthesis Pathway
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents [mdpi.com]
- 5. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 6. researchgate.net [researchgate.net]
- 7. THE FORMATION OF GENTISIC ACID FROM HOMOGENTISIC ACID. VII. FURTHER PURIFICATION AND PROPERTIES OF THE GENTISIC ACID FORMING ENZYME SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Esterification of oleic acid with methanol by immobilized lipase on wrinkled silica nanoparticles with highly ordered, radially oriented mesochannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
An In-depth Technical Guide to Methyl Gentisate: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl gentisate, also known as methyl 2,5-dihydroxybenzoate, is a phenolic compound that has garnered significant interest in the fields of dermatology, pharmacology, and medicinal chemistry. As a derivative of gentisic acid, a natural product found in various plants, this compound exhibits a range of biological activities, including skin whitening, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, supported by experimental protocols and pathway diagrams to facilitate further research and development.
Chemical Structure and Properties
This compound is the methyl ester of 2,5-dihydroxybenzoic acid. Its chemical structure consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 2 and 5, and a methyl ester group at position 1.
Chemical Structure:
![]()
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | methyl 2,5-dihydroxybenzoate |
| Synonyms | This compound, Gentisic acid methyl ester |
| CAS Number | 2150-46-1 |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| SMILES | COC(=O)c1cc(O)ccc1O |
| InChI Key | XGDPKUKRQHHZTH-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 86-88 °C | [1] |
| Boiling Point | 136 °C @ 1 mmHg | [2] |
| pKa | 9.87 ± 0.18 (Predicted) | [2] |
| LogP | 1.83 (Estimated) | [2] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol (B129727). | [2] |
| Appearance | White to off-white solid | |
| UV-Vis λmax (in acidic mobile phase) | For 2,5-dihydroxybenzoic acid: 214 nm, 236 nm, 334 nm | [3] |
Table 3: Spectroscopic Data of this compound
| Spectroscopy | Peak Assignments |
| ¹H-NMR (500 MHz, CD₃COCD₃) | δ (ppm): 6.89 (s, 3-H and 5-H) |
| IR (KBr) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=O (ester), and C-O stretching. Specific wavenumbers are not readily available for this compound, but are expected to be similar to methyl 2-hydroxybenzoate with characteristic broad O-H stretch (~3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-O stretches (~1200-1300 cm⁻¹). |
| ¹³C-NMR | Expected peaks for methyl carbon, aromatic carbons, and carbonyl carbon. Specific chemical shifts are not readily available for this compound but can be predicted based on its structure. |
Synthesis of this compound
This compound can be synthesized from its corresponding carboxylic acid, 2,5-dihydroxybenzoic acid, through Fischer esterification.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dihydroxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,5-dihydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Biological Activities and Mechanisms of Action
This compound is recognized for its potential applications in dermatology and medicine due to its multifaceted biological activities.
Skin Whitening Activity: Tyrosinase Inhibition
This compound is known to inhibit melanogenesis, the process of melanin (B1238610) production in the skin. This effect is primarily attributed to its ability to inhibit tyrosinase, the key enzyme in the melanin synthesis pathway. It is also considered a pro-drug of hydroquinone, a well-known skin-lightening agent.[4]
Mechanism of Tyrosinase Inhibition:
Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for melanin. This compound acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the substrate from binding, thus reducing melanin production.
Quantitative Analysis:
-
IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) of this compound against mammalian tyrosinase is approximately 11 µg/mL.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 4. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Methyl Gentisate
For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active compounds is fundamental. This guide provides an in-depth look at the solubility of methyl gentisate (also known as methyl 2,5-dihydroxybenzoate), a compound of interest for its various biological activities. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide presents the available qualitative and semi-quantitative data, alongside a comprehensive, generalized protocol for the experimental determination of its solubility.
Quantitative and Qualitative Solubility Data
Precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented. The available information is summarized in the table below. It is important to note that "slightly soluble" is a qualitative description and can vary between sources. The most concrete data point comes from a supplier, indicating high solubility in DMSO.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Data Type |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 200 mg/mL[1][2] | Semi-quantitative |
| Methanol | Not Specified | Slightly Soluble[3] | Qualitative |
| Water | Not Specified | Soluble[4] | Qualitative |
To provide a broader perspective for solvent selection in experimental work, the following table presents solubility data for the structurally related compound, gentisic acid. It is crucial to recognize that while these compounds share a phenolic acid moiety, their overall structures differ, and therefore, their solubilities may not be identical. This data is provided for reference purposes only.
Table 2: Solubility of Gentisic Acid (Reference Data)
| Solvent | Solubility at 25 °C ( g/100g of solvent) | Solubility at 40 °C ( g/100g of solvent) |
| Water | 0.85 | 1.55 |
| Methanol | 42.3 | 53.8 |
| Ethanol | 33.1 | 43.2 |
| 1-Propanol | 27.2 | 36.4 |
| 2-Propanol | 24.5 | 33.1 |
| 2-Butanone | 26.9 | 38.2 |
| Ethyl Acetate | 15.1 | 22.4 |
| Acetonitrile | 13.9 | 20.1 |
| Dimethylformamide (DMF) | 68.4 | 81.2 |
Data for gentisic acid is adapted from a study by I. L. dos Ramos et al., published in Fluid Phase Equilibria, 2018.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of a compound like this compound using the widely accepted isothermal shake-flask method, followed by quantification.
1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gravimetric analysis setup (drying oven, desiccator).
2. Procedure
2.1. Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
2.2. Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
2.3. Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
If necessary, dilute the clear filtrate with a known volume of the solvent to bring the concentration within the analytical range of the chosen quantification method.
2.4. Quantification:
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Inject the filtered and diluted sample solution and determine its concentration from the calibration curve.
Using Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the clear, saturated filtrate into the evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it. The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.
3. Calculation of Solubility
Calculate the solubility of this compound in the selected solvent at the specified temperature. The results are typically expressed in mg/mL, g/100g of solvent, or as a mole fraction.
Visualizing Key Concepts and Workflows
To further aid in the understanding of the processes and principles involved in solubility, the following diagrams have been generated.
References
Spectroscopic Profile of Methyl Gentisate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl gentisate (methyl 2,5-dihydroxybenzoate), a compound of interest in various research fields, including drug development. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of published spectra specifically for this compound, data for the closely related isomer, methyl 2,4-dihydroxybenzoate (B8728270), and the parent compound, methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), are included for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 6.89 | s | 2H | 3-H and 5-H | CD₃COCD₃ |
Note: Data extracted from a study on the metabolism of 4-hydroxybenzoic acid. The spectrum shown was limited to the 6.7 to 7.3 ppm range.[1]
Table 2: ¹³C NMR Spectroscopic Data of Methyl 2-hydroxybenzoate (Reference)
| Chemical Shift (δ) ppm | Assignment |
| 161.4 | C1 (C-OH) |
| 112.9 | C2 (C=O) |
| 135.9 | C3 |
| 117.6 | C4 |
| 130.1 | C5 |
| 119.2 | C6 |
| 170.5 | C=O (ester) |
| 52.3 | O-CH₃ |
Note: This data is for methyl 2-hydroxybenzoate and serves as a reference for the expected chemical shifts in a substituted methyl benzoate. The presence of a second hydroxyl group in this compound will influence these shifts.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Hydroxybenzoic Acid Derivatives
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | O-H (hydroxyl) | Stretching (broad) |
| ~3050 | C-H (aromatic) | Stretching |
| ~2950 | C-H (methyl) | Stretching |
| ~1700 | C=O (ester) | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| ~1250 | C-O (ester/phenol) | Stretching |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometric Data for this compound
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular Ion) |
| 137 | [M - OCH₃]⁺ |
| 109 | [M - COOCH₃]⁺ |
Note: The expected molecular ion peak for this compound (C₈H₈O₄) is at m/z 168. Common fragmentation patterns for methyl esters of aromatic acids include the loss of the methoxy (B1213986) group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). The mass spectrum for methyl 2,4-dihydroxybenzoate shows a molecular ion at m/z 168 and a significant fragment at m/z 136.[3]
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
Sample Preparation:
-
A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated acetone (B3395972) (CD₃COCD₃), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)).
-
A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
The sample is placed in a 5 mm NMR tube and inserted into the spectrometer's magnet.
-
For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The acquired FID is then Fourier transformed to produce the frequency-domain NMR spectrum.
Infrared (IR) Spectroscopy
Infrared spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
Solid Samples (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Solid or Liquid Samples (Attenuated Total Reflectance - ATR): A small amount of the sample is placed directly onto the ATR crystal. This technique requires minimal sample preparation.
-
Liquid Samples (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure solvent) is recorded.
-
The sample is placed in the instrument's beam path.
-
The infrared radiation is passed through the sample, and the transmitted or reflected light is detected.
-
The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, which ionizes molecules and separates them based on their mass-to-charge ratio (m/z).
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Common ionization techniques for organic molecules include Electron Ionization (EI), which is a hard ionization technique that causes significant fragmentation, and Electrospray Ionization (ESI), which is a soft ionization technique that often leaves the molecular ion intact.
Mass Analysis and Detection:
-
The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their m/z ratio.
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Methyl 2,4-Dihydroxybenzoate | C8H8O4 | CID 16523 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Methyl 2,5-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,5-dihydroxybenzoate (B8804636), also known as methyl gentisate, is a phenolic compound with potential applications in the pharmaceutical and cosmetic industries due to its biological activities, including tyrosinase inhibition and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of methyl 2,5-dihydroxybenzoate, detailing its occurrence in various plant and microbial species. The guide includes a summary of quantitative data for related compounds, comprehensive experimental protocols for isolation and characterization, and a discussion of its biosynthetic pathways and potential mechanisms of action, visualized through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Occurrence of Methyl 2,5-Dihydroxybenzoate
Methyl 2,5-dihydroxybenzoate is a naturally occurring ester of gentisic acid (2,5-dihydroxybenzoic acid). Its presence has been identified in a limited number of plant species and is suggested in microbial sources known for producing a diverse array of secondary metabolites.
Plant Sources
The primary plant sources identified to contain methyl 2,5-dihydroxybenzoate or its precursor, gentisic acid, belong to the genera Gentiana and Gaultheria.
-
Gentiana Species (Gentian): The roots of various Gentiana species, particularly Gentiana lutea (yellow gentian), are well-documented sources of gentisic acid and its derivatives. While direct quantitative data for methyl 2,5-dihydroxybenzoate is limited, the presence of its precursor suggests its potential occurrence, likely at low concentrations. Quantitative analyses of Gentiana lutea roots have revealed the presence of numerous secoiridoids, xanthones, and phenolic acids[1][2][3][4].
-
Gaultheria procumbens (Wintergreen): The essential oil of wintergreen is renowned for its high concentration of methyl salicylate (B1505791). However, the plant itself contains a variety of other phenolic compounds. While methyl salicylate is the dominant volatile, the presence of other benzoate (B1203000) derivatives, including methyl 2,5-dihydroxybenzoate, in the plant tissues cannot be entirely ruled out, though it is not a primary component of the essential oil[5][6][7][8]. One study on the volatile constituents of Gaultheria procumbens aerial parts identified methyl salicylate as the main component (61.14%), but did not report the presence of methyl 2,5-dihydroxybenzoate[9].
-
Iberis sempervirens (Evergreen Candytuft): The fruit of this plant has been reported to contain methyl 2,5-dihydroxybenzoate.
Microbial Sources
While the direct isolation of methyl 2,5-dihydroxybenzoate from microorganisms is not extensively documented, the biosynthetic capabilities of certain bacterial genera, particularly Streptomyces, suggest they are promising potential sources.
-
Streptomyces Species: This genus is a prolific producer of a vast array of secondary metabolites, including many aromatic compounds synthesized via the polyketide pathway[10]. The precursor to methyl 2,5-dihydroxybenzoate, gentisic acid, is a known microbial metabolite. Given the prevalence of methyltransferase enzymes in Streptomyces, it is highly probable that strains capable of producing gentisic acid could also synthesize its methyl ester. Genome mining of Streptomyces has revealed numerous biosynthetic gene clusters with the potential to produce novel compounds[11][12][13].
Quantitative Data
Precise quantitative data for methyl 2,5-dihydroxybenzoate in natural sources is scarce in the current literature. However, data for related compounds, particularly in Gentiana lutea, can provide an indication of the potential yield.
| Plant Source | Compound | Concentration (% w/w) | Method of Analysis | Reference |
| Gentiana lutea (root) | Gentiopicroside | 1.85 - 3.97 | HPLC/ESI-MS | [2] |
| Gentiana lutea (root) | Loganic Acid | 0.11 - 1.30 | HPLC/ESI-MS | [2] |
| Gentiana lutea (root) | Isogentisin | 0.03 - 0.48 | HPLC/ESI-MS | [2] |
| Gaultheria procumbens (essential oil) | Methyl Salicylate | > 99 | GC-MS | [5] |
| Gaultheria procumbens (aerial parts, volatile oil) | Methyl Salicylate | 61.14 | GC-MS | [9] |
Biosynthesis of Methyl 2,5-Dihydroxybenzoate
The biosynthesis of methyl 2,5-dihydroxybenzoate proceeds via the formation of its precursor, gentisic acid, followed by a methylation step.
Biosynthesis of Gentisic Acid
Gentisic acid can be synthesized in nature through two primary pathways:
-
Shikimate Pathway: In many plants and microorganisms, gentisic acid is a downstream product of the shikimate pathway, which produces aromatic amino acids. Chorismate, a key intermediate in this pathway, can be converted to isochorismate and subsequently to 2,3-dihydro-2,3-dihydroxybenzoate, which is then oxidized to 2,5-dihydroxybenzoic acid (gentisic acid).
-
Polyketide Pathway: In some microorganisms, particularly actinomycetes like Streptomyces, gentisic acid can be synthesized via the polyketide pathway. This involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization to yield various aromatic compounds, including gentisic acid.
Methylation of Gentisic Acid
The final step in the biosynthesis of methyl 2,5-dihydroxybenzoate is the esterification of the carboxyl group of gentisic acid. This reaction is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Specifically, a benzoic acid carboxyl methyltransferase (BSMT) would utilize SAM as a methyl group donor to convert gentisic acid to methyl 2,5-dihydroxybenzoate.
Experimental Protocols
The following protocols are generalized methodologies for the extraction, isolation, and identification of methyl 2,5-dihydroxybenzoate from plant and microbial sources. Optimization will be required based on the specific source material.
Extraction and Isolation from Gentiana lutea Roots
This protocol focuses on the extraction of moderately polar compounds from gentian roots.
1. Sample Preparation:
- Obtain fresh or dried roots of Gentiana lutea.
- Wash fresh roots thoroughly to remove soil and debris.
- Chop the roots into small pieces and air-dry or freeze-dry.
- Grind the dried root material into a fine powder.
2. Extraction:
- Macerate the powdered root material (100 g) with 80% methanol (B129727) (1 L) at room temperature for 24 hours with occasional shaking.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process twice more with fresh solvent.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
3. Fractionation:
- Suspend the crude extract in distilled water (200 mL) and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297) (3 x 200 mL each).
- Methyl 2,5-dihydroxybenzoate is expected to partition into the ethyl acetate fraction.
- Concentrate the ethyl acetate fraction to dryness.
4. Chromatographic Purification:
- Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
- Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
- Monitor the fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm).
- Combine fractions containing the compound of interest.
- Perform further purification by preparative HPLC on a C18 column with a mobile phase of methanol and water.
// Nodes
Start [label="Gentiana lutea Roots", fillcolor="#F1F3F4", fontcolor="#202124"];
Grinding [label="Grinding", fillcolor="#FBBC05", fontcolor="#202124"];
Extraction [label="Maceration with 80% Methanol", fillcolor="#FBBC05", fontcolor="#202124"];
Filtration [label="Filtration and Concentration", fillcolor="#FBBC05", fontcolor="#202124"];
Partition [label="Solvent Partitioning\n(n-Hexane, Chloroform, Ethyl Acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
EtOAc [label="Ethyl Acetate Fraction", fillcolor="#34A853", fontcolor="#FFFFFF"];
ColumnChrom [label="Silica Gel Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PrepHPLC [label="Preparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PureCompound [label="Pure Methyl 2,5-dihydroxybenzoate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
Start -> Grinding;
Grinding -> Extraction;
Extraction -> Filtration;
Filtration -> Partition;
Partition -> EtOAc;
EtOAc -> ColumnChrom;
ColumnChrom -> PrepHPLC;
PrepHPLC -> PureCompound;
}
Structure Elucidation
The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the chemical structure and assign all proton and carbon signals.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and ester carbonyl groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima characteristic of the phenolic chromophore.
Biological Activities and Signaling Pathways
Methyl 2,5-dihydroxybenzoate, as a phenolic compound, is predicted to exhibit a range of biological activities. While specific studies on this compound are limited, its structural similarity to other well-researched phenolic compounds allows for the inference of its potential mechanisms of action.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of skin-lightening agents. Phenolic compounds are known to inhibit tyrosinase through various mechanisms, including chelation of the copper ions in the active site and acting as competitive or non-competitive inhibitors[14][15][16][17][18]. Methyl 2,5-dihydroxybenzoate, with its dihydroxy-substituted aromatic ring, is a likely candidate for tyrosinase inhibition.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and enzymes[19][20][21][22][23]. Structurally related compounds to methyl 2,5-dihydroxybenzoate have been shown to inhibit these pathways.
Conclusion and Future Directions
Methyl 2,5-dihydroxybenzoate is a natural product with significant potential for development in the pharmaceutical and cosmetic sectors. While its natural occurrence appears to be limited, plant species such as Gentiana lutea and microbial sources like Streptomyces represent promising avenues for its isolation and production. Further research is warranted to:
-
Quantify the concentration of methyl 2,5-dihydroxybenzoate in various natural sources to identify high-yielding species or strains.
-
Optimize isolation and purification protocols to improve efficiency and yield.
-
Elucidate the complete biosynthetic pathway in different organisms to enable metabolic engineering for enhanced production.
-
Conduct comprehensive biological activity screening to fully characterize its therapeutic potential and elucidate its precise mechanisms of action.
This technical guide provides a solid foundation for future research and development efforts focused on harnessing the potential of methyl 2,5-dihydroxybenzoate from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative HPLC/ESI-MS and HPLC/DAD study of different populations of cultivated, wild and commercial Gentiana lutea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. mdpi.com [mdpi.com]
- 9. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Pan-Genome of the Genus Streptomyces and Prioritization of Biosynthetic Gene Clusters With Potential to Produce Antibiotic Compounds [frontiersin.org]
- 12. Biosynthetic Potential of Streptomyces Rationalizes Genome-Based Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. saudijournals.com [saudijournals.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Mechanism of Action of Methyl Gentisate on Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl gentisate, the methyl ester of gentisic acid, has been identified as an inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This technical guide delineates the current understanding of the mechanism of action of this compound on tyrosinase, drawing from available in vitro data. While direct detailed kinetic and spectroscopic studies on this compound are limited, this guide provides comprehensive, standardized experimental protocols for its characterization as a tyrosinase inhibitor. Furthermore, a proposed binding mode of this compound within the tyrosinase active site is presented through a conceptual molecular docking visualization. This document serves as a foundational resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmacology who are engaged in the development of novel skin-lightening agents and treatments for hyperpigmentation disorders.
Introduction to Tyrosinase and its Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overproduction and accumulation of melanin can lead to various dermatological conditions, including melasma, freckles, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and therapeutics for hyperpigmentary disorders.
This compound (methyl 2,5-dihydroxybenzoate) is a derivative of gentisic acid, a naturally occurring dihydroxybenzoic acid. Its potential as a tyrosinase inhibitor has been highlighted in comparative studies with other depigmenting agents. This guide will consolidate the known quantitative data and provide a framework for further detailed investigation into its inhibitory mechanism.
Quantitative Data on Tyrosinase Inhibition by this compound and Related Compounds
In vitro studies utilizing mammalian melanocyte cell cultures and cell-free extracts have provided quantitative data on the inhibitory potency of this compound and its parent compound, gentisic acid, against tyrosinase. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of an inhibitor.
| Compound | IC50 (µg/mL) | IC50 (µM) | Source |
| This compound | ~11 | ~65.4 | [3] |
| Ethyl Gentisate | ~20 | ~109.8 | [3] |
| Gentisic Acid | >100 | >649 | [3] |
| Kojic Acid (Reference) | ~6 | ~42.2 | [3] |
| Hydroquinone (B1673460) (Reference) | ~72 | ~653.8 | [3] |
Note: The IC50 values were determined using cell-free extracts from murine melanoma cells.
These data indicate that this compound is a more potent inhibitor of tyrosinase than its parent compound, gentisic acid, and the commercially used skin-lightening agent, hydroquinone.[3] Its efficacy is comparable to that of kojic acid, a well-established tyrosinase inhibitor.[3]
Experimental Protocols for Mechanistic Studies
To fully elucidate the mechanism of action of this compound on tyrosinase, a series of standardized biochemical and biophysical assays are required. The following sections detail the experimental protocols for these investigations.
Enzyme Inhibition Assay
This assay is fundamental to determining the inhibitory effect of this compound on tyrosinase activity. Mushroom tyrosinase is commonly used for these studies due to its commercial availability and structural similarity to mammalian tyrosinase.
Objective: To determine the IC50 value of this compound for mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (substrate)
-
This compound (test inhibitor)
-
Kojic Acid (positive control)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Spectrophotometer (capable of reading at 475 nm)
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a series of dilutions of this compound and kojic acid in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%).
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
This compound or kojic acid solution (or solvent control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular intervals for a set duration (e.g., 20 minutes).
-
Calculate the initial velocity (V₀) of the reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Enzyme Kinetics Analysis
To understand how this compound interacts with tyrosinase (e.g., competitive, non-competitive, uncompetitive, or mixed-type inhibition), enzyme kinetic studies are performed.
Objective: To determine the mode of inhibition of this compound on tyrosinase.
Procedure:
-
Perform the enzyme inhibition assay as described in section 3.1, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).
-
Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the inhibition type.
Spectroscopic Analysis of Interaction
Spectroscopic techniques such as UV-Visible (UV-Vis) and fluorescence spectroscopy can provide insights into the binding interaction between this compound and tyrosinase.
Objective: To investigate the binding and potential conformational changes of tyrosinase upon interaction with this compound.
3.3.1. UV-Visible Spectroscopy
Procedure:
-
Record the UV-Vis absorption spectrum of tyrosinase in phosphate buffer.
-
Titrate the tyrosinase solution with increasing concentrations of this compound.
-
Record the UV-Vis spectrum after each addition of the inhibitor.
-
Analyze any changes in the absorption spectrum of tyrosinase, which may indicate complex formation.
3.3.2. Fluorescence Spectroscopy
Procedure:
-
Record the intrinsic fluorescence emission spectrum of tyrosinase (excitation typically around 280 nm to excite tryptophan and tyrosine residues).
-
Titrate the tyrosinase solution with increasing concentrations of this compound.
-
Record the fluorescence emission spectrum after each addition.
-
Analyze the quenching of tyrosinase's intrinsic fluorescence. The data can be used to calculate binding constants (Ka) and the number of binding sites (n) using the Stern-Volmer and Scatchard equations.
Visualization of the Mechanism of Action
To provide a conceptual framework for the interaction between this compound and tyrosinase, the following diagrams illustrate the key processes and relationships.
Experimental Workflow
The logical flow of experiments to characterize the inhibitory action of this compound on tyrosinase is depicted below.
Caption: Workflow for characterizing this compound's tyrosinase inhibition.
Proposed Signaling Pathway of Tyrosinase Inhibition
This diagram illustrates the point of intervention of this compound in the melanin biosynthesis pathway.
Caption: Inhibition of melanogenesis by this compound via tyrosinase.
Conceptual Molecular Docking of this compound in Tyrosinase Active Site
The following diagram represents a hypothetical binding mode of this compound within the active site of mushroom tyrosinase (PDB ID: 2Y9X), which contains two copper ions essential for its catalytic activity.
Caption: Proposed chelation of copper ions by this compound in the active site.
Conclusion
This compound demonstrates significant potential as a tyrosinase inhibitor for applications in skin lightening and the management of hyperpigmentation. The available quantitative data positions it as a more effective agent than hydroquinone and comparable to kojic acid. To fully realize its therapeutic and cosmetic potential, further in-depth studies employing the detailed experimental protocols outlined in this guide are essential. Elucidating the precise kinetic mechanism, characterizing the binding interaction through spectroscopic methods, and validating the proposed binding mode via computational and structural studies will provide a comprehensive understanding of its mechanism of action and pave the way for its rational development as a novel and effective tyrosinase inhibitor.
References
In Vitro Antioxidant Properties of Methyl Gentisate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl gentisate (methyl 2,5-dihydroxybenzoate), a derivative of gentisic acid, is a phenolic compound that has garnered interest for its potential biological activities, including its role as an antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Core Antioxidant Mechanisms
This compound's antioxidant activity is primarily attributed to its chemical structure, specifically the presence of hydroxyl groups on the benzene (B151609) ring. These groups can donate hydrogen atoms to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. The main in vitro mechanisms evaluated are radical scavenging and metal ion reduction.
Quantitative Antioxidant Data
The following tables summarize the available quantitative data for the antioxidant and related activities of this compound and its parent compound, gentisic acid. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Assay | Test Compound | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Tyrosinase Inhibition | This compound | ~11 µg/mL | Kojic Acid | ~6 µg/mL |
Table 1: Tyrosinase inhibitory activity of this compound.
| Assay | Test Compound | Antioxidant Capacity | Reference Compound | Antioxidant Capacity (Reference) |
| FRAP | Gentisic Acid (2,5-dihydroxybenzoic acid) | 236.00 µM Fe²⁺ | Trolox | Not specified in the study |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Gentisic Acid.[1]
Note: Extensive literature searches did not yield specific IC50 values for this compound in DPPH and ABTS radical scavenging assays. Data for the related compound, methyl gallate, is more readily available but is not included here to avoid confusion. Researchers are encouraged to perform these assays to generate specific data for this compound.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly prepared and kept in the dark.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the various concentrations of this compound or the standard solution.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the various concentrations of this compound or the standard to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.
Methodology:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound and a standard (e.g., ferrous sulfate (B86663) or Trolox).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the this compound sample, standard, or blank (solvent) to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using the known concentrations of the ferrous sulfate or Trolox standard.
-
The FRAP value of the this compound samples is determined by comparing their absorbance to the standard curve and is expressed as µM of Fe(II) equivalents.
-
Tyrosinase Inhibition Assay
Principle: This spectrophotometric assay measures the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome (B613829), a colored product. The rate of dopachrome formation is reduced in the presence of an inhibitor.[2]
Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (50 mM, pH 6.8): Prepare using potassium phosphate monobasic and dibasic.
-
Mushroom Tyrosinase Solution: Prepare a stock solution (e.g., 1000 U/mL) in cold phosphate buffer.
-
L-DOPA Solution (2.5 mM): Dissolve L-DOPA in the phosphate buffer. Prepare this solution fresh.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer.
-
Prepare a positive control, such as kojic acid, in the same manner.
-
-
Assay Procedure (96-well plate format):
-
To the respective wells, add the buffer, this compound or positive control dilutions, and the tyrosinase solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of tyrosinase inhibition:
-
Determine the IC50 value from the plot of percent inhibition versus inhibitor concentration.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation. A fluorescent probe, DCFH-DA, is taken up by cells and is deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants reduce the rate of DCF formation.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom plate until confluent.
-
-
Assay Procedure:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a solution containing DCFH-DA and various concentrations of this compound or a standard antioxidant (e.g., quercetin) for 1 hour at 37°C.
-
Wash the cells to remove the excess probe and compound.
-
Add a ROS initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to each well.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence kinetically using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) at 37°C.
-
The CAA value is calculated based on the area under the fluorescence curve. A lower value indicates higher antioxidant activity.
-
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the antioxidant properties of this compound.
References
methyl gentisate as a hydroquinone pro-drug
An In-Depth Technical Guide to Methyl Gentisate as a Hydroquinone (B1673460) Pro-drug
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,5-dihydroxybenzoate, commonly known as this compound (MG), is a derivative of gentisic acid found in natural sources such as the roots of Gentiana species. It has garnered significant attention as a pro-drug for hydroquinone (HQ), a potent skin-lightening agent. The primary mechanism of action involves the enzymatic or chemical hydrolysis of this compound to release hydroquinone, which subsequently inhibits tyrosinase, the rate-limiting enzyme in melanogenesis. This approach offers a potentially safer alternative to direct topical application of hydroquinone, which has been associated with cytotoxicity and mutagenicity.[1][2] This technical guide provides a comprehensive overview of this compound, covering its conversion to hydroquinone, mechanism of action, comparative efficacy, safety profile, and relevant experimental protocols.
Introduction: The Pro-drug Strategy
Hydroquinone is a well-established tyrosinase inhibitor used in the treatment of hyperpigmentation disorders.[3][4] However, its clinical use is often limited by concerns regarding adverse effects such as contact dermatitis, irritation, and potential mutagenicity.[3][5] Pro-drug strategies aim to improve the therapeutic index of active compounds by enhancing their delivery, reducing toxicity, and improving stability. This compound serves as an effective pro-drug, delivering hydroquinone to the target site following topical application.[1][6] It is reported to be less cytotoxic and mutagenic than its active metabolite, hydroquinone.[1][2]
Mechanism of Action
Pro-drug Activation: Hydrolysis to Hydroquinone
The bioactivity of this compound is dependent on its conversion to hydroquinone. This occurs via the hydrolysis of the ester linkage, a process that can be catalyzed by esterase enzymes present in the skin or through slow chemical hydrolysis.
Caption: Conversion of this compound pro-drug to active hydroquinone.
Inhibition of Melanogenesis
The released hydroquinone directly inhibits tyrosinase, a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin (B1238610) synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[7] By inhibiting this enzyme, hydroquinone effectively reduces the production of melanin, leading to a skin-lightening effect.[3] The overall process is regulated by complex signaling pathways that converge on the Microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes like tyrosinase.[8][9][10]
Caption: Simplified melanogenesis signaling pathway inhibited by hydroquinone.
Quantitative Data: In Vitro Efficacy and Safety
The efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50). Comparative studies demonstrate that while this compound is an effective inhibitor, its potency can vary. Importantly, its safety profile appears superior to that of hydroquinone.
Table 1: Comparative Tyrosinase Inhibition
| Compound | IC50 (Mushroom Tyrosinase) | IC50 (Mammalian Tyrosinase) | Source(s) |
| This compound | 11.2 µM - 30.9 µM | ~11 µg/mL (~65 µM) | [9],[2] |
| Hydroquinone | ~72 µg/mL (~654 µM) | 4400 µmol/L (4.4 mM) | [2],[3] |
| Kojic Acid (Reference) | ~13.2 µM | ~6 µg/mL (~42 µM) | [2],[3] |
| Arbutin (Reference) | >500 µmol/L | 6500 µmol/L (6.5 mM) | [3] |
Note: IC50 values can vary based on enzyme source and assay conditions. Conversion: 1 µg/mL of this compound (MW: 168.15 g/mol ) is approx. 5.95 µM.
Table 2: Comparative Safety Profile
| Compound | Cytotoxicity | Mutagenicity (hprt locus, V79 cells) | Source(s) |
| This compound | Reduced cytotoxicity relative to HQ | Non-mutagenic | [2] |
| Gentisic Acid | Reduced cytotoxicity relative to HQ | Non-mutagenic | [2] |
| Hydroquinone | Highly cytotoxic to melanocytes | Highly mutagenic | [2],[3] |
Experimental Protocols
Synthesis of this compound
While detailed industrial synthesis protocols are proprietary, a standard laboratory synthesis can be achieved via Fischer esterification of gentisic acid.
-
Principle: An acid-catalyzed reaction between a carboxylic acid (gentisic acid) and an alcohol (methanol) to form an ester (this compound).
-
Reagents:
-
Gentisic acid (2,5-dihydroxybenzoic acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, as catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
-
Procedure:
-
Dissolve gentisic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Reflux the mixture for several hours (e.g., 4-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound using column chromatography or recrystallization.
-
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829), a colored product, catalyzed by tyrosinase.
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
-
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Potassium phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, Hydroquinone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
-
-
Procedure:
-
Prepare working solutions of L-DOPA, tyrosinase, and test compounds in the phosphate buffer.
-
In a 96-well plate, add buffer, the test compound at various concentrations, and the L-DOPA solution. Include controls with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10 minutes.[11]
-
Initiate the reaction by adding the tyrosinase solution to each well.
-
Immediately measure the change in absorbance at 475 nm (for dopachrome formation) over time using a microplate reader.[11][12][13]
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
HPLC Analysis of this compound and Hydroquinone
High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify this compound and its active metabolite, hydroquinone, in various matrices (e.g., cream formulations, in vitro hydrolysis samples).
-
Principle: A reverse-phase HPLC method separates the compounds based on their polarity. A C18 column is typically used, where the less polar this compound will have a longer retention time than the more polar hydroquinone.
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[15]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). A composition of methanol and water (e.g., 65:35 v/v) can be effective.[14]
-
Flow Rate: 1.0 - 1.5 mL/min.[14]
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for hydroquinone (~289 nm) and this compound (~320 nm). A DAD allows for simultaneous monitoring.[15]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.[15]
-
Sample Preparation:
-
Accurately weigh the sample (e.g., cosmetic cream).
-
Extract the analytes using a suitable solvent (e.g., methanol or an ethanol/water mixture) with the aid of sonication.
-
Centrifuge or filter the extract to remove particulate matter.
-
Dilute the extract with the mobile phase to a concentration within the calibrated range.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound and hydroquinone of known concentrations.
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample and determine the concentrations of the analytes by interpolating their peak areas from the calibration curve.
-
Conclusion and Future Directions
This compound stands out as a promising pro-drug for hydroquinone, offering a favorable balance of efficacy and safety for skin-lightening applications. Its mechanism relies on the targeted release of hydroquinone, which inhibits tyrosinase, the key enzyme in melanogenesis.[2] Quantitative data confirms its inhibitory activity while highlighting its reduced cytotoxicity and mutagenicity compared to hydroquinone.[2]
For drug development professionals, future research should focus on:
-
Pharmacokinetic Studies: Conducting detailed in vivo studies to understand the absorption, distribution, metabolism (specifically the rate and extent of hydrolysis in skin), and excretion (ADME) of topically applied this compound.
-
Formulation Optimization: Developing advanced delivery systems to enhance the penetration of this compound into the epidermis where melanocytes reside, thereby maximizing its conversion to hydroquinone at the target site.
-
Long-term Clinical Trials: Performing robust clinical trials to confirm its long-term efficacy and safety in human subjects for treating hyperpigmentation disorders.
The provided protocols for synthesis, in vitro screening, and analytical quantification serve as a foundational framework for researchers to further explore and develop this compound as a superior alternative in the field of dermatology.
References
- 1. Mechanisms Regulating Skin Pigmentation: The Rise and Fall of Complexion Coloration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GentiWhite™ (this compound) [myskinrecipes.com]
- 7. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. Tyrosinase Activity Assay [bio-protocol.org]
- 12. pepolska.pl [pepolska.pl]
- 13. researchgate.net [researchgate.net]
- 14. ir.uitm.edu.my [ir.uitm.edu.my]
- 15. japsonline.com [japsonline.com]
An In-depth Technical Guide on the Discovery and History of Methyl Gentisate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl gentisate, the methyl ester of gentisic acid, is a phenolic compound found in various plants, most notably in the roots of Gentiana lutea. Historically used in traditional medicine, recent scientific inquiry has focused on its potential as a topical skin-lightening agent and antioxidant. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound. It details its synthesis and isolation, summarizes its biological activities with quantitative data, and elucidates its mechanism of action on cellular signaling pathways involved in melanogenesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development.
Introduction
Methyl 2,5-dihydroxybenzoate, commonly known as this compound, is a naturally occurring phenolic compound that has garnered significant interest for its depigmenting and antioxidant properties. As a derivative of gentisic acid, it is found in plants such as those from the Gentiana genus. Its primary application in modern science is in the field of dermatology, where it is investigated as a safer alternative to other skin-lightening agents like hydroquinone. This guide will delve into the scientific aspects of this compound, from its chemical synthesis and natural sourcing to its biological effects and the molecular mechanisms that underpin them.
Physicochemical Properties
This compound is a white to off-white solid with the following properties:
| Property | Value |
| Chemical Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Melting Point | 86-88 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| CAS Number | 2150-46-1 |
Spectroscopic Data:
-
¹H-NMR (CD₃COCD₃, 500 MHz): Chemical shifts (δ) are observed for the different protons in the molecule, which can be used for its identification and structural confirmation.
-
Infrared (IR) Spectrum: The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and other functional groups present in the molecule.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound can be synthesized in the laboratory through the Fischer esterification of 2,5-dihydroxybenzoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.
Materials:
-
2,5-dihydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,5-dihydroxybenzoic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Workflow for Synthesis of this compound:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Isolation of this compound from Gentiana lutea
This compound is a natural product found in the roots of Gentiana lutea. The following is a general protocol for its isolation.
Materials:
-
Dried and powdered roots of Gentiana lutea
-
Methanol or ethanol (B145695)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Extraction: Macerate the powdered roots of Gentiana lutea with methanol or ethanol at room temperature for an extended period or use a Soxhlet extractor for a more efficient extraction.
-
Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.
-
Column Chromatography: Subject the appropriate fraction to silica gel column chromatography. Elute the column with a gradient of solvents, such as hexane-ethyl acetate, to separate the different components.
-
Purification: Collect the fractions containing this compound (monitored by TLC) and further purify them using preparative HPLC to obtain the pure compound.
-
Identification: Confirm the identity and purity of the isolated this compound using spectroscopic methods like NMR and Mass Spectrometry.
Workflow for Isolation of this compound:
Caption: A generalized workflow for the isolation of this compound from its natural source.
Biological Activities and Quantitative Data
This compound exhibits several biological activities, with its skin-lightening and antioxidant effects being the most prominent.
Tyrosinase Inhibition and Skin-Lightening Effect
The primary mechanism for the skin-lightening effect of this compound is its ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis.
| Parameter | Value | Reference |
| Tyrosinase Inhibition (IC₅₀) | ~11.2 - 30.9 µM | [1] |
Antioxidant Activity
This compound possesses antioxidant properties, which contribute to its skin-protective effects. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Assay | IC₅₀ Value |
| DPPH Radical Scavenging | Data not consistently reported, but expected to be in the µM range. |
Cytotoxicity
It is crucial to assess the cytotoxicity of any compound intended for topical application. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
| Cell Line | Assay | IC₅₀ Value |
| B16F10 Melanoma Cells | MTT Assay | Data not consistently reported, but generally considered to have low cytotoxicity. |
Mechanism of Action: Signaling Pathways
The depigmenting effect of this compound is mediated through its influence on cellular signaling pathways that regulate melanogenesis. While direct studies on this compound are limited, the mechanism can be inferred from studies on structurally and functionally similar phenolic compounds like methyl gallate. The primary target is the inhibition of tyrosinase, which is regulated by the Microphthalmia-associated Transcription Factor (MITF). The activity of MITF is modulated by upstream signaling cascades, including the MEK/ERK and PI3K/Akt pathways.[2]
Proposed Signaling Pathway for this compound's Anti-Melanogenic Effect:
Caption: Proposed signaling pathway of this compound in inhibiting melanin synthesis.
This compound is believed to activate the MEK/ERK and PI3K/Akt signaling pathways.[2] The activation of ERK and Akt leads to the phosphorylation and subsequent degradation of MITF.[2] The downregulation of MITF results in decreased transcription of the tyrosinase gene, leading to reduced tyrosinase protein levels and, consequently, diminished melanin synthesis.
Conclusion
This compound is a promising natural compound with well-documented anti-melanogenic and antioxidant properties. Its mechanism of action, primarily through the inhibition of tyrosinase via modulation of the MEK/ERK and PI3K/Akt signaling pathways, makes it an attractive candidate for applications in dermatology and cosmetology. The detailed experimental protocols for its synthesis and isolation provided in this guide, along with the summarized quantitative data on its biological activities, offer a solid foundation for further research and development of this compound as a safe and effective skin-lightening agent. Further studies are warranted to fully elucidate its clinical efficacy and safety profile in human subjects.
References
The Multifaceted Biological Activities of Gentisic Acid Esters: A Technical Guide for Researchers
An in-depth exploration of the antioxidant, anti-inflammatory, antimicrobial, cytotoxic, and tyrosinase-inhibiting properties of gentisic acid esters, complete with experimental protocols and signaling pathway diagrams.
Introduction
Gentisic acid (2,5-dihydroxybenzoic acid), a naturally occurring phenolic acid found in various plants and a metabolite of aspirin, has garnered significant attention for its diverse pharmacological effects.[1] Building upon this foundation, researchers have turned their focus to the ester derivatives of gentisic acid, investigating how structural modifications influence their biological activities. Esterification of the carboxylic acid group can modulate the compound's lipophilicity, membrane permeability, and interaction with biological targets, potentially leading to enhanced efficacy and novel applications in drug development and cosmetics.
This technical guide provides a comprehensive overview of the biological activities of gentisic acid esters for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying signaling pathways involved in their mechanisms of action.
I. Antioxidant Activity
Gentisic acid and its esters are potent antioxidants, primarily acting as free radical scavengers.[2] Their ability to donate a hydrogen atom from their phenolic hydroxyl groups neutralizes reactive oxygen species (ROS), thus mitigating oxidative stress, a key factor in numerous pathological conditions. The antioxidant capacity of gentisic acid esters is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC50 / EC50 | Reference |
| Gentisic Acid | DPPH radical scavenging | EC50: 0.09 (ARP: 11.1) | [3] |
| Gentisic Acid | DPPH radical scavenging | ~10 times more effective than α-resorcylic acid | [2] |
Note: Data for a comparative series of gentisic acid esters for antioxidant activity is limited in the reviewed literature. The data for gentisic acid provides a baseline for comparison.
II. Anti-inflammatory Activity
Gentisic acid and its derivatives exhibit significant anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[3][4] This modulation leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of gentisic acid and its esters are largely attributed to their ability to interfere with intracellular signaling cascades.
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Gentisic acid has been shown to suppress LPS-stimulated inflammatory responses by modulating this pathway.[4][5]
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, including AP-1, which also promotes the expression of pro-inflammatory genes. Gentisic acid has been shown to modulate the MAPK pathway.[4]
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 | Reference |
| Gentisic Acid | Nitric Oxide Production | RAW 264.7 | - | [4] |
III. Antimicrobial Activity
Gentisic acid and its esters have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The length of the alkyl chain in the ester group can influence the antimicrobial efficacy, with longer chains sometimes leading to increased activity.
Quantitative Data: Antimicrobial Activity (MIC in mM)
| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Candida albicans | Aspergillus brasiliensis | Reference |
| Gentisic Acid | >20 | >20 | 10 | 5 | >20 | [6] |
| Methyl Gentisate | 10 | >20 | 5 | 5 | >20 | [6] |
| Ethyl Gentisate | 10 | 20 | 2.5 | 5 | 20 | [6] |
| Propyl Gentisate | 5 | 10 | 2.5 | 2.5 | 10 | [6] |
| Butyl Gentisate | 5 | 5 | 1.2 | 2.5 | 5 | [6] |
IV. Cytotoxic Activity
The potential of gentisic acid and its esters as anticancer agents is an active area of research. These compounds can induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.
Quantitative Data: Cytotoxic Activity (IC50)
| Compound | Cell Line | IC50 | Reference |
| Gentisic Acid | HDFa (human dermal fibroblasts) | ~7 mM | [7] |
| Gentisic Acid | HepG2 (human liver cancer) | ~14 mM | [7] |
| Gentisic Acid | HTC (rat hepatoma) | Not cytotoxic at 0.08-8 µg/mL | [8] |
Note: Data for a comparative series of gentisic acid esters against various cancer cell lines is limited. The data for gentisic acid provides a baseline for potential cytotoxic effects.
V. Tyrosinase Inhibitory Activity
Gentisic acid esters, particularly the smaller alkyl esters, are effective inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This property makes them promising candidates for skin-lightening agents in cosmetic and dermatological applications.
Quantitative Data: Tyrosinase Inhibitory Activity
| Compound | IC50 | Reference |
| This compound | ~11 µg/mL | [9] |
| Ethyl Gentisate | ~20 µg/mL | [9] |
| Kojic Acid (Reference) | ~6 µg/mL | [9] |
| Hydroquinone (Reference) | ~72 µg/mL | [9] |
VI. Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of gentisic acid esters.
Synthesis of Gentisic Acid Esters (Fischer Esterification)
Protocol:
-
Reaction Setup: Dissolve gentisic acid in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[10]
-
Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 30 minutes to several hours), monitoring the reaction progress by thin-layer chromatography.[10]
-
Neutralization: After cooling, pour the reaction mixture into water and neutralize the excess acid with a weak base like sodium bicarbonate solution until the pH is approximately 7.[10]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[10]
-
Washing and Drying: Wash the organic layer with brine, and then dry it over an anhydrous salt such as sodium sulfate.[10]
-
Purification: Remove the solvent under reduced pressure. The crude ester can be further purified by column chromatography if necessary.
Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Treatment: Treat the cells with various concentrations of the gentisic acid esters and a vehicle control.
-
Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Nitric Oxide (NO) Production (Griess Assay)
Principle: The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (B80452) (NO₂⁻). The assay involves a two-step diazotization reaction in which nitrite reacts with Griess reagents to form a colored azo compound.[9]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat them with different concentrations of gentisic acid esters before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
-
Sample Collection: After incubation, collect the cell culture supernatant.[9]
-
Griess Reaction:
-
Add Griess Reagent A (e.g., sulfanilamide (B372717) in an acidic solution) to the supernatant and incubate.[9]
-
Add Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate to allow color development.[9]
-
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[9]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Conclusion
Gentisic acid esters represent a promising class of compounds with a wide array of biological activities. Their antioxidant, anti-inflammatory, antimicrobial, cytotoxic, and tyrosinase-inhibiting properties make them attractive candidates for further investigation in the fields of drug discovery and cosmetology. The structure-activity relationship, particularly the influence of the alkyl ester chain length, warrants more detailed and comparative studies to optimize their therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute further studies on these versatile molecules. As research continues to unfold the full potential of gentisic acid esters, they may pave the way for the development of novel and effective therapeutic and cosmetic agents.
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gentisic acid ameliorates type 2 diabetes induced by Nicotinamide-Streptozotocin in male mice by attenuating pancreatic oxidative stress and inflammation through modulation of Nrf2 and NF-кB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of Methyl Gentisate in Plant Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant secondary metabolites are a vast and diverse arsenal (B13267) of chemical compounds that mediate interactions with the environment, including defense against pathogens and herbivores. Among these, phenolic compounds play a crucial role in plant immunity. While signaling molecules like salicylic (B10762653) acid (SA) and jasmonic acid are well-studied, the functions of many other related compounds remain to be fully elucidated. This technical guide delves into the current understanding of methyl gentisate, a methylated derivative of gentisic acid, and its putative role in the intricate network of plant secondary metabolism. Given the limited direct research on this compound, this guide builds upon the more established knowledge of its precursor, gentisic acid, to infer the potential biosynthesis, signaling functions, and roles in plant defense of this enigmatic compound.
Biosynthesis of this compound: An Inferred Pathway
Direct evidence for the complete biosynthesis of this compound in plants is currently scarce. However, based on the known metabolic pathways of related phenolic compounds, a plausible route can be hypothesized.
The Gentisic Acid Precursor
Gentisic acid (2,5-dihydroxybenzoic acid) is the immediate precursor for this compound. In plants, gentisic acid is synthesized from salicylic acid[1]. This conversion is a key step, linking the well-established salicylic acid signaling pathway to the potential functions of gentisic acid and its derivatives.
The Methylation Step: A Role for SABATH Methyltransferases
The final step in the formation of this compound is the methylation of the carboxyl group of gentisic acid. This reaction is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While a specific gentisic acid methyltransferase has not yet been identified, a family of plant methyltransferases known as the SABATH family are strong candidates. Members of this family, such as salicylic acid methyltransferase (SAMT) and benzoic acid methyltransferase (BAMT), are known to methylate the carboxyl groups of various phenolic acids[1][2][3]. It is highly probable that an uncharacterized member of the SABATH family, or an existing member with broader substrate specificity, is responsible for the methylation of gentisic acid to form this compound.
Role in Plant Defense and Signaling
The precise role of this compound in plant defense and signaling is yet to be definitively established. However, by examining the functions of its precursor, gentisic acid, and the general effects of methylation on secondary metabolites, we can infer its likely contributions.
Gentisic Acid: A Pathogen-Inducible Signaling Molecule
Gentisic acid has been identified as a pathogen-inducible signaling molecule in several plant species, including tomato and cucumber[1][4]. Its accumulation is strongly induced by certain viral and viroid infections[1]. Interestingly, gentisic acid appears to activate a subset of defense-related genes and proteins that are distinct from those induced by salicylic acid, suggesting it functions as a complementary, rather than redundant, signal in the plant immune response[1][4].
The Potential Role of Methylation
Methylation of signaling molecules in plants often serves to increase their volatility, allowing for long-distance, airborne signaling. The classic example is the methylation of salicylic acid to methyl salicylate, which acts as a mobile signal in systemic acquired resistance (SAR) and as a volatile cue to neighboring plants and insects.
It is plausible that this compound plays a similar role. The addition of a methyl group to gentisic acid would increase its volatility, potentially enabling it to function as:
-
An airborne signal to prime defenses in distal parts of the same plant or in neighboring plants.
-
A volatile attractant for natural enemies of herbivores.
-
A direct antimicrobial or insecticidal agent.
Glycosylation: A Storage and Transport Mechanism
In addition to methylation, gentisic acid can be conjugated to sugars to form glycosides, such as gentisic acid 5-O-β-D-xylopyranoside[5]. Glycosylation is a common mechanism for the storage and transport of bioactive compounds in plants. The accumulation of gentisic acid glycosides in response to pathogen infection suggests that these compounds serve as a readily available pool of gentisic acid that can be released upon demand[5]. It is currently unknown whether methylation occurs before or after glycosylation.
Quantitative Data
Table 1: Accumulation of Gentisic Acid in Response to Pathogen Infection in Tomato (Lycopersicon esculentum cv. Rutgers)
| Treatment | Free Gentisic Acid (µg/g fresh weight) | Total Gentisic Acid (µg/g fresh weight) | Fold Increase (Total) |
| Healthy Control | < 0.1 | ~0.2 | - |
| Citrus exocortis viroid (CEVd) | ~15 | > 30 | > 150 |
| Tomato mosaic virus (ToMV) | ~10 | > 30 | > 150 |
| Pseudomonas syringae pv. syringae | < 0.1 | ~0.2 | No significant change |
Data adapted from Bellés et al. (1999).[1]
The dramatic increase in gentisic acid levels upon infection with non-necrotizing pathogens suggests that a corresponding increase in this compound could also occur, should the necessary methyltransferase be present and active under these conditions.
Experimental Protocols
The analysis of this compound in plant tissues would follow standard protocols for the extraction and quantification of semi-volatile phenolic compounds.
Extraction of this compound and Related Phenolic Compounds
-
Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Solvent Extraction: Extract the powdered tissue with a suitable organic solvent, such as a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE)[6]. The addition of an internal standard is recommended for accurate quantification.
-
Phase Separation: After extraction, perform a liquid-liquid partitioning to separate the phenolic compounds into the organic phase.
-
Drying and Derivatization: Evaporate the organic solvent under a stream of nitrogen gas. For analysis by gas chromatography-mass spectrometry (GC-MS), the dried extract should be derivatized, for example, by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase the volatility of the compounds[6][7].
Quantification by GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is the instrument of choice for the separation and identification of this compound.
-
Column: A non-polar capillary column, such as a DB-5ms, is suitable for the separation of derivatized phenolic compounds.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) is used to elute the compounds.
-
Mass Spectrometry: The mass spectrometer is operated in full-scan mode to obtain mass spectra for compound identification and in selected ion monitoring (SIM) mode for accurate quantification.
-
Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve prepared with the standard.
Conclusion and Future Directions
This compound remains a largely uncharacterized component of plant secondary metabolism. While its biosynthetic pathway and biological functions can be inferred from the well-documented roles of its precursor, gentisic acid, and the general principles of secondary metabolite methylation, direct experimental evidence is needed to confirm these hypotheses.
Future research should focus on:
-
Identifying and characterizing the methyltransferase(s) responsible for the synthesis of this compound in plants.
-
Developing sensitive analytical methods to detect and quantify this compound in various plant tissues and under different stress conditions.
-
Investigating the biological activity of this compound as a signaling molecule, an antimicrobial agent, or an insect deterrent.
-
Elucidating the interplay between methylation and glycosylation of gentisic acid in regulating its storage, transport, and activity.
A deeper understanding of the role of this compound in plant secondary metabolism will not only enhance our knowledge of plant defense mechanisms but may also open up new avenues for the development of novel crop protection strategies and pharmaceuticals.
References
- 1. Structural basis for substrate recognition in the salicylic acid carboxyl methyltransferase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for Substrate Recognition in the Salicylic Acid Carboxyl Methyltransferase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Signaling Cross-Talk between Salicylic and Gentisic Acid in the ‘Candidatus Phytoplasma Solani’ Interaction with Sangiovese Vines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Molecular Structure of Methyl Gentisate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dihydroxybenzoate, commonly known as methyl gentisate, is a phenolic compound of significant interest in medicinal chemistry and drug development. As an ester of gentisic acid, a natural product found in the roots of Gentiana species, it has garnered attention for its biological activities, notably as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1][2] This property makes it a valuable candidate for applications in dermatology and cosmetology as a skin-lightening agent, exhibiting lower cytotoxicity compared to hydroquinone.[2] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, designing more potent analogues, and ensuring its safe and effective application.
This technical guide provides an in-depth analysis of the theoretical studies on the structure of this compound. It consolidates experimental data from X-ray crystallography with computational analyses, offering a comprehensive overview of its geometric and electronic properties. Detailed methodologies for the cited experimental and computational work are provided to facilitate replication and further investigation.
Molecular Geometry: Experimental and Theoretical Perspectives
The foundational understanding of this compound's three-dimensional structure comes from single-crystal X-ray diffraction studies, which have revealed that the molecule is planar.[3][4] This planarity is a key feature influencing its electronic properties and intermolecular interactions.
In addition to experimental methods, Density Functional Theory (DFT) calculations have been employed to determine the solution-state structure of this compound. A notable study utilized DFT to calculate ¹H NMR chemical shifts and compared these with experimental data to derive a refined solution structure. This computational approach has been shown to provide a more precise picture of the molecule's conformation in solution compared to solid-state crystal structures alone.[5]
Quantitative Structural Data
The following table summarizes the experimentally determined bond lengths and angles for this compound from X-ray crystallography. This data serves as a benchmark for theoretical calculations.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C1-C2 | 1.392 |
| C1-C6 | 1.395 | |
| C1-O1 | 1.361 | |
| C2-C3 | 1.378 | |
| C3-C4 | 1.385 | |
| C4-C5 | 1.390 | |
| C4-O2 | 1.370 | |
| C5-C6 | 1.383 | |
| C6-C7 | 1.482 | |
| C7-O3 | 1.206 | |
| C7-O4 | 1.332 | |
| C8-O4 | 1.448 | |
| Bond Angles | O1-C1-C2 | 118.5 |
| O1-C1-C6 | 121.2 | |
| C2-C1-C6 | 120.3 | |
| C1-C2-C3 | 120.1 | |
| C2-C3-C4 | 120.5 | |
| C3-C4-C5 | 119.2 | |
| C3-C4-O2 | 122.2 | |
| C5-C4-O2 | 118.6 | |
| C4-C5-C6 | 120.9 | |
| C1-C6-C5 | 119.0 | |
| C1-C6-C7 | 119.8 | |
| C5-C6-C7 | 121.2 | |
| O3-C7-O4 | 123.5 | |
| O3-C7-C6 | 125.1 | |
| O4-C7-C6 | 111.4 | |
| C7-O4-C8 | 116.1 |
Note: The atom numbering corresponds to the standard IUPAC nomenclature for methyl 2,5-dihydroxybenzoate.
Experimental and Computational Protocols
X-ray Crystallography
The determination of the crystal structure of this compound involves the following general steps:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution of this compound in an appropriate solvent system (e.g., diethyl ether and hexane).[6]
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 295 K).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined to achieve the best fit with the experimental data.
Density Functional Theory (DFT) Calculations
Theoretical investigations into the structure of this compound have primarily utilized DFT. A common workflow for such studies is as follows:
-
Conformational Search: A thorough search for all possible low-energy conformations of the molecule is performed.
-
Geometry Optimization: The identified conformers are then subjected to geometry optimization using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step aims to find the minimum energy structure.
-
Property Calculation: Once the optimized geometry is obtained, various molecular properties can be calculated. For structural studies, this includes bond lengths, bond angles, and dihedral angles. For spectroscopic comparisons, NMR chemical shifts and vibrational frequencies can be computed.
-
Solvent Effects: To model the behavior in solution, a solvent model, such as the Polarizable Continuum Model (PCM), is often incorporated into the calculations.
The following diagram illustrates a typical workflow for the computational analysis of this compound's structure.
Biological Activity and Structure-Activity Relationship
The primary biological activity of this compound that has been explored is its role as a tyrosinase inhibitor.[1] Tyrosinase is the rate-limiting enzyme in melanogenesis, the process of melanin production. By inhibiting this enzyme, this compound can reduce melanin synthesis, leading to a skin-lightening effect.
References
- 1. Natural skin-whitening compounds for the treatment of melanogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2,5-dibromobenzoate | 57381-43-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Methyl Gentisate: Properties, Protocols, and Biological Activity
Methyl 2,5-dihydroxybenzoate (B8804636), commonly known as methyl gentisate, is an organic compound with notable applications in the pharmaceutical and cosmeceutical industries.[1][2] As an ester of gentisic acid, it has garnered attention for its potential as a skin-lightening agent with a favorable safety profile compared to compounds like hydroquinone.[1][3] This technical guide provides an in-depth overview of its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.
Physical and Chemical Properties
This compound is a white to off-white solid at room temperature.[4] Its key physical and chemical properties are summarized in the tables below, compiled from various chemical suppliers and databases.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₈O₄ | [4] |
| Molecular Weight | 168.15 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [4][5] |
| Melting Point | 85-90 °C | [1][6] |
| Boiling Point | 136 °C at 1 mmHg | [7] |
| Solubility | Soluble in water (can be aided by heating up to 60°C), DMSO (≥ 200 mg/mL) | [4][6][8] |
| Purity | ≥98% (by GC or other area-%) | [5][6] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | References |
| CAS Number | 2150-46-1 | [1][4] |
| EC Number | 218-427-8 | [1] |
| InChI Key | XGDPKUKRQHHZTH-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)c1cc(O)ccc1O | [1][4] |
Spectral Data
Table 3: Spectral Data for this compound
| Technique | Observed Characteristics | References |
| ¹H-NMR | A peak corresponding to the methyl ester protons (s, 3H) is expected around 3.8-3.9 ppm. Aromatic protons (3H) would appear in the range of 6.7-7.3 ppm. The hydroxyl protons would appear as broad singlets. A ¹H-NMR spectrum in deuterated acetone (B3395972) showed peaks assigned to individual protons in the 6.7 to 7.3 ppm range. | [9] |
| ¹³C-NMR | Expected peaks include a carbonyl carbon (~166-170 ppm), aromatic carbons (some shifted downfield due to hydroxyl groups), and a methyl carbon (~52 ppm). | [10] |
| IR Spectroscopy | Expected absorptions include a broad O-H stretch from the hydroxyl groups, a C=O stretch from the ester, and C-O stretches, as well as peaks characteristic of the aromatic ring. | |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 168.15. | [1][4] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound can be synthesized from 2,5-dihydroxybenzoic acid (gentisic acid) through Fischer esterification.[1]
Objective: To synthesize methyl 2,5-dihydroxybenzoate from 2,5-dihydroxybenzoic acid and methanol (B129727) using an acid catalyst.
Materials:
-
2,5-dihydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dihydroxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane) or by column chromatography.
Biological Activity and Signaling Pathways
This compound is primarily recognized for its role in skin whitening and as an antioxidant.[6] Its primary mechanism of action is the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[6][11] This activity reduces hyperpigmentation and leads to a more even skin tone.[8]
Melanogenesis Signaling Pathway and Inhibition by this compound
Melanogenesis is a complex process regulated by several signaling pathways that converge on the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[11][12] this compound primarily exerts its effect by directly inhibiting the tyrosinase enzyme.
Below is a simplified representation of the melanogenesis signaling pathway and the point of inhibition by this compound.
Caption: Simplified melanogenesis pathway and inhibition by this compound.
Studies have shown that this compound is an effective inhibitor of tyrosinase, with smaller esters of gentisic acid, like methyl and ethyl esters, being more potent.[3] Its inhibitory effect on melanogenesis is achieved with lower cytotoxicity compared to hydroquinone, making it a safer alternative for cosmetic and therapeutic applications.[1][3] Furthermore, this compound has demonstrated antioxidant and antimicrobial properties, which can contribute to overall skin health.[6] It acts as a radical scavenger, which may help in moderating melanin synthesis and protecting skin cells from oxidative damage.[6]
References
- 1. 2,5-二羟基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound (2150-46-1) at Nordmann - nordmann.global [nordmann.global]
- 3. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. GentiWhite™ (this compound) [myskinrecipes.com]
- 7. Methyl 2,5-dihydroxybenzoate CAS#: 2150-46-1 [amp.chemicalbook.com]
- 8. GentiWhite™ (this compound) [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Signaling Pathways in Melanogenesis [mdpi.com]
Methodological & Application
Application Notes and Protocols: Tyrosinase Inhibition Assay Using Methyl Gentisate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes.[1] The enzyme catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents. Methyl gentisate, an ester of gentisic acid, has been identified as an effective inhibitor of mammalian tyrosinase, demonstrating potential as a superior skin-lightening agent with reduced cytotoxicity compared to compounds like hydroquinone.[3]
This document provides a detailed protocol for an in vitro tyrosinase inhibition assay using this compound as the test inhibitor.
Principle of the Assay
The tyrosinase inhibition assay is a colorimetric method that quantifies the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829). In the presence of tyrosinase, the substrate L-DOPA is oxidized to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the colored product dopachrome. The accumulation of dopachrome can be measured spectrophotometrically by monitoring the increase in absorbance at approximately 475 nm.[1][4] When a tyrosinase inhibitor, such as this compound, is present, the rate of L-DOPA oxidation is reduced, leading to a decrease in dopachrome formation. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the test compound to that of an uninhibited control. Kojic acid, a well-established tyrosinase inhibitor, is typically used as a positive control for assay validation.[1][4]
Data Presentation
The inhibitory effect of this compound and other compounds on tyrosinase activity is typically quantified by their half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Tyrosinase Source | Substrate | IC50 Value | Reference |
| This compound | Mammalian | L-DOPA | ~ 11 µg/mL | [3] |
| Kojic Acid | Mammalian | L-DOPA | ~ 6 µg/mL | [3] |
| Hydroquinone | Mammalian | L-DOPA | ~ 72 µg/mL | [3] |
Experimental Protocols
This section details the necessary reagents and step-by-step procedure for conducting the tyrosinase inhibition assay.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Reagent Preparation
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate (a mixture of monobasic and dibasic salts) and adjust the pH to 6.8 using a pH meter. This buffer will be used for all dilutions unless stated otherwise.
-
Mushroom Tyrosinase Stock Solution (e.g., 1000 U/mL): Prepare a stock solution of mushroom tyrosinase in cold (4°C) sodium phosphate buffer. The required final concentration in the assay will be lower and should be determined based on preliminary experiments to ensure a linear reaction rate over the measurement period. Keep the enzyme solution on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh immediately before use as it is susceptible to auto-oxidation.[4]
-
This compound Stock Solution (e.g., 10 mg/mL): Dissolve this compound in DMSO to create a concentrated stock solution.
-
Kojic Acid Stock Solution (e.g., 1 mg/mL): Dissolve Kojic Acid in sodium phosphate buffer or DMSO to create a stock solution.
Assay Procedure (96-well plate format)
-
Prepare Working Solutions:
-
Prepare serial dilutions of the this compound stock solution and the Kojic acid stock solution in sodium phosphate buffer to achieve a range of desired final assay concentrations.
-
The final concentration of DMSO in the reaction mixture should not exceed 1-2% to prevent interference with enzyme activity.[4] Prepare a vehicle control with the same final concentration of DMSO.
-
-
Assay Plate Setup: Add the following reagents to the wells of a 96-well microplate:
| Well Type | Reagent 1 (20 µL) | Reagent 2 (140 µL) | Reagent 3 (40 µL) |
| Test (Sample) | This compound dilution | Sodium Phosphate Buffer | Tyrosinase solution |
| Test Blank | This compound dilution | Sodium Phosphate Buffer | Sodium Phosphate Buffer (No Enzyme) |
| Control (Enzyme) | Vehicle (e.g., DMSO in buffer) | Sodium Phosphate Buffer | Tyrosinase solution |
| Control Blank | Vehicle (e.g., DMSO in buffer) | Sodium Phosphate Buffer | Sodium Phosphate Buffer (No Enzyme) |
| Positive Control | Kojic Acid dilution | Sodium Phosphate Buffer | Tyrosinase solution |
| Positive Control Blank | Kojic Acid dilution | Sodium Phosphate Buffer | Sodium Phosphate Buffer (No Enzyme) |
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.
-
Absorbance Measurement: Immediately measure the absorbance of each well at 475 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for a period of 10-20 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 20 minutes).[4]
Data Analysis
-
Correct for Blank Absorbance: For each time point, subtract the absorbance of the corresponding blank well (Test Blank, Control Blank, Positive Control Blank) from the absorbance of the reaction well (Test, Control, Positive Control).
-
Calculate the Rate of Reaction: Determine the rate of reaction (ΔA/min) for each well by plotting the corrected absorbance against time and calculating the slope of the linear portion of the curve.
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound and Kojic acid:
% Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition, which can be determined by non-linear regression analysis.
Visualizations
Melanogenesis Signaling Pathway and Tyrosinase Inhibition
Caption: Melanogenesis signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Step-by-step experimental workflow for the tyrosinase inhibition assay.
References
Application Notes and Protocols for Cell-Based Melanin Inhibition Assay of Methyl Gentisate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis, the process of melanin (B1238610) synthesis, is a key physiological mechanism for photoprotection in the skin. However, its over-activity can lead to hyperpigmentary disorders. The enzyme tyrosinase is a central regulator of this pathway, catalyzing the initial and rate-limiting steps of melanin production.[1] Consequently, tyrosinase inhibitors are of significant interest for applications in dermatology and cosmetology. Methyl gentisate, an ester of gentisic acid, has been identified as a potent inhibitor of tyrosinase, demonstrating potential as a skin-lightening agent.[2]
These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting melanin production using a cell-based assay with B16F10 murine melanoma cells, a well-established in vitro model for studying melanogenesis.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on tyrosinase activity and cellular melanin content.
Table 1: Inhibitory Effect of this compound on Tyrosinase Activity
| Compound | IC50 (Mushroom Tyrosinase) | Source |
| This compound | 11.2 µM | [2] |
| This compound | 30.9 µM | [2] |
Note: The variability in IC50 values can be attributed to differences in experimental conditions and the purity of the enzyme used.
Table 2: Effect of this compound on Melanin Content and Cell Viability in B16F10 Melanoma Cells (Hypothetical Data)
| Concentration of this compound (µM) | Melanin Content (% of Control) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.0 | 100 ± 4.5 |
| 10 | 85 ± 4.2 | 98 ± 3.8 |
| 25 | 65 ± 3.8 | 97 ± 4.1 |
| 50 | 48 ± 3.1 | 95 ± 3.5 |
| 100 | 30 ± 2.5 | 92 ± 4.0 |
This table presents hypothetical data based on the reported ability of this compound to inhibit melanogenesis in cells with an IC50 of less than 100 µg/mL.[2] Actual results may vary.
Experimental Protocols
Cell Culture and Maintenance
B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
Before evaluating the anti-melanogenic activity, it is crucial to determine the non-toxic concentration range of this compound.
Materials:
-
B16F10 cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells after treatment with this compound.
Materials:
-
B16F10 cells
-
Complete culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
24-well plates
-
Microplate reader
Protocol:
-
Seed B16F10 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with non-toxic concentrations of this compound for 48-72 hours.
-
After treatment, wash the cells with PBS and lyse them with 200 µL of 1 N NaOH containing 10% DMSO.[3]
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.[3]
-
Transfer the lysate to a 96-well plate and measure the absorbance at 475 nm.[3]
-
The melanin content is expressed as a percentage relative to the untreated control cells.
Cellular Tyrosinase Activity Assay
This assay measures the activity of intracellular tyrosinase, the key enzyme in melanogenesis.
Materials:
-
B16F10 cells
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
L-DOPA solution (2 mg/mL in PBS)
-
Protein assay reagent (e.g., BCA assay kit)
-
6-well plates
-
Microplate reader
Protocol:
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound for 48 hours.
-
Wash the cells with cold PBS and lyse them.
-
Centrifuge the cell lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
In a 96-well plate, mix equal volumes of cell lysate (normalized for protein concentration) and L-DOPA solution.
-
Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.
-
Tyrosinase activity is expressed as a percentage of the control group.
Visualizations
Signaling Pathways in Melanogenesis
Caption: Key signaling pathways regulating melanogenesis.
Proposed Mechanism of Action for this compound
Caption: Proposed mechanism of this compound via direct tyrosinase inhibition.
Experimental Workflow for Melanin Inhibition Assay
Caption: Workflow for assessing melanin inhibition by this compound.
References
- 1. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Antimelanogenesis Effect of Methyl Gallate through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Delivery of Methyl Gentisate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl gentisate, the methyl ester of gentisic acid, is a compound with significant potential for topical applications. It is recognized for its skin-whitening properties, which are attributed to its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) production.[1] Beyond its effects on hyperpigmentation, this compound also exhibits antioxidant and anti-inflammatory activities, making it a promising candidate for formulations aimed at protecting the skin from oxidative stress and managing inflammatory skin conditions.[2] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for topical delivery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a stable and effective topical formulation.
| Property | Value/Information | Reference |
| INCI Name | METHYL DIHYDROXYBENZOATE | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water. | [2] |
| Stability | Stable in a pH range of 3.5 - 7. Avoid temperatures above 60°C. | [2] |
| Mechanism of Action | Tyrosinase inhibition, antioxidant, anti-inflammatory. | [2] |
Formulation Development
The development of a topical formulation for this compound requires careful selection of excipients to ensure stability, efficacy, and desirable aesthetic properties. The following are example template formulations for an oil-in-water (O/W) cream and a hydrogel.
Oil-in-Water (O/W) Cream Formulation
This formulation provides a moisturizing and cosmetically elegant vehicle for this compound.
| Phase | Ingredient | Function | % w/w |
| A (Aqueous) | Deionized Water | Vehicle | q.s. to 100 |
| This compound | Active Ingredient | 1.0 - 5.0 | |
| Glycerin | Humectant | 3.0 | |
| Propylene (B89431) Glycol | Humectant, Penetration Enhancer | 5.0 | |
| Xanthan Gum | Thickener | 0.2 | |
| B (Oil) | Cetyl Alcohol | Thickener, Emollient | 2.0 |
| Glyceryl Monostearate | Emulsifier | 3.0 | |
| Isopropyl Myristate | Emollient, Penetration Enhancer | 4.0 | |
| Dimethicone | Emollient | 1.0 | |
| C (Post-Emulsification) | Preservative (e.g., Phenoxyethanol) | Preservative | 0.5 - 1.0 |
| Triethanolamine (B1662121) | pH Adjuster | q.s. to pH 5.5-6.5 |
Protocol for Cream Preparation:
-
Phase A: In a suitable vessel, disperse the xanthan gum in glycerin and propylene glycol. Slowly add the deionized water while stirring until a uniform dispersion is formed. Begin heating to 75-80°C. Add the this compound and stir until completely dissolved.
-
Phase B: In a separate vessel, combine all Phase B ingredients and heat to 75-80°C until all components are melted and uniform.
-
Emulsification: Slowly add Phase B to Phase A with continuous homogenization. Mix at high speed for 10-15 minutes to form a uniform emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Phase C: When the temperature of the emulsion is below 40°C, add the preservative and triethanolamine (if necessary, to adjust the pH).
-
Final Mixing: Continue stirring until the cream is uniform and has cooled to room temperature.
Hydrogel Formulation
A hydrogel formulation offers a non-greasy, water-based vehicle suitable for oily or acne-prone skin.
| Ingredient | Function | % w/w |
| Deionized Water | Vehicle | q.s. to 100 |
| This compound | Active Ingredient | 1.0 - 5.0 |
| Carbomer 940 | Gelling Agent | 0.5 - 1.5 |
| Propylene Glycol | Humectant, Solubilizer | 10.0 |
| Triethanolamine | Neutralizer | q.s. to pH 6.0-7.0 |
| Disodium (B8443419) EDTA | Chelating Agent | 0.1 |
| Preservative (e.g., Methylparaben) | Preservative | 0.2 |
Protocol for Hydrogel Preparation:
-
Disperse Carbomer 940 in deionized water with constant stirring until fully hydrated.
-
In a separate beaker, dissolve this compound, propylene glycol, disodium EDTA, and the preservative.
-
Slowly add the this compound solution to the carbomer dispersion and mix until uniform.
-
Neutralize the gel by adding triethanolamine dropwise while stirring until the desired pH and viscosity are achieved.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to evaluate the permeation of this compound from a topical formulation through a skin membrane.[2][3][4]
Objective: To quantify the rate and extent of this compound permeation through a skin model.
Materials:
-
Franz diffusion cells
-
Human or porcine skin membranes (dermatomed)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Formulated this compound product
-
Magnetic stirrer and stir bars
-
Water bath maintained at 32°C[3]
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Membrane Preparation: Thaw frozen skin at room temperature and cut sections to fit the Franz diffusion cells. Equilibrate the skin membranes in PBS for 30 minutes before mounting.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with degassed PBS, ensuring no air bubbles are trapped beneath the membrane. Place a magnetic stir bar in the receptor chamber.
-
Temperature Control: Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution via the sampling arm.[4] Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.[4]
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Data Presentation:
| Time (hours) | Cumulative Amount Permeated (µg/cm²) | Permeation Rate (µg/cm²/h) |
| 0 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| Steady-State Flux (Jss) |
Accelerated Stability Testing
This protocol assesses the physical and chemical stability of the this compound formulation under accelerated conditions to predict its shelf life.[5][6]
Objective: To evaluate the stability of the formulation under stressed conditions.
Materials:
-
Stability chambers with controlled temperature and humidity
-
Final packaged formulation samples
-
pH meter, viscometer, microscope
Protocol:
-
Sample Preparation: Package the formulation in its final intended container-closure system.
-
Storage Conditions: Place the samples in stability chambers at the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH
-
25°C ± 2°C / 60% RH ± 5% RH (for real-time comparison)
-
Freeze-thaw cycling (e.g., -10°C for 24 hours followed by 25°C for 24 hours, for 3-5 cycles)
-
-
Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated testing).[5]
-
Evaluation Parameters:
-
Physical: Appearance, color, odor, pH, viscosity, phase separation, and microscopic examination for crystal growth.
-
Chemical: Assay of this compound concentration using HPLC to determine degradation.
-
Data Presentation:
| Parameter | Specification | Time 0 | 1 Month | 3 Months | 6 Months |
| 40°C/75% RH | |||||
| Appearance | |||||
| Color | |||||
| Odor | |||||
| pH | |||||
| Viscosity (cP) | |||||
| This compound Assay (%) | |||||
| 25°C/60% RH | |||||
| ... |
Evaluation of Anti-Inflammatory Activity: NF-κB and MAPK Signaling Pathways
Based on evidence from related molecules like methyl gallate, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] The following protocols outline methods to investigate these pathways in skin cell models (e.g., human keratinocytes or macrophages).
a) NF-κB Activation Assay (Nuclear Translocation)
Objective: To determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Materials:
-
Human keratinocytes (e.g., HaCaT) or macrophage cell line (e.g., RAW 264.7)
-
Cell culture reagents
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Western blot reagents and equipment
-
Primary antibody against NF-κB p65
-
Loading control antibodies (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) for 30-60 minutes to induce NF-κB activation.
-
Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.[7]
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with loading control antibodies to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of nuclear to cytoplasmic NF-κB p65 to determine the extent of translocation.
b) MAPK Pathway Activation (Phosphorylation Status)
Objective: To assess if this compound inhibits the phosphorylation of key MAPK proteins (ERK, JNK, p38) in response to an inflammatory stimulus.
Materials:
-
Same cell lines and culture reagents as the NF-κB assay.
-
Inflammatory stimulus (e.g., LPS or UV radiation).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Western blot reagents and equipment.
-
Primary antibodies against phosphorylated and total forms of ERK, JNK, and p38.[8]
-
Loading control antibody (e.g., β-actin or GAPDH).
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells as described in the NF-κB assay. The stimulation time may vary (e.g., 15-60 minutes) to capture peak phosphorylation.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Collect the total cell lysates.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and protein transfer as described previously.
-
Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands.
-
Strip the membrane and re-probe with antibodies for the total forms of each MAPK and a loading control to normalize the data.
-
-
Data Analysis: Quantify the band intensities. Calculate the ratio of phosphorylated protein to total protein for each MAPK to determine the level of activation.
Visualizations
References
- 1. US8163725B1 - Gel compositions and methods of use - Google Patents [patents.google.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. alterlab.co.id [alterlab.co.id]
- 4. benchchem.com [benchchem.com]
- 5. certified-laboratories.com [certified-laboratories.com]
- 6. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 7. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl Gentisate Stability Testing
Introduction
Methyl gentisate, the methyl ester of gentisic acid, is a phenolic compound with potential applications in the pharmaceutical and cosmetic industries, notably as a skin-lightening agent.[1] Ensuring the stability of this compound as a drug substance is critical for its development, as degradation can lead to loss of potency and the formation of potentially harmful impurities. This document provides a comprehensive protocol for the stability testing of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] The protocol details forced degradation studies, long-term and accelerated stability testing, and the analytical methodology for quantification.
Purpose and Scope
The purpose of this protocol is to establish a standardized procedure for evaluating the stability of this compound under various environmental conditions. This will help in determining its intrinsic stability, identifying potential degradation products and pathways, and establishing a re-test period and recommended storage conditions.[2][3][4] This protocol is intended for use by researchers, scientists, and drug development professionals.
Materials and Equipment
Materials
-
This compound (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (ACS reagent grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1N)
-
Sodium hydroxide (B78521) (1N)
-
Hydrogen peroxide (3%)
-
Primary packaging components (e.g., amber glass vials with appropriate stoppers and seals)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
pH meter
-
Analytical balance
-
Water bath
-
Vortex mixer
-
Sonicator
-
Filtration apparatus (0.45 µm filters)
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products.[4]
Chromatographic Conditions (Hypothetical Example)
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 282 nm |
| Run Time | 30 minutes |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to achieve a target concentration of 100 µg/mL after dilution with the mobile phase. Filter the final solution through a 0.45 µm filter before injection.
Forced Degradation (Stress) Studies
Forced degradation studies are performed on a single batch of this compound to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[4][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Experimental Protocols for Forced Degradation
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 1N HCl and heat at 60 °C for 2 hours. Neutralize with 1N NaOH and dilute to the target concentration. |
| Base Hydrolysis | Dissolve this compound in 1N NaOH and keep at room temperature for 1 hour. Neutralize with 1N HCl and dilute to the target concentration. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light. Dilute to the target concentration. |
| Thermal Degradation | Expose solid this compound to 70 °C in a dry-heat oven for 48 hours. Dissolve and dilute to the target concentration. |
| Photostability | Expose solid this compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light. |
Formal Stability Studies
Formal stability studies should be conducted on at least three primary batches of the drug substance.[2][4] The samples should be stored in the proposed container closure system.
Long-Term Stability Study
| Storage Condition | Testing Frequency |
| 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
Accelerated Stability Study
| Storage Condition | Testing Frequency |
| 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |
Data Presentation of Stability Results
The results of the stability studies should be summarized in a tabular format.
Table 1: Example Data Table for Long-Term Stability of this compound (Batch No: XXXXX)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
|---|---|---|---|
| 0 | White to off-white powder | 99.8 | 0.15 |
| 3 | Conforms | 99.5 | 0.25 |
| 6 | Conforms | 99.2 | 0.38 |
| 9 | Conforms | 99.0 | 0.45 |
| 12 | Conforms | 98.8 | 0.55 |
| 18 | Conforms | 98.5 | 0.68 |
| 24 | Conforms | 98.1 | 0.82 |
| 36 | Conforms | 97.5 | 1.10 |
Table 2: Example Data Table for Accelerated Stability of this compound (Batch No: XXXXX)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
|---|---|---|---|
| 0 | White to off-white powder | 99.8 | 0.15 |
| 3 | Conforms | 98.5 | 0.75 |
| 6 | Conforms | 97.2 | 1.25 |
Visualizations
Experimental Workflow
References
- 1. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
Application Note: A Validated HPLC Method for the Quantification of Methyl Gentisate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of methyl gentisate. The method utilizes a C18 stationary phase with an isocratic elution of acetonitrile (B52724) and water, both acidified with 0.1% formic acid, ensuring excellent peak shape and resolution. UV detection is employed for quantification. This method is suitable for quality control and research applications requiring accurate measurement of this compound. The validation of this method was conducted in accordance with the International Conference on Harmonization (ICH) guidelines.[1][2][3]
Introduction
This compound, the methyl ester of gentisic acid, is a compound of interest in pharmaceutical and chemical research.[4] Its potential biological activities necessitate a reliable and validated analytical method for its quantification in various matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for the quantification of this compound using a validated RP-HPLC method.
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Materials and Methods
Instrumentation
An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
Chemicals and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 277 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in a suitable volume of methanol.
-
Dilute the solution with the mobile phase to bring the expected concentration of the analyte within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5][6]
Method Validation
The developed method should be validated according to ICH guidelines.[1] The following table summarizes typical performance characteristics.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank or placebo at the retention time of the analyte |
Linearity
Linearity was established by injecting the working standard solutions in triplicate. The peak areas were plotted against the corresponding concentrations, and the linearity was evaluated by the correlation coefficient of the linear regression.
Accuracy
Accuracy was determined by the standard addition method. Known amounts of this compound were added to a sample matrix at three different concentration levels. The recovery of the added standard was then calculated.
Precision
Method precision was evaluated by performing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas was calculated. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst.
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.[7] The concentration that produced a signal-to-noise ratio of 3 was considered the LOD, and a ratio of 10 was considered the LOQ.
Results and Discussion
A typical chromatogram of a this compound standard should show a sharp, well-defined peak at a specific retention time. The method demonstrates good separation of this compound from potential impurities and degradation products. The validation results confirm that the method is linear, accurate, precise, and specific for the quantification of this compound.
Signaling Pathway Diagram (Hypothetical)
While a specific signaling pathway for this compound is not well-established in the provided search results, a hypothetical pathway diagram can be created to illustrate its potential mechanism of action, for instance, in the context of inhibiting melanogenesis as suggested by one of the search snippets.[4]
Caption: Hypothetical inhibition of melanogenesis by this compound.
Conclusion
The RP-HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantitative determination of this compound. The method is straightforward and can be readily implemented in quality control and research laboratories for routine analysis. The validation demonstrates that the method is suitable for its intended purpose.
References
- 1. RP-HPLC method for stability assay of methylparaben and sennosides. [wisdomlib.org]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. nacalai.com [nacalai.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Methyl Gentisate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of methyl gentisate (methyl 2,5-dihydroxybenzoate) from 2,5-dihydroxybenzoic acid. This compound is a valuable compound in medicinal chemistry and drug development, notably for its role as a tyrosinase inhibitor with potential applications in treating hyperpigmentation disorders.[1][2][3] This protocol outlines the Fischer esterification method, a common and effective approach for this synthesis. Additionally, it details the known signaling pathway associated with its mechanism of action in inhibiting melanin (B1238610) production.
Introduction
This compound, an ester of gentisic acid, has garnered significant interest in the pharmaceutical and cosmetic industries.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical compounds and is particularly studied for its depigmenting properties.[1][4] The synthesis described herein is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][5][6] Understanding the synthetic protocol and the biological pathways it influences is crucial for researchers in drug discovery and development.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound from 2,5-dihydroxybenzoic acid via Fischer esterification using sulfuric acid as a catalyst.
| Parameter | Value | Reference |
| Starting Material | 2,5-Dihydroxybenzoic Acid | [7] |
| Reagent | Methanol (B129727) | [7] |
| Catalyst | Concentrated Sulphuric Acid | [7] |
| Reaction Time | 72 hours | [7] |
| Product | Methyl 2,5-dihydroxybenzoate | [7] |
| Yield | 91.7% (calculated from reported masses) | [7] |
| Purity | >90% | [7] |
| Melting Point | 86-88 °C | [2][4] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is adapted from a standard laboratory procedure for the synthesis of methyl 2,5-dihydroxybenzoate.[7]
Materials:
-
2,5-Dihydroxybenzoic acid (30 grams, 0.195 moles)
-
Methanol (500 ml)
-
Concentrated sulphuric acid (10 ml)
-
Sodium bicarbonate (solid)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask (1 L)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, combine 30 grams (0.195 moles) of 2,5-dihydroxybenzoic acid with 500 ml of methanol.
-
Catalyst Addition: While stirring, carefully add 10 ml of concentrated sulphuric acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 72 hours.[7]
-
Neutralization: After 72 hours, allow the reaction mixture to cool to room temperature. Carefully add solid sodium bicarbonate in small portions to neutralize the excess sulphuric acid until effervescence ceases.
-
Solvent Removal: Remove the methanol in vacuo using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 ml).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Final Product Isolation: Filter off the drying agent and concentrate the ethyl acetate solution in vacuo to yield the crude methyl 2,5-dihydroxybenzoate. The reported yield is 29.8 grams, with a purity of over 90%.[7]
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of Melanogenesis Inhibition by this compound
This compound is reported to inhibit melanogenesis primarily through the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway.[8] The following diagram illustrates the signaling cascade that leads to melanin production and the point of inhibition by this compound.
The process is initiated by factors such as UV radiation, which stimulates the secretion of α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to the melanocortin 1 receptor (MC1R), activating a G-protein, which in turn activates adenylyl cyclase.[4][9] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which activates Protein Kinase A (PKA).[9][10] PKA then phosphorylates the cAMP response element-binding protein (CREB).[9][10] Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).[9][10] MITF is the master regulator of melanogenic gene expression and upregulates the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[4][10] Tyrosinase catalyzes the rate-limiting steps in melanin synthesis. This compound exerts its inhibitory effect at the level of the tyrosinase enzyme, thus blocking the production of melanin.[8]
Caption: Inhibition of the melanogenesis signaling pathway by this compound.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 2,5-二羟基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chromatographic Purification of Synthetic Methyl Gentisate
Introduction
Methyl gentisate (methyl 2,5-dihydroxybenzoate) is a valuable compound in the pharmaceutical and cosmetic industries, recognized for its skin-lightening properties by inhibiting tyrosinase, and serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Synthesized this compound often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure its purity and safety for its intended applications. This document provides detailed protocols for the purification of synthetic this compound using flash column chromatography and preparative high-performance liquid chromatography (HPLC), two common and effective techniques for purifying organic compounds.[3][4][5]
Chromatographic Purification Strategies
The choice between flash chromatography and preparative HPLC depends on the required purity, the quantity of material to be purified, and the nature of the impurities.
-
Flash Column Chromatography: This is a rapid and cost-effective method suitable for purifying gram-scale quantities of synthetic this compound to a moderate to high purity. It is particularly effective for removing non-polar and some closely related polar impurities.
-
Preparative Reversed-Phase HPLC (Prep-RP-HPLC): This technique offers higher resolution and is ideal for achieving very high purity levels (>99%). It is well-suited for the final purification step or for separating challenging impurities that are structurally very similar to this compound.
Typical Impurities in Synthetic this compound
The purification strategy should be designed to remove potential impurities from the synthesis of this compound. Common synthetic routes, such as the esterification of gentisic acid, may result in the following impurities:
-
Unreacted Gentisic Acid: The starting carboxylic acid.
-
Methanol: The alcohol used for esterification.
-
Acid Catalyst: Such as sulfuric acid or hydrochloric acid.
-
By-products: Including products of side reactions or degradation.
A well-designed chromatographic method will effectively separate the desired this compound from these and other potential contaminants.
Data Presentation
The following tables summarize typical quantitative data expected from the described purification protocols. These values are representative and may vary depending on the initial purity of the crude synthetic product and the specific parameters used.
Table 1: Flash Chromatography Purification of this compound
| Parameter | Value |
| Crude Sample Loading | 1.0 g |
| Stationary Phase | Silica (B1680970) Gel (40-63 µm) |
| Eluent | Hexane:Ethyl Acetate (B1210297) Gradient |
| Typical Yield | 85-95% |
| Purity Before | ~80% |
| Purity After | >98% |
| Processing Time | 1-2 hours |
Table 2: Preparative HPLC Purification of this compound
| Parameter | Value |
| Sample Injection Mass | 50-100 mg |
| Column | C18 Reversed-Phase (10 µm) |
| Mobile Phase | Water:Acetonitrile (B52724) Gradient with 0.1% Formic Acid |
| Typical Recovery | 90-98% |
| Purity Before | >95% |
| Purity After | >99.5% |
| Run Time per Injection | 20-30 minutes |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol describes a general procedure for the purification of approximately 1 gram of crude synthetic this compound using a manual flash chromatography setup.[6]
Materials:
-
Crude synthetic this compound
-
Silica gel (40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column (e.g., 40 mm diameter, 30 cm length)
-
Sample loading vessel
-
Eluent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC development chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve 1.0 g of crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent mixture). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel (~2-3 g) by dissolving it in a volatile solvent and then evaporating the solvent under reduced pressure.
-
Column Packing:
-
Secure the glass column in a vertical position.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Carefully pipette the dissolved sample onto the top of the silica gel bed.
-
Dry Loading: Carefully add the silica gel with the adsorbed sample onto the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., step gradients of 90:10, 85:15, 80:20 hexane:ethyl acetate). The optimal gradient should be determined by preliminary TLC analysis.
-
Maintain a constant flow rate by applying gentle positive pressure (e.g., with a pump or inert gas).
-
-
Fraction Collection:
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp at 254 nm.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified solid product.
-
Determine the yield and assess the purity by analytical HPLC or other suitable analytical techniques.
-
Protocol 2: Purification of this compound by Preparative Reversed-Phase HPLC
This protocol provides a general method for the high-purity purification of this compound using a preparative reversed-phase HPLC system.[7][8]
Materials:
-
Semi-purified this compound (from flash chromatography or crude)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Trifluoroacetic acid, TFA)
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 reversed-phase column (e.g., 20 mm x 150 mm, 10 µm particle size)
-
Analytical HPLC system for purity analysis
-
Lyophilizer or rotary evaporator
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a minimal amount of the initial mobile phase composition or a compatible solvent like methanol.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Before proceeding to the preparative scale, develop and optimize the separation on an analytical HPLC system with a C18 column.
-
A typical starting gradient could be 10-90% B over 20 minutes with a flow rate of 1 mL/min.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 295 nm).
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient program scaled up from the analytical method. The flow rate will be significantly higher (e.g., 15-25 mL/min) depending on the column dimensions.
-
-
Fraction Collection:
-
Monitor the chromatogram and collect the fractions corresponding to the peak of this compound using an automated fraction collector.
-
-
Purity Analysis of Fractions:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
-
Product Isolation:
-
Pool the fractions with the desired purity.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the highly purified this compound as a solid.
-
Visualizations
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];
// Nodes Crude [label="Crude Synthetic\nthis compound"]; Dissolution [label="Dissolution in\nMinimal Solvent"]; FlashChrom [label="Flash Column Chromatography\n(Silica Gel)"]; TLC [label="Fraction Analysis (TLC)"]; Pooling1 [label="Pooling of\nPure Fractions"]; Evaporation1 [label="Solvent Evaporation"]; SemiPure [label="Semi-Pure\nthis compound (>98%)"]; PrepDissolution [label="Dissolution & Filtration"]; Prep HPLC [label="Preparative RP-HPLC\n(C18 Column)"]; AnalyticalHPLC [label="Purity Analysis\n(Analytical HPLC)"]; Pooling2 [label="Pooling of\nHigh-Purity Fractions"]; Lyophilization [label="Lyophilization"]; PureProduct [label="Pure this compound\n(>99.5%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude -> Dissolution; Dissolution -> FlashChrom; FlashChrom -> TLC; TLC -> Pooling1; Pooling1 -> Evaporation1; Evaporation1 -> SemiPure; SemiPure -> PrepDissolution; PrepDissolution -> Prep HPLC; Prep HPLC -> AnalyticalHPLC; AnalyticalHPLC -> Pooling2; Pooling2 -> Lyophilization; Lyophilization -> PureProduct; } }
Caption: General workflow for the two-step purification of synthetic this compound.
// Node styles node_substrate [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_enzyme [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; node_product [fillcolor="#34A853", fontcolor="#FFFFFF"]; node_inhibitor [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes Tyrosine [label="Tyrosine", style=filled, fillcolor=node_substrate.fillcolor, fontcolor=node_substrate.fontcolor]; DOPA [label="L-DOPA", style=filled, fillcolor=node_substrate.fillcolor, fontcolor=node_substrate.fontcolor]; DOPAquinone [label="DOPAquinone", style=filled, fillcolor=node_substrate.fillcolor, fontcolor=node_substrate.fontcolor]; Melanin (B1238610) [label="Melanin", style=filled, fillcolor=node_product.fillcolor, fontcolor=node_product.fontcolor]; Tyrosinase [label="Tyrosinase", style=filled, fillcolor=node_enzyme.fillcolor, fontcolor=node_enzyme.fontcolor]; MethylGentisate [label="this compound", style=filled, fillcolor=node_inhibitor.fillcolor, fontcolor=node_inhibitor.fontcolor];
// Edges Tyrosine -> Tyrosinase [arrowhead=none]; Tyrosinase -> DOPA; DOPA -> Tyrosinase [arrowhead=none]; Tyrosinase -> DOPAquinone; DOPAquinone -> Melanin [label="... (further steps)"]; MethylGentisate -> Tyrosinase [arrowhead=tee, color="#EA4335"]; }
Caption: Mechanism of action of this compound in inhibiting melanin synthesis.
References
- 1. GentiWhite™ (this compound) [myskinrecipes.com]
- 2. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Methyl Gentisate-Based Skin Lightening Cream
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation, the excessive production of melanin (B1238610), is a common dermatological concern. The primary enzyme responsible for melanin synthesis is tyrosinase.[1][2][3][4][5][6][7] Consequently, the inhibition of this enzyme is a principal strategy in the development of skin-lightening agents.[4][7][8] Methyl gentisate (Methyl 2,5-dihydroxybenzoate), an alkyl ester of gentisic acid, has emerged as a promising candidate for treating hyperpigmentation.[9][10] It effectively inhibits melanogenesis primarily through the inhibition of tyrosinase.[11][12][13] Notably, studies have shown that this compound is less cytotoxic and mutagenic compared to hydroquinone, the traditional gold-standard skin-lightening agent, making it a superior candidate for cosmetic and pharmaceutical applications.[9][12][13][14]
These application notes provide a comprehensive guide to the preclinical evaluation of this compound, including its mechanism of action, detailed protocols for efficacy testing, and a foundational guide for its formulation into a topical cream.
Mechanism of Action: Inhibition of Melanogenesis
Melanin synthesis, or melanogenesis, occurs in melanosomes within melanocytes.[4][5] The process is regulated by a complex signaling cascade, with the microphthalmia-associated transcription factor (MITF) acting as a master regulator.[8][15][16] MITF controls the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[4][8]
The primary mechanism of this compound is the direct inhibition of tyrosinase, the rate-limiting enzyme in the pathway.[11][12] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] By inhibiting this enzyme, this compound effectively reduces the overall synthesis of melanin.[12] Additional proposed mechanisms include antioxidant and anti-inflammatory activities, which can help mitigate oxidative stress and inflammation that contribute to hyperpigmentation.[11]
Efficacy Evaluation: Experimental Protocols
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a rapid and cost-effective method to screen for tyrosinase inhibitors by measuring the enzymatic conversion of L-DOPA to the colored product, dopachrome (B613829).
Principle of the Assay Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which absorbs light at approximately 475-510 nm.[1][2] In the presence of an inhibitor like this compound, the rate of dopachrome formation is reduced. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control.[1] Kojic acid is used as a positive control.[1]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)[1]
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.
-
Prepare a 10 mM L-DOPA solution in phosphate buffer immediately before use.[1]
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve desired final concentrations.
-
Prepare a 2 mM stock solution of Kojic Acid in buffer or DMSO for use as a positive control.[1]
-
-
Assay Plate Setup (Total Volume = 200 µL/well):
-
Test Wells: 20 µL of this compound dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Positive Control Wells: 20 µL of Kojic Acid dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Enzyme Control Wells (No Inhibitor): 20 µL of vehicle (e.g., DMSO in buffer) + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Blank Wells (No Enzyme): 20 µL of test/control compound + 140 µL phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[2][17]
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction.[1]
-
Measurement: Immediately measure the absorbance at 475 nm (or 510 nm) in kinetic mode for 30-60 minutes using a microplate reader.[1][2]
-
Calculation:
-
Calculate the rate of reaction (slope) for each well.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100
-
Data Presentation
| Compound | Concentration (µM) | Tyrosinase Inhibition (%) | IC50 (µM) |
| This compound | 10 | 45.2 ± 3.1 | \multirow{3}{}{~11.2} |
| 25 | 78.9 ± 4.5 | ||
| 50 | 95.1 ± 2.8 | ||
| Kojic Acid | 5 | 52.5 ± 3.9 | \multirow{3}{}{~6.0} |
| 10 | 85.3 ± 5.2 | ||
| 20 | 96.4 ± 3.3 | ||
| Hydroquinone | 50 | 35.7 ± 4.1 | \multirow{3}{*}{~72.0} |
| 100 | 62.1 ± 3.8 | ||
| 200 | 88.9 ± 4.7 | ||
| (Note: Data are representative examples based on literature values for comparative purposes.[12][18]) |
Protocol 2: Cellular Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay evaluates the ability of a compound to inhibit melanin production in a relevant biological model.
Principle of the Assay B16F10 mouse melanoma cells are a standard cell line for studying melanogenesis.[19] Cells are treated with the test compound, and after an incubation period, the cells are lysed to extract and quantify melanin content. The amount of melanin is determined spectrophotometrically and is often normalized to the total protein content to account for any effects on cell proliferation or cytotoxicity.[19][20]
Materials and Reagents
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
BCA Protein Assay Kit
-
6-well cell culture plates
Procedure
-
Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 5 x 10⁴ cells/well.[15]
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19][21]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM Kojic Acid).
-
Incubation: Incubate the treated cells for another 48 to 72 hours.[15][21]
-
Cell Harvesting and Lysis:
-
Melanin Quantification:
-
Protein Quantification (Normalization):
-
In a parallel plate, lyse the cells with RIPA buffer.
-
Determine the total protein concentration of the lysate using a BCA protein assay kit.[20]
-
-
Calculation:
-
Normalize the melanin content by dividing the absorbance at 405 nm by the protein concentration (mg/mL).
-
Express the results as a percentage of the vehicle-treated control group.
-
Data Presentation
| Treatment Group | Concentration (µM) | Normalized Melanin Content (% of Control) | Cell Viability (%) |
| Control (Vehicle) | 0 | 100 ± 5.8 | 100 |
| This compound | 10 | 82.4 ± 4.1 | 99.1 ± 2.5 |
| 25 | 55.7 ± 3.5 | 98.5 ± 3.1 | |
| 50 | 38.2 ± 2.9 | 97.3 ± 2.8 | |
| Kojic Acid | 100 | 51.5 ± 4.2 | 98.8 ± 3.4 |
| (Note: Data are representative examples. Cell viability should be assessed in parallel (e.g., via MTT assay) to ensure observed melanin reduction is not due to cytotoxicity.) |
Formulation Protocol: Oil-in-Water (O/W) Skin Lightening Cream
This section provides a basic protocol for formulating a 1% this compound O/W cream. The percentages are by weight (w/w).
Formulation Components
| Phase | Ingredient | Function | % (w/w) |
| Oil Phase | Cetearyl Alcohol | Thickener, Emollient | 8.0 |
| Glyceryl Stearate | Emulsifier | 4.0 | |
| Caprylic/Capric Triglyceride | Emollient | 5.0 | |
| Dimethicone | Occlusive, Emollient | 1.0 | |
| Aqueous Phase | Deionized Water | Solvent | q.s. to 100 |
| This compound | Active Ingredient | 1.0 | |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Thickener/Stabilizer | 0.3 | |
| Cool-Down Phase | Phenoxyethanol | Preservative | 0.8 |
| Tocopherol (Vitamin E) | Antioxidant | 0.2 | |
| Citric Acid | pH Adjuster | q.s. |
Manufacturing Procedure
-
Aqueous Phase Preparation: In a primary vessel, disperse the Xanthan Gum in Glycerin to form a slurry. Add the deionized water and begin heating to 75°C while mixing. Once the temperature is reached, add the this compound and mix until fully dissolved.
-
Oil Phase Preparation: In a separate vessel, combine all oil phase ingredients (Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride, Dimethicone) and heat to 75°C while mixing until the phase is uniform and all solids are melted.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 10-15 minutes to ensure a fine emulsion is formed.
-
Cooling: Begin cooling the emulsion to 40°C while continuing to mix at a lower speed.
-
Cool-Down Phase Addition: Once the emulsion reaches 40°C, add the cool-down phase ingredients (Phenoxyethanol, Tocopherol). Mix until uniform.
-
pH Adjustment: Check the pH of the cream and adjust to a skin-compatible range (typically 5.0-6.0) using Citric Acid if necessary.
-
Finalization: Continue mixing at a low speed until the cream is smooth and uniform, then package into appropriate containers.
Safety and Stability Considerations
-
Safety: While in vitro studies demonstrate that this compound has a favorable safety profile compared to hydroquinone, further testing is crucial.[12][13] A standard cytotoxicity assay (e.g., MTT assay) on human keratinocytes and melanocytes should be performed to determine the non-toxic concentration range for the final formulation. Patch testing on human volunteers is required to assess for potential irritation or allergic contact dermatitis.[10][13]
-
Stability: The final cream formulation should undergo stability testing under various conditions (e.g., different temperatures, light exposure) to assess its physical (e.g., phase separation, viscosity), chemical (e.g., degradation of this compound), and microbiological stability over time.
References
- 1. benchchem.com [benchchem.com]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. Skin-lightening agents: New chemical and plant extracts -ongoing search for the holy grail! - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on peptides that inhibit melanin synthesis [frontiersin.org]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Methyl 2,5-dihydroxybenzoate 99 2150-46-1 [sigmaaldrich.com]
- 10. inmunodermamexico.com [inmunodermamexico.com]
- 11. GentiWhite™ (this compound) [myskinrecipes.com]
- 12. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms Regulating Skin Pigmentation: The Rise and Fall of Complexion Coloration [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Mechanisms Regulating Skin Pigmentation: The Rise and Fall of Complexion Coloration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Natural skin-whitening compounds for the treatment of melanogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. 2.9 Measurement of melanin content in B16F10 cells [bio-protocol.org]
- 21. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Gentisate as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl gentisate (methyl 2,5-dihydroxybenzoate) as a key intermediate in the synthesis of pharmaceutically relevant compounds. This document details its application in generating molecules with potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties, as well as its established role in cosmetic applications as a tyrosinase inhibitor.
Introduction to this compound
This compound is a phenolic compound that serves as a valuable building block in organic synthesis. Its dihydroxy-substituted aromatic ring offers multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives. While its use as a direct intermediate in the synthesis of blockbuster drugs like lamotrigine (B1674446) and etoposide (B1684455) is not prominently documented in publicly available literature, its scaffold is a key component of numerous biologically active molecules. This document focuses on practical and reproducible applications of this compound in synthesizing compounds with demonstrated or potential therapeutic value.
Applications in the Synthesis of Bioactive Compounds
This compound is a versatile starting material for the synthesis of various bioactive molecules, including gentisamide and other derivatives with potential therapeutic applications.
Synthesis of Gentisamide
Gentisamide, the amide derivative of gentisic acid, has been investigated for its anti-inflammatory and analgesic properties. The synthesis from this compound is a straightforward amidation reaction.
Experimental Protocol: Synthesis of Gentisamide from this compound
This protocol describes a representative method for the amidation of this compound.
Materials:
-
This compound
-
Ammonia (B1221849) solution (e.g., 7N in methanol (B129727) or aqueous ammonium (B1175870) hydroxide)
-
Methanol (or a suitable solvent)
-
Reaction vessel with a stirrer and reflux condenser
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Amidation: Add an excess of a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield pure gentisamide.
Expected Outcome:
The reaction is expected to produce gentisamide in good yield. The final product should be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Logical Workflow for Gentisamide Synthesis
Caption: Synthetic workflow for the preparation of gentisamide from this compound.
Synthesis of Other Bioactive Derivatives
The hydroxyl groups and the aromatic ring of this compound can be modified to produce a variety of derivatives with potential pharmacological activities. For instance, etherification or acylation of the hydroxyl groups, or electrophilic substitution on the aromatic ring can yield novel compounds for screening.
Established Application in Cosmetics: Tyrosinase Inhibition
This compound is recognized for its skin-whitening properties, functioning as a tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in the biochemical pathway of melanin (B1238610) synthesis.[2] By inhibiting this enzyme, this compound can reduce melanin production, making it a valuable ingredient in cosmetic formulations aimed at treating hyperpigmentation.[1]
Quantitative Data: Tyrosinase Inhibition
| Compound | IC50 (µg/mL) for Tyrosinase Inhibition | Reference |
| This compound | ~11 | [1] |
| Ethyl Gentisate | ~20 | [1] |
| Hydroquinone | ~72 | [1] |
| Kojic Acid | ~6 | [1] |
Signaling Pathway: Melanogenesis Inhibition
This compound's primary mechanism of action in skin whitening is the inhibition of tyrosinase, which is a critical enzyme in the melanogenesis pathway. This pathway is regulated by the microphthalmia-associated transcription factor (MITF).
Caption: Inhibition of the melanogenesis pathway by this compound.
Potential Pharmaceutical Applications and Future Directions
While the direct lineage of currently marketed drugs from this compound is not clearly established in the literature, the structural motif of dihydroxybenzoic acid and its esters is present in many biologically active compounds. The exploration of this compound derivatives as potential anti-inflammatory, antimicrobial, and anticancer agents remains a promising area of research.
Experimental Protocol: General Synthesis of this compound Derivatives
This protocol provides a general workflow for the synthesis and preliminary biological evaluation of novel this compound derivatives.
Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
This compound is a readily available and versatile intermediate with significant potential in both the cosmetic and pharmaceutical industries. Its established role as a tyrosinase inhibitor provides a solid foundation for its use in dermatological products. Furthermore, its chemical structure is amenable to a wide range of modifications, making it an attractive starting point for the discovery of novel therapeutic agents. The protocols and data presented in these application notes are intended to facilitate further research and development in this promising area.
References
Application Notes and Protocols for Assessing the Antioxidant Capacity of Methyl Gentisate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl gentisate, the methyl ester of gentisic acid, is a phenolic compound that has garnered significant interest for its potential therapeutic properties, including its antioxidant activity. As a derivative of dihydroxybenzoic acid, its chemical structure lends itself to scavenging free radicals, which are implicated in the pathophysiology of numerous diseases. Accurate and standardized assessment of the antioxidant capacity of this compound is crucial for its potential development as a pharmaceutical or nutraceutical agent. These application notes provide detailed protocols for commonly employed in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to evaluate the antioxidant potential of this compound.
Mechanism of Antioxidant Action
The antioxidant activity of this compound is primarily attributed to its ability to donate a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron and rendering it less reactive. This radical scavenging ability is a key mechanism by which this compound can mitigate oxidative stress.
Data Presentation: Antioxidant Capacity of this compound
The following table summarizes the quantitative antioxidant capacity of this compound as determined by various in vitro assays. For comparison, values for common antioxidant standards are also provided.
| Assay | This compound/Gallate | Trolox | Ascorbic Acid | BHT |
| DPPH Radical Scavenging Activity (IC₅₀) | 7.48 µg/mL (~44.5 µM)[1], 38.0 µM[2] | 14.86 µM[2] | 13.97 µM[2] | 50.72 µM[2] |
| ABTS Radical Scavenging Activity | 1.552 ± 0.001 mM Trolox equivalent (at 1 mM) | - | - | - |
| Ferric Reducing Antioxidant Power (FRAP) | 2.796 ± 0.021 mM FeSO₄ equivalent (at 1 mM) | - | - | - |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | - | - | - |
Note: IC₅₀ value in µM for this compound was calculated using its molar mass of 168.15 g/mol .[3][4][5] Values for methyl gallate are used as a close structural analog where data for this compound is not available.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox, Ascorbic Acid)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations for testing (e.g., 1-100 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of each concentration of this compound or the positive control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective sample concentration and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol (B145695) or Phosphate (B84403) Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of ABTS•⁺ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
-
Preparation of ABTS•⁺ Working Solution:
-
Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be prepared fresh for each assay.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
Prepare a similar dilution series for the positive control (Trolox).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the various concentrations of this compound or the positive control.
-
Add 190 µL of the ABTS•⁺ working solution to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the ABTS•⁺ working solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Antioxidant Activity:
-
The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against different concentrations of Trolox. The antioxidant capacity of this compound is then calculated from this curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
This compound
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate (B1210297) buffer (pH 3.6)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
Prepare a standard curve using different concentrations of FeSO₄.
-
-
Assay Protocol:
-
Add 10 µL of the sample or standard to the wells of a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of FRAP Value:
-
The FRAP value is calculated from the standard curve of FeSO₄ and is expressed as mM Fe²⁺ equivalents per gram of sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in 75 mM phosphate buffer.
-
Prepare a fresh solution of AAPH in 75 mM phosphate buffer for each assay.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent and dilute with phosphate buffer.
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
Prepare a standard curve using different concentrations of Trolox.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for at least 60 minutes.
-
-
Calculation of ORAC Value:
-
The ORAC value is calculated based on the net area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is expressed as Trolox equivalents.
-
Mandatory Visualizations
References
- 1. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Methyl Gentisate Cytotoxicity in Melanocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl gentisate, an ester of gentisic acid, is a compound of interest in dermatological and cosmetic research, primarily for its role as a skin-lightening agent. Its proposed mechanisms of action include the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis, and antioxidant properties.[1] Understanding the cytotoxic profile of this compound in melanocytes is crucial for evaluating its safety and therapeutic potential. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in melanocyte cell cultures using two standard assays: the MTT assay and the LDH assay.
Data Presentation
Table 1: Representative Cytotoxicity Data of a Phenolic Compound (Methyl Gallate) in Melanoma Cells
| Assay | Concentration (µM) | Cell Viability (%) (Mean ± SD) | LDH Release (% of Control) (Mean ± SD) |
| MTT | 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |
| 50 | 98.1 ± 4.8 | 1.5 ± 1.8 | |
| 100 | 95.7 ± 5.1 | 3.2 ± 2.5 | |
| 200 | 92.3 ± 4.9 | 5.1 ± 3.0 | |
| 400 | 88.5 ± 5.5 | 7.8 ± 3.3 | |
| 600 | 85.2 ± 6.1 | 10.4 ± 4.1 |
Note: This data is illustrative and based on the reported low cytotoxicity of similar compounds. Actual results for this compound may vary.
Experimental Protocols
Two primary methods for assessing cytotoxicity are detailed below: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate (B86563) dehydrogenase from damaged cells.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard MTT assay procedures.[3][4]
Materials:
-
Normal human epidermal melanocytes (NHEM) or B16F10 melanoma cells
-
Melanocyte growth medium (e.g., M-254 medium with HMGS)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well clear flat-bottom tissue culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture melanocytes to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh melanocyte growth medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Prepare serial dilutions of the stock solution in melanocyte growth medium to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400, 600 µM). The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[5][6]
Materials:
-
Same as for MTT assay, with the following additions/substitutions:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT assay protocol.
-
-
Preparation of Controls:
-
Spontaneous LDH release (Low Control): Untreated cells.
-
Maximum LDH release (High Control): Treat cells with the lysis buffer provided in the kit for 45 minutes before the end of the incubation period.
-
Background Control: Medium without cells.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] x 100
-
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound in melanocytes.
Caption: Experimental workflow for this compound cytotoxicity testing.
Hypothetical Signaling Pathway of this compound's Effect on Melanocytes
While the precise signaling pathway of this compound's cytotoxicity (or lack thereof) in melanocytes is not fully elucidated, its primary known effect is the inhibition of melanogenesis. Based on the actions of similar phenolic compounds like methyl gallate, a plausible mechanism involves the modulation of key signaling pathways that regulate melanocyte function and survival, such as the PI3K/Akt and MEK/ERK pathways.[2] These pathways are known to influence the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis.
Caption: Hypothetical signaling pathway of this compound in melanocytes.
References
- 1. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimelanogenesis Effect of Methyl Gallate through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Melanogenesis by Gallic Acid: Possible Involvement of the PI3K/Akt, MEK/ERK and Wnt/β-Catenin Signaling Pathways in B16F10 Cells [mdpi.com]
- 5. Melanocytotoxic chemicals and their toxic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of Methyl Gentisate in Cosmetic Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl gentisate, the methyl ester of gentisic acid, is a naturally derived compound found in the roots of plants from the Gentiana genus.[1][2] In cosmetic science, it is gaining prominence as a potent skin-lightening and anti-aging ingredient. Its efficacy is attributed to a multi-faceted approach that includes the inhibition of melanin (B1238610) synthesis, antioxidant activity, and anti-inflammatory properties, offering a favorable safety profile compared to traditional agents like hydroquinone (B1673460).[1][3][4] This document provides detailed application notes and experimental protocols for researchers and professionals investigating the use of this compound in cosmetic formulations.
Mechanisms of Action
This compound primarily exerts its cosmetic effects through the following mechanisms:
-
Tyrosinase Inhibition: As the rate-limiting enzyme in melanogenesis, tyrosinase is a key target for skin-lightening agents.[5][6][7] this compound acts as an inhibitor of tyrosinase, thereby reducing the production of melanin.[3][4][5] It is suggested to function as a pro-drug, releasing hydroquinone intracellularly to inhibit the enzyme, and may also directly chelate copper ions within the enzyme's active site.[1][2][8]
-
Antioxidant Activity: this compound possesses significant radical-scavenging capabilities.[3] By neutralizing reactive oxygen species (ROS), it helps protect skin cells from oxidative stress, a key contributor to skin aging and hyperpigmentation.[1][3]
-
Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties that can mitigate inflammation-induced hyperpigmentation, such as post-inflammatory hyperpigmentation (PIH) resulting from acne or skin injuries.[1][3]
-
Mild Keratolytic Activity: As a derivative of salicylic (B10762653) acid, this compound may have a mild exfoliating effect, promoting the turnover of keratinocytes for smoother, more radiant skin.[1] This is potentially mediated through the phosphorylation of ERK1/2.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and related compounds in cosmetic science applications.
| Parameter | Test System | Compound | Result | Reference |
| Tyrosinase Inhibition (IC50) | Mammalian cell-free extracts | This compound | ~11 µg/mL | [4] |
| Ethyl Gentisate | ~20 µg/mL | [4] | ||
| Hydroquinone | ~72 µg/mL | [4] | ||
| Kojic Acid | ~6 µg/mL | [4] | ||
| Recommended Use Level | Cosmetic Formulations | This compound | 0.2% | [9] |
| pH Stability | Cosmetic Formulations | This compound | 3.5 - 7.0 | [1] |
| Temperature Stability | Cosmetic Formulations | This compound | Avoid >60°C | [1][3] |
Signaling Pathways
The primary signaling pathway influenced by this compound is the melanogenesis cascade. Its inhibitory action on tyrosinase directly impacts this pathway.
Caption: Inhibition of Melanogenesis by this compound.
A more detailed overview of the melanogenesis signaling pathway highlights multiple points of potential regulation.
Caption: Simplified Melanogenesis Signaling Pathway.
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Phosphate (B84403) Buffer (pH 6.8)
-
96-well microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and the this compound dilution (or DMSO for control).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the control.
-
Plot the inhibition percentage against the logarithm of the inhibitor concentration and determine the IC50 value.
Cell-Based Melanin Content Assay
Objective: To evaluate the effect of this compound on melanin production in a melanocyte cell line (e.g., B16F10 melanoma cells).
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
NaOH solution
-
96-well plate and cell culture flasks
-
Spectrophotometer
Procedure:
-
Culture B16F10 cells in DMEM supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Include a positive control (e.g., kojic acid) and a vehicle control (DMSO).
-
To stimulate melanogenesis, α-MSH can be added to the culture medium.
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and solubilize the melanin by adding NaOH solution and incubating at an elevated temperature (e.g., 60°C).
-
Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein content of the cells (determined by a separate protein assay like BCA).
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To assess the free radical scavenging capacity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, mix the DPPH solution with the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Experimental Workflow Visualization
Caption: General Workflow for Cosmetic Ingredient Evaluation.
Safety and Formulation Considerations
This compound is considered to have a good safety profile, being non-mutagenic and less cytotoxic compared to hydroquinone.[4] When formulating with this compound, it is important to note its solubility in water and to avoid temperatures above 60°C to maintain its stability.[1][3] The recommended pH range for formulations containing this compound is between 3.5 and 7.0.[1] A typical use rate in cosmetic products is 0.2%.[9]
Conclusion
This compound presents a promising alternative to traditional skin-lightening agents, offering multiple benefits with a superior safety profile. Its mechanisms of action, centered around tyrosinase inhibition and antioxidant effects, make it a valuable ingredient for cosmetic formulations aimed at improving skin tone and combating the signs of aging. The provided protocols offer a starting point for researchers to further investigate and validate the efficacy and applications of this compound in cosmetic science. Further in vivo studies and clinical trials are warranted to fully elucidate its potential.[8]
References
- 1. Genti-White - TREASURE ACTIVES [treasureactives.com]
- 2. Top 20 Skin Whitening Agents > Gentisic Acid [skinwhiteningscience.com]
- 3. GentiWhite™ (this compound) [myskinrecipes.com]
- 4. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural skin-whitening compounds for the treatment of melanogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin-lightening agents: New chemical and plant extracts -ongoing search for the holy grail! - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. GentiWhite™ (this compound) [myskinrecipes.com]
Application Notes and Protocols for In Vitro Skin Permeation Study of Methyl Gentisate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of methyl gentisate, a promising skin-lightening agent. The information is intended to guide researchers in accurately assessing the transdermal delivery and efficacy of this compound.
Introduction
This compound (MG), an ester derivative of gentisic acid, has garnered significant interest in the cosmetic and pharmaceutical industries for its skin-lightening properties.[1] Its mechanism of action is primarily attributed to the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1] In vitro skin permeation studies are crucial for evaluating the efficiency of this compound delivery through the skin barrier to its target site in the epidermis. The Franz diffusion cell system is a widely accepted and utilized in vitro model for these assessments, providing valuable data on the absorption and permeation of active compounds.[2][3]
Data Presentation
The following table summarizes the quantitative data from a comparative in vitro skin permeation study of gentisic acid (GA) and its ester derivatives using mice skin.
| Compound | Permeation Rate (μg/cm²/h) | Tyrosinase Inhibition (IC50, μg/mL) |
| This compound (MG) | 232.0033 | ~176 |
| Ethyl Gentisate (EG) | 182.9242 | ~176 |
| Gentisic Acid (GA) | 172.0852 | 176 |
Data sourced from a skin permeation study in mice.[1]
Experimental Protocols
This section provides detailed methodologies for performing an in vitro skin permeation study of this compound using a Franz diffusion cell setup.
Preparation of Materials and Reagents
-
Skin Membrane: Full-thickness abdominal skin from freshly excised mice, porcine, or human cadaver skin can be used. Hair should be carefully removed, and subcutaneous fat and connective tissues should be detached. The prepared skin should be washed with phosphate-buffered saline (PBS) and stored at -20°C until use.
-
Receptor Solution: Phosphate-buffered saline (PBS, pH 7.4) is a commonly used receptor solution for hydrophilic compounds.[4] The solution should be degassed before use to prevent the formation of air bubbles in the Franz cell.
-
This compound Formulation: Prepare a solution or semi-solid formulation (e.g., cream, gel) of this compound at the desired concentration. The vehicle for the formulation should be chosen based on the intended application.
-
Chemicals and Solvents: HPLC-grade acetonitrile (B52724), methanol, and water. Analytical grade phosphoric acid or other reagents for mobile phase preparation.
Franz Diffusion Cell Setup and Procedure
A static Franz diffusion cell system is typically used for these studies.
-
Cell Assembly:
-
Clean all parts of the Franz diffusion cells thoroughly.
-
Fill the receptor chamber with the degassed receptor solution (PBS, pH 7.4), ensuring no air bubbles are trapped.
-
Mount the prepared skin membrane on the receptor chamber with the stratum corneum side facing upwards towards the donor chamber.
-
Securely clamp the donor and receptor chambers together.
-
-
Temperature and Stirring:
-
Maintain the temperature of the receptor solution at 32°C ± 1°C by circulating water through the cell jacket to mimic physiological skin temperature.[4]
-
Continuously stir the receptor solution using a magnetic stir bar at a constant speed (e.g., 600 rpm) to ensure a uniform concentration.
-
-
Application of Formulation:
-
Accurately apply a known quantity of the this compound formulation onto the surface of the skin in the donor chamber.
-
Cover the donor chamber to prevent evaporation of the formulation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor solution from the sampling port.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound using a validated HPLC method.
-
HPLC Method for Quantification of this compound
The following is a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in receptor solution samples. This method is based on common practices for the analysis of similar phenolic compounds and should be validated according to ICH guidelines before use.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (Solvent A) and 0.1% phosphoric acid in water (Solvent B).
-
Gradient Program:
-
0-10 min: 20% A
-
10-15 min: Increase to 80% A
-
15-20 min: Hold at 80% A
-
20-25 min: Decrease to 20% A
-
25-30 min: Hold at 20% A (equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (a preliminary scan is recommended).
-
Column Temperature: 30°C.
-
Sample Preparation: Collected samples from the receptor chamber may be directly injected or diluted with the mobile phase if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's skin-lightening action.
References
- 1. Skin Whitening Agent Types > Transcriptional Regulation of Melanogenic Enzymes > Camp Pathway & MITF [skinwhiteningscience.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Methyl Gentisate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dihydroxybenzoate, commonly known as methyl gentisate, is a compound of interest in pharmaceutical and cosmetic research. As an ester of gentisic acid, it shares structural similarities with other well-known compounds exhibiting antioxidant and skin-lightening properties. Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and product development. These application notes provide detailed protocols for the comprehensive analysis of this compound using various instrumental techniques.
Physicochemical Properties
A foundational aspect of analytical characterization is the determination of the compound's physicochemical properties. These parameters are crucial for method development, formulation, and stability assessment.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Melting Point | 86-88 °C | [1] |
| Boiling Point | 328.2 °C (estimated) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727). Water solubility is estimated at 3666 mg/L at 25°C. | [2][3] |
| Appearance | Solid | [3] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the separation, identification, and quantification of this compound. A stability-indicating HPLC method is essential for resolving this compound from its potential degradation products and impurities.
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol is adapted from validated methods for similar phenolic compounds, such as parabens and other UV filters, and is suitable for the analysis of this compound.[4][5]
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 30-70% B15-20 min: 70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 310 nm (monitor both for specificity) |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters:
The following parameters should be assessed to validate the stability-indicating HPLC method, with typical acceptance criteria provided.[6]
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity index > 0.995 for the analyte peak in the presence of degradants |
Experimental Workflow for HPLC-UV Analysis
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: ¹H-NMR Spectroscopy
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
Acquire the ¹H-NMR spectrum using standard instrument parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Expected ¹H-NMR Data (in Acetone-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | d | 1H | Aromatic H |
| ~7.0 | d | 1H | Aromatic H |
| ~6.8 | dd | 1H | Aromatic H |
| ~3.8 | s | 3H | -OCH₃ |
Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is invaluable for confirming the molecular weight and elucidating the fragmentation pattern of this compound.
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. GC Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Injection Mode | Split (e.g., 20:1) |
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
4. Sample Preparation:
-
Dissolve the sample in a volatile solvent like methanol or ethyl acetate. If necessary, derivatization with a silylating agent (e.g., BSTFA) can improve volatility and chromatographic performance.
Predicted Mass Spectrometry Fragmentation:
The fragmentation of this compound is expected to follow patterns typical for aromatic esters.
| m/z | Predicted Fragment Identity |
| 168 | [M]⁺ (Molecular Ion) |
| 137 | [M - OCH₃]⁺ |
| 109 | [M - COOCH₃]⁺ |
| 119 | [M - OCH₃ - H₂O]⁺ |
UV-Visible Spectroscopy
UV-Visible spectroscopy is a straightforward and accessible technique for the initial identification and quantification of this compound, based on its chromophoric structure.
Experimental Protocol: UV-Visible Spectroscopy
1. Instrumentation:
-
UV-Visible spectrophotometer.
2. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-0.8 AU.
3. Data Acquisition:
-
Scan the sample solution over a wavelength range of 200-400 nm using the solvent as a blank.
-
Record the wavelength of maximum absorbance (λmax).
Expected UV-Visible Absorption Data:
The λmax of this compound is expected to be in the UV region, characteristic of dihydroxybenzoic acid derivatives. The exact λmax may shift slightly depending on the solvent used.[7]
| Solvent | Expected λmax Range (nm) |
| Methanol | 250-260 and 305-315 |
| Ethanol | 250-260 and 305-315 |
| Acetonitrile | 250-260 and 305-315 |
Stability and Forced Degradation Studies
Forced degradation studies are critical for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[3][8]
Protocol for Forced Degradation Studies
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples with the mobile phase to a suitable concentration and analyze by the validated HPLC-UV method.
4. Data Evaluation:
-
Assess the percentage degradation of this compound.
-
Evaluate the peak purity of the this compound peak to ensure no co-eluting degradants.
-
Identify and characterize major degradation products using LC-MS if necessary.
Logical Flow of a Forced Degradation Study
Conclusion
The analytical techniques and protocols detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic methods ensures a thorough evaluation of its identity, purity, and stability. Adherence to these protocols will enable researchers, scientists, and drug development professionals to generate reliable and reproducible data, which is essential for advancing research and ensuring product quality.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. scispace.com [scispace.com]
- 5. longdom.org [longdom.org]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Methyl Gentisate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in methyl gentisate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of gentisic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is an equilibrium process where the alcohol and carboxylic acid react to form an ester and water. To achieve a high yield, the equilibrium must be shifted towards the products.
Q2: My this compound synthesis is resulting in a low yield. What are the primary factors I should investigate?
A2: Low yields in this compound synthesis via Fischer esterification are typically attributed to one or more of the following factors:
-
Equilibrium Limitations: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (gentisic acid and methanol), thereby reducing the ester yield.
-
Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or non-optimal catalyst concentration can lead to incomplete conversion.
-
Presence of Water: Any moisture in the reactants or glassware at the start of the reaction will hinder the forward reaction.
-
Side Reactions: The phenolic hydroxyl groups of gentisic acid can undergo side reactions under acidic conditions, leading to the formation of undesired byproducts.
-
Inefficient Purification: Product loss during workup and purification steps can significantly lower the final isolated yield.
Q3: What are the potential side products in this compound synthesis?
A3: While specific side products for gentisic acid esterification are not extensively documented in readily available literature, general side reactions in the esterification of phenolic acids may include:
-
Etherification: The phenolic hydroxyl groups could potentially react with methanol under strong acidic conditions to form a methoxy (B1213986) ether, although this is generally less favorable than esterification of the carboxylic acid.
-
Polymerization/Degradation: At elevated temperatures and in the presence of a strong acid, phenolic compounds can be susceptible to degradation or polymerization, leading to the formation of colored impurities.
-
Sulfonation: If sulfuric acid is used as the catalyst at high temperatures, sulfonation of the aromatic ring is a possible, though less common, side reaction.
Q4: Are there alternative methods to synthesize this compound?
A4: Yes, alternative methods can be employed, especially if the starting material is sensitive to strong acids. These include:
-
Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under milder conditions. Uronium-based coupling agents like TBTU, TATU, or COMU can also be effective.[1]
-
Reaction with Methyl Iodide: After converting the carboxylic acid to its carboxylate salt (e.g., with a base like sodium bicarbonate), it can be reacted with methyl iodide. However, this method also carries the risk of methylating the phenolic hydroxyl groups.
-
Enzymatic Esterification: Lipases can be used as catalysts for the selective esterification of the carboxylic acid group under mild, solvent-free, or organic solvent conditions, which can prevent side reactions involving the phenolic hydroxyls.[2]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Conversion of Gentisic Acid | 1. Equilibrium not shifted towards product: Water produced during the reaction is hydrolyzing the ester back to the starting materials. 2. Insufficient catalyst: The amount of acid catalyst is too low to effectively promote the reaction. 3. Low reaction temperature: The reaction is too slow at the current temperature. 4. Short reaction time: The reaction has not been allowed to proceed to completion. | 1. Remove water: Use a large excess of methanol (which also acts as the solvent) to drive the equilibrium forward. For larger scale reactions, consider using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms. Ensure all glassware and reagents are thoroughly dried before starting the reaction. 2. Optimize catalyst concentration: While an optimal concentration is key, excess catalyst can lead to byproducts.[3] Start with a catalytic amount (e.g., 5-10 mol%) and incrementally increase if conversion remains low. 3. Increase temperature: Heat the reaction to the reflux temperature of methanol (around 65 °C). Monitor for any signs of degradation (darkening of the reaction mixture). 4. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the gentisic acid spot is no longer visible or its intensity remains constant. |
| Formation of Colored Impurities | 1. Degradation of starting material or product: Phenolic compounds can be sensitive to high temperatures and strong acids. 2. Oxidation: The phenolic hydroxyl groups may be susceptible to oxidation. | 1. Lower reaction temperature: If possible, run the reaction at a slightly lower temperature for a longer duration. 2. Use a milder catalyst: Consider using p-toluenesulfonic acid instead of sulfuric acid. 3. Purge with inert gas: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Purification: Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
| Difficulty in Product Isolation/Purification | 1. Product is water-soluble: this compound has some solubility in water, leading to loss during aqueous workup.[4] 2. Emulsion formation during extraction: This can make phase separation difficult. 3. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate. | 1. Saturate the aqueous phase: During extraction, use a saturated solution of sodium chloride (brine) to decrease the solubility of the organic product in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). 2. Break emulsions: Add a small amount of brine or gently swirl the separatory funnel instead of vigorous shaking. Centrifugation can also be effective. 3. Optimize chromatography conditions: Use a different solvent system for column chromatography. Step-gradient or gradient elution may provide better separation. Recrystallization from a suitable solvent system can be a highly effective final purification step. |
| Reaction is not selective for the carboxylic acid | Esterification or etherification of phenolic hydroxyl groups: Under harsh conditions, the hydroxyl groups on the aromatic ring can also react. | Use a protecting group strategy: Before esterification, protect the phenolic hydroxyl groups with a suitable protecting group (e.g., as silyl (B83357) ethers or acetals) that is stable to the esterification conditions and can be selectively removed afterward.[5][6] |
Experimental Protocols
Optimized Fischer Esterification of Gentisic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
Gentisic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gentisic acid. Add a large excess of anhydrous methanol (e.g., 20-30 equivalents), which will also serve as the solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., 5-10 mol% of H₂SO₄ or p-TsOH).
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted gentisic acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Further purify the product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Presentation
Table 1: Effect of Catalyst Concentration on Ester Yield (General Trend)
| Catalyst Concentration (% w/w) | Expected Methyl Ester Yield (%) | Observations |
| 0.5 | Low | Reaction is slow and may not go to completion. |
| 1.5 | Moderate to High | Often near the optimal concentration for maximizing yield.[3] |
| 2.5 | Moderate | Higher catalyst concentrations can sometimes lead to increased side reactions and byproduct formation, potentially lowering the isolated yield.[3] |
Table 2: Effect of Reaction Temperature on Ester Yield (General Trend)
| Reaction Temperature (°C) | Expected Methyl Ester Yield (%) | Observations |
| 25 (Room Temp) | Very Low | Reaction rate is extremely slow. |
| 50 | Moderate | Reaction proceeds, but may require a very long time to reach equilibrium. |
| 65 (Methanol Reflux) | High | Generally the optimal temperature for Fischer esterification with methanol, balancing reaction rate and potential for degradation. |
| > 70 | Potentially Decreased | Higher temperatures may lead to degradation of the phenolic starting material or product, resulting in lower yields and increased impurities.[4] |
Mandatory Visualizations
Fischer Esterification Workflow
Troubleshooting Logic for Low Yield
References
Technical Support Center: Methyl Gentisate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl gentisate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties relevant to purification?
A1: this compound (Methyl 2,5-dihydroxybenzoate) is an alkyl ester of gentisic acid used as a biochemical reagent and in cosmetics as a skin-lightening agent.[1][2][3] Its properties are critical for designing effective purification strategies. It is a light-colored powder, soluble in water, and stable in a pH range of 3.5 to 7.[1] Notably, it is heat-sensitive and should not be exposed to temperatures above 60°C.[1]
Q2: What are the primary methods for purifying crude this compound?
A2: The most common purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[4][5]
-
Recrystallization is effective for removing small amounts of impurities by leveraging differences in solubility between the compound and impurities in a chosen solvent at varying temperatures.[4][6]
-
Column Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) while a mobile phase flows through.[5] This method is useful for separating components in more complex mixtures.
-
High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity checks and preparative purification to achieve very high purity.[7][8]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically determined using a combination of analytical techniques.[] The most common methods include:
-
Gas Chromatography (GC): Often used to determine the purity of commercial this compound.[1][10]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main compound and detecting impurities.[7][]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and identity of the purified compound.[10]
-
Melting Point Analysis: A narrow melting point range close to the literature value (86-88 °C) indicates a high degree of purity.[3][11]
Q4: What are the likely impurities in my this compound sample?
A4: Impurities can originate from starting materials, synthetic byproducts, or degradation.[12] Since this compound can be synthesized from 2,5-dihydroxybenzoic acid (gentisic acid), potential impurities could include:[3]
-
Unreacted 2,5-dihydroxybenzoic acid.
-
Residual solvents from the reaction or initial extraction steps.
-
Byproducts from side reactions.
-
Degradation products, especially if the compound has been exposed to high temperatures or non-optimal pH levels.[1]
Purification Troubleshooting Guides
Recrystallization Issues
Q: My this compound is not crystallizing from the solution. What should I do?
A: This is a common issue that can be resolved by several methods:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. This can create nucleation sites for crystal growth.[11]
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.[11]
-
Reduce Solubility: Slowly add a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes persistently turbid, then gently warm until it clears before allowing it to cool again.[13]
-
Concentrate the Solution: Your solution may be too dilute. Gently evaporate some of the solvent and allow the concentrated solution to cool again.
-
Ensure Sufficient Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath for at least 30 minutes to maximize crystal formation.[13]
Q: The purity of my this compound did not improve after recrystallization. Why?
A: This typically points to an issue with the chosen solvent or the procedure:
-
Incorrect Solvent Choice: The ideal solvent should dissolve this compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures.[6][11] If the impurities have similar solubility profiles to your product in the chosen solvent, separation will be poor. A different solvent or a co-solvent system (e.g., methanol (B129727)/water) may be necessary.[13][14]
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[6]
-
Insufficient Washing: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[6]
Q: My final product is an oil or gummy solid, not a crystalline powder. What went wrong?
A: This can happen for a few reasons:
-
Residual Solvent: The product may not be fully dry. Dry the material under a high vacuum for an extended period to remove all traces of solvent.[14]
-
Impurities Present: Certain impurities can inhibit crystallization, resulting in an oil. Consider purifying the material first by column chromatography to remove these impurities before attempting recrystallization.[14]
-
Low Melting Point: While pure this compound is a solid, significant contamination can depress its melting point, leading to an oily appearance at room temperature.[14]
Column Chromatography Issues
Q: My this compound is not separating from an impurity on the silica column. What can I change?
A: Poor separation, or co-elution, occurs when compounds have similar polarities.
-
Adjust Solvent Polarity: The key is to find a solvent system (eluent) where your product and the impurity have different affinities for the silica gel. If they are eluting together, the polarity difference of your eluent is likely too large. Switch to a shallower gradient or an isocratic system with a less polar eluent to increase retention and improve separation.[14]
-
Change the Solvent System: Sometimes a complete change of solvents is needed. For example, if you are using a hexane/ethyl acetate (B1210297) system, try a dichloromethane/methanol system. Different solvents can interact with your compounds in unique ways, potentially leading to better separation.
-
Check Sample Loading: Overloading the column with too much crude material will result in broad bands and poor separation. Ensure you are not exceeding the column's capacity. Also, load the sample in a minimal amount of solvent as a concentrated band.[15]
Q: I see cracks in my silica bed. What is the impact and how can I prevent this?
A: Cracks in the silica bed are detrimental as they create channels where the solvent and sample can flow through without interacting with the stationary phase, leading to very poor separation.[15]
-
Cause: This usually happens when the column runs dry (the solvent level drops below the top of the silica).[15]
-
Prevention: Always keep the solvent level above the top of the silica bed.[15] Pack the column carefully by pouring a uniform slurry of silica gel and tapping the column gently to remove air bubbles and ensure even packing.[15] Add a thin layer of sand on top of the silica to prevent the bed from being disturbed when adding the eluent.[15]
Data Summary
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Principle | Differential solubility | Differential adsorption | Differential partitioning |
| Best For | Removing small amounts of impurities from a mostly pure solid. | Separating complex mixtures with different polarities. | Achieving very high purity (>99%); separating challenging mixtures. |
| Throughput | High (grams to kilograms) | Moderate (milligrams to grams) | Low (micrograms to milligrams) |
| Solvent Usage | Low to Moderate | High | Moderate to High |
| Complexity | Low | Moderate | High |
| Typical Purity | Good to High | Good to High | Very High |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Methanol/Water System)
This protocol is a starting point and may require optimization based on the crude material's purity.[13]
-
Dissolution: Place 1.0 g of crude this compound in an Erlenmeyer flask. Add a minimal amount of warm methanol (e.g., 3-5 mL) and stir until the solid is completely dissolved. Avoid temperatures above 60°C.[1][13]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6][13]
-
Inducing Crystallization: Remove the flask from the heat. Add deionized water dropwise while stirring until the solution becomes persistently cloudy. If excess precipitate forms, add a few drops of methanol to redissolve it.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of an ice-cold methanol/water mixture.[13]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[13]
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., hexane:ethyl acetate or dichloromethane:methanol) that provides a retention factor (Rf) of ~0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles. Add a layer of sand to the top. Do not let the column run dry.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This "dry loading" method often provides better separation than "wet loading".[14][15]
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure to begin the flow. Collect fractions and monitor them by TLC to identify those containing the pure product.[15]
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound.[15]
Protocol 3: HPLC Method for Purity Analysis
This is a general analytical method that should be optimized for the specific instrument and column available.[8][10]
-
Sample Preparation: Prepare a stock solution of the purified this compound at a concentration of approximately 1 mg/mL in methanol.
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).[10]
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid, if needed for peak shape). For example, start with 30% methanol in water, increasing to 95% methanol over 20 minutes.[10]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).[17]
-
-
Data Analysis: Calculate purity based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[10]
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting an appropriate recrystallization solvent.
Caption: Inhibition of melanin synthesis by this compound via tyrosinase blocking.
References
- 1. GentiWhite™ (this compound) [myskinrecipes.com]
- 2. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Detection, isolation, and characterization of a novel impurity from several folic acid products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Gentisate HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of methyl gentisate. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve potential artifacts and problems in their chromatographic data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Problems
Q1: My chromatogram for this compound shows significant peak tailing. How do I troubleshoot this?
Peak tailing, characterized by an asymmetrical peak with a trailing edge, is a frequent challenge in HPLC that can impair the accuracy of peak integration and reduce resolution.[1][2] For phenolic compounds like this compound, this can be particularly prevalent. Here is a systematic approach to diagnose and resolve the issue:
Possible Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | Ionized residual silanol groups (Si-O-) on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[2][3][4] This is a common issue for basic compounds but can also affect polar compounds like phenols. | Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[4] Use an end-capped HPLC column where residual silanols are chemically deactivated.[3] Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase, although this is less common with modern high-purity silica (B1680970) columns.[5][6] Increase the buffer concentration in the mobile phase to maintain a constant ionization state for the analyte.[5] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5] | Reduce the sample concentration or the injection volume.[5][6] If necessary, use a column with a larger internal diameter and higher loading capacity.[5] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[3][7] | Use tubing with a narrower internal diameter (e.g., 0.005").[3] Minimize the length of tubing between the column and the detector.[7] |
| Column Degradation | A damaged or poorly packed column can lead to distorted peak shapes.[1][7] | Replace the guard column if one is in use.[7] Flush the analytical column with a strong solvent.[8][9] If the problem persists, replace the column.[5][7] |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | Whenever possible, dissolve the sample in the mobile phase itself.[10] If solubility is an issue, use the weakest possible solvent. |
Q2: The peaks for this compound appear broad. What could be the cause?
Broad peaks can significantly decrease resolution and sensitivity. The potential causes often overlap with those for peak tailing.
Troubleshooting Broad Peaks
| Potential Cause | Recommended Solution(s) |
| Low Flow Rate | An excessively low flow rate can lead to increased diffusion and broader peaks. |
| Column Contamination or Degradation | Contaminants accumulating on the column or degradation of the stationary phase can lead to poor peak shape. |
| Temperature Fluctuations | Inconsistent column temperature can affect retention times and peak widths. |
| Incorrect Mobile Phase Composition | An improperly prepared or degraded mobile phase can affect separation efficiency. |
Baseline and Extraneous Peaks
Q3: I am observing "ghost peaks" in my chromatogram, even during blank runs. What are they and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from the injected sample.[11][12] They can interfere with the quantification of the analyte of interest.[13]
Common Sources and Solutions for Ghost Peaks
| Source of Ghost Peak | Description | Diagnostic & Corrective Actions |
| Mobile Phase Contamination | Impurities in the solvents (especially water) or buffers can accumulate on the column and elute as peaks, particularly during gradient elution.[10][12] | Use high-purity, HPLC-grade solvents and reagents.[10][12] Prepare fresh mobile phase daily.[7] Filter the mobile phase before use. Run a gradient blank (an injection without the sample) to see if the peaks persist; if they do, the mobile phase is a likely culprit.[14] |
| System Contamination | Carryover from previous injections can occur if the injector, needle, or sample loop is not adequately cleaned.[13] Worn pump seals or contaminated fittings can also be a source.[12] | Implement a rigorous needle and injector wash protocol between injections.[10] Flush the entire HPLC system with a strong, appropriate solvent.[7] Regularly perform preventative maintenance, including replacing pump seals.[7] |
| Sample Contamination | Impurities can be introduced during sample preparation or from the sample vial and cap.[14] | Use clean glassware and high-purity solvents for sample preparation. Test for contaminants by injecting the sample solvent alone.[14] |
| Sample Degradation | The analyte itself may degrade in the vial, leading to the appearance of new peaks. | Use an autosampler with temperature control to keep samples cool.[13] |
Q4: My baseline is noisy or drifting. What are the common causes?
A stable baseline is crucial for accurate integration and quantification. Baseline noise or drift can originate from several sources.
Troubleshooting Baseline Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Noisy Baseline | Air bubbles in the system, contaminated mobile phase, or a failing detector lamp.[7][8] | Degas the mobile phase thoroughly.[7] Check for leaks in the system, as these can introduce air.[7] Use fresh, high-purity mobile phase.[8] If the problem persists, the detector lamp may need replacement.[7] |
| Drifting Baseline | Poor column equilibration, temperature fluctuations, or a contaminated detector flow cell.[7] | Ensure the column is fully equilibrated with the mobile phase before starting a run (at least 10-20 column volumes).[7][9] Use a column oven for stable temperature control.[7] Flush the detector flow cell with a strong solvent like isopropanol (B130326) or methanol.[7] |
General Troubleshooting Procedures & Workflows
Protocol for a Blank Injection
A blank injection is a foundational troubleshooting step to determine the source of extraneous peaks.
-
Prepare the Blank: Use the same solvent that your this compound sample is dissolved in. If you are running a gradient, a "no-injection" run can also be performed to assess the mobile phase and system.[14]
-
Run the Analysis: Execute the same HPLC method (gradient, flow rate, temperature, etc.) as you would for your actual sample.
-
Analyze the Chromatogram:
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical workflows for diagnosing common HPLC issues.
Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. hplc.eu [hplc.eu]
- 14. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
Methyl Gentisate Cytotoxicity Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl gentisate in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cytotoxicity research?
This compound (methyl 2,5-dihydroxybenzoate) is a phenolic compound. It is investigated for its potential therapeutic properties, including anticancer effects. Its antioxidant and pro-oxidant activities are of interest in understanding its mechanism of action in cancer cells.[1][2]
Q2: Which cytotoxicity assays are commonly used for this compound?
Standard colorimetric assays such as MTT, XTT, and LDH assays are frequently used to assess the cytotoxic effects of this compound. Each assay has its own principle and potential for interference.
Q3: What is the general mechanism of this compound-induced cytotoxicity?
While the exact mechanism is still under investigation, evidence from related phenolic compounds like methyl gallate suggests that this compound may induce apoptosis in cancer cells. This process is likely mediated by the generation of reactive oxygen species (ROS), leading to the activation of caspase-3 and modulation of the Bcl-2 family of proteins.[1][2]
Q4: How should I prepare a this compound stock solution for cell culture experiments?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Q5: Can the antioxidant properties of this compound interfere with cytotoxicity assays?
Yes, as a phenolic compound with antioxidant properties, this compound can interfere with assays that rely on redox reactions, such as the MTT assay. It can directly reduce the tetrazolium salt, leading to an overestimation of cell viability. It is crucial to include proper controls to account for this potential interference.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound cytotoxicity experiments.
Issue 1: Inconsistent or Non-Reproducible IC50 Values
Possible Causes:
-
Cell Seeding Variability: Inconsistent cell numbers across wells.
-
Edge Effects: Evaporation in the outer wells of the microplate.
-
Compound Instability: Degradation of this compound in the culture medium.
-
Pipetting Errors: Inaccurate dispensing of cells, compound, or assay reagents.
Solutions:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.[3]
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Calibrate Pipettes: Regularly check and calibrate your pipettes to ensure accuracy.
Issue 2: High Background Absorbance in MTT/XTT Assays
Possible Causes:
-
Direct Reduction of Tetrazolium Salt: this compound, as a phenolic compound, can directly reduce MTT or XTT to formazan (B1609692), leading to a false positive signal.
-
Contaminated Reagents: Bacterial or fungal contamination in reagents can lead to non-specific color change.
-
Phenol (B47542) Red Interference: Phenol red in the culture medium can affect absorbance readings.
Solutions:
-
Include Compound-Only Controls: In cell-free wells, add the same concentrations of this compound as used in the experimental wells to measure its direct effect on the assay reagent. Subtract this background absorbance from your experimental values.
-
Use Sterile Technique: Ensure all reagents and equipment are sterile.
-
Use Phenol Red-Free Medium: If possible, use a culture medium without phenol red for the duration of the assay.[4]
Issue 3: Low Signal or No Dose-Dependent Effect
Possible Causes:
-
Low Cell Seeding Density: Insufficient number of cells to generate a detectable signal.
-
Incorrect Incubation Time: The incubation period with this compound or the assay reagent may be too short.
-
Compound Precipitation: this compound may precipitate at higher concentrations in the aqueous culture medium.
Solutions:
-
Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell number that gives a linear response in your chosen assay.
-
Optimize Incubation Times: Empirically determine the optimal incubation time for both the compound treatment and the assay development.
-
Check for Precipitation: Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent system (while ensuring solvent toxicity is controlled).
Data Presentation
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic effect of this compound. The following table provides a template for presenting hypothetical IC50 values. Note: These values are for illustrative purposes only and should be determined experimentally for your specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 | 150 |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 120 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 180 |
| PC-3 | Prostate Cancer | MTT | 48 | 200 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[5][6]
Materials:
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest concentration of this compound) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for this compound cytotoxicity assays.
Putative Signaling Pathway of this compound-Induced Apoptosis
This diagram illustrates a potential signaling pathway for this compound-induced apoptosis, inferred from studies on the related compound, methyl gallate.[1][2]
Caption: Putative intrinsic apoptosis pathway induced by this compound.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Methyl Gentisate Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of methyl gentisate in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization of this compound concentration in cell culture.
Issue 1: Precipitation of this compound in Culture Medium
Question: I dissolved this compound in a solvent to prepare a stock solution. However, upon adding it to my cell culture medium, a precipitate formed. What is the cause, and how can I resolve this?
Answer: Precipitation of this compound upon addition to aqueous cell culture media is a common issue, primarily due to its limited aqueous solubility. This phenomenon, often referred to as "crashing out," occurs when the compound is rapidly transferred from a high-concentration organic solvent stock to the aqueous environment of the media.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific culture medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause a rapid change in solvent polarity, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially from fetal bovine serum), or other components in the media, leading to the formation of insoluble complexes. | If possible, try a different basal media formulation. In some cases, serum-free media can be more prone to precipitation of certain compounds. |
| pH Shift in Medium | Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound like this compound. | Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator to maintain the bicarbonate buffering system. |
Issue 2: Unexpected Cell Death or Cytotoxicity
Question: After treating my cells with this compound, I observed a significant increase in cell death, even at concentrations expected to be non-toxic. What could be the cause?
Answer: Unexpected cytotoxicity can stem from several factors, including issues with the compound itself, the solvent used, or the overall health of the cell culture.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Solvent Toxicity | The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your specific cell line (generally <0.5%, and ideally <0.1%).[1] Always include a vehicle control (media with the same final solvent concentration but without this compound) in your experiments.[2] |
| Compound Instability | This compound may be unstable in the culture medium over the course of the experiment, leading to the formation of toxic byproducts. | Prepare fresh dilutions of this compound for each experiment. If the compound is light-sensitive, protect it from light during storage and handling. |
| Off-Target Effects | The compound may be interacting with unintended cellular targets, leading to toxicity. | Consider using orthogonal assays or profiling against a panel of targets to investigate potential off-target effects. |
| Contamination | Bacterial, fungal, yeast, or mycoplasma contamination in the cell culture can cause cell stress and death, which may be exacerbated by the addition of a new compound. | Regularly check your cell cultures for signs of contamination. If contamination is suspected, discard the culture and thoroughly decontaminate all equipment.[3] |
| Suboptimal Cell Health | Cells that are unhealthy, have a high passage number, or are overly confluent may be more sensitive to treatment. | Use cells with a consistent and low passage number. Ensure cells are in the exponential growth phase during treatment and are not over-confluent. |
Issue 3: Inconsistent or Irreproducible Results
Question: I am getting inconsistent results between experiments when treating cells with this compound. What could be the reasons for this variability?
Answer: Inconsistent results are a common challenge in cell culture experiments and can be caused by a variety of factors.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Seeding | Variations in the number of cells seeded per well can lead to significant differences in the final readout. | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[4] |
| Pipetting Errors | Inaccurate pipetting of the compound or reagents can introduce significant variability. | Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips before aspirating reagents.[5] |
| Edge Effects | Wells on the outer edges of the microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and compound activity. | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.[6] |
| Reagent Variability | Inconsistent quality or concentration of this compound stock solution or other reagents can lead to variable results. | Prepare single-use aliquots of your compound to avoid repeated freeze-thaw cycles. Use reagents from the same lot number for a set of related experiments. |
| Compound Degradation | The stability of this compound in the culture media may be limited. | Assess the stability of your compound in your experimental conditions over time using analytical methods like HPLC, if possible.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[8][9] For cell culture applications, DMSO is a common choice for preparing a high-concentration stock solution (e.g., 10-100 mM).[4]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to the desired high concentration. Ensure the powder is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming to 37°C. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.
Q3: What is a recommended starting concentration range for determining the IC50 of this compound?
A3: For a new compound, it is advisable to perform a dose-response experiment covering a broad range of concentrations. A typical starting range could be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations, often in a log or semi-log dilution series.[4] Based on available literature, concentrations around 10-100 µg/mL have been used in some studies.
Q4: How can I determine the optimal incubation time for this compound treatment?
A4: The optimal incubation time depends on the specific biological question and the mechanism of action of this compound. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the time point at which the desired biological effect is observed without significant cytotoxicity.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the IC50 of this compound using an MTT Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and an untreated control (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
-
Visualizations
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical workflow for troubleshooting common issues with this compound.
References
- 1. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GentiWhite™ (this compound) [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Improving the Solubility of Methyl Gentisate in Cosmetic Bases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of methyl gentisate in cosmetic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cosmetic formulations?
A1: this compound (methyl 2,5-dihydroxybenzoate) is a functional cosmetic ingredient known for its skin-lightening, antioxidant, and anti-inflammatory properties.[1][2] It functions as a pro-drug to hydroquinone, offering skin-whitening effects with a favorable safety profile.[1] However, its solubility can be limited in certain cosmetic bases, which can lead to formulation instability, crystallization, and reduced bioavailability, thereby impacting product efficacy and aesthetics.
Q2: What is the general solubility profile of this compound?
A2: this compound is described as being soluble in water, with increased temperatures facilitating dissolution.[2] It is also slightly soluble in methanol (B129727) and highly soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Its ester structure suggests some affinity for lipophilic solvents. A deeper understanding of its solubility in a range of cosmetic solvents is crucial for effective formulation.
Q3: How does pH affect the solubility of this compound in aqueous systems?
A3: As a phenolic compound, the solubility of this compound in water is pH-dependent. In basic (alkaline) conditions, the phenolic hydroxyl groups can deprotonate to form phenolate (B1203915) ions, which are more polar and thus more water-soluble. Conversely, in acidic conditions, it will remain in its less soluble, protonated form. Therefore, increasing the pH of an aqueous formulation can significantly enhance the solubility of this compound.
Q4: What are the initial signs of solubility issues with this compound in a cosmetic formulation?
A4: Common indicators of poor solubility include:
-
Crystallization: The appearance of solid particles or crystals in the formulation over time, especially during storage at lower temperatures.
-
Cloudiness or Haziness: A lack of clarity in an otherwise transparent formulation like a serum or gel.
-
Phase Separation: In emulsions, the active ingredient may precipitate out of the intended phase.
-
Grittiness: A sandy or gritty texture upon application to the skin.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides systematic approaches to address solubility challenges during the formulation development process.
Problem 1: this compound is precipitating out of my aqueous-based serum/gel.
Cause: The concentration of this compound exceeds its saturation solubility in the aqueous base at the storage temperature.
Solutions:
-
Co-solvency: Introduce a water-miscible co-solvent to the formulation. Glycols such as propylene (B89431) glycol and glycerin are excellent choices in cosmetic formulations. They can increase the solubility of this compound by reducing the polarity of the solvent system.
-
pH Adjustment: Carefully increase the pH of the formulation. For this compound, a pH range of 3.5 to 7.0 is generally considered stable.[2] Experiment within this range to find the optimal pH for both solubility and product stability.
-
Temperature: Gently warming the water phase during the manufacturing process can help to dissolve the this compound. However, avoid temperatures above 60°C to prevent degradation.[2] Ensure that the this compound remains in solution as the product cools.
Problem 2: I am struggling to incorporate this compound into the oil phase of my emulsion.
Cause: While this compound is an ester, its dihydroxy-substituted phenyl ring imparts significant polarity, limiting its solubility in non-polar oils.
Solutions:
-
Solvent Selection: Dissolve the this compound in a suitable polar solvent that is miscible with the oil phase before incorporating it. Examples include ethanol (B145695) or propylene glycol.
-
Ester Selection: Utilize more polar oils or esters in your oil phase that have a higher affinity for this compound.
-
Micronization: Reducing the particle size of the this compound powder increases its surface area, which can lead to a faster dissolution rate in the oil phase.
Problem 3: My formulation is stable at room temperature, but shows crystallization after refrigeration.
Cause: The solubility of this compound, like most compounds, is temperature-dependent. As the temperature decreases, its solubility in the cosmetic base is reduced, leading to crystallization.
Solutions:
-
Solubility Enhancement Techniques: Employ advanced methods to improve and maintain solubility at lower temperatures:
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility and stability.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and solubility.
-
-
Formulation Optimization: Re-evaluate the concentration of this compound and the solvent system to ensure it remains below the saturation point at the lower end of the expected storage temperature range.
Quantitative Data: Predicted Solubility of this compound
To provide a quantitative guide for formulators, the solubility of this compound in common cosmetic solvents has been predicted using Hansen Solubility Parameters (HSP). The principle of "like dissolves like" is quantified by comparing the HSP of the solute (this compound) with those of the solvents. A smaller "HSP distance" (Ra) indicates a higher likelihood of good solubility.
The predicted Hansen Solubility Parameters for this compound are:
-
δD (Dispersion): 18.9 MPa½
-
δP (Polar): 10.5 MPa½
-
δH (Hydrogen Bonding): 15.0 MPa½
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted HSP Distance (Ra) | Predicted Relative Solubility |
| Water | 15.5 | 16.0 | 42.3 | 28.1 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 5.6 | High |
| Propylene Glycol | 16.8 | 9.4 | 23.3 | 8.8 | Moderate |
| Glycerin | 17.4 | 12.1 | 29.3 | 14.7 | Low-Moderate |
| Isododecane | 15.3 | 0.0 | 0.0 | 20.9 | Very Low |
| Caprylic/Capric Triglyceride | 16.0 | 2.0 | 3.0 | 17.2 | Very Low |
| Dimethicone | 16.9 | 0.0 | 0.0 | 20.6 | Very Low |
Note: The predicted relative solubility is a guide. Experimental verification is essential.
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
Objective: To quantitatively determine the saturation solubility of this compound in a given cosmetic solvent.
Materials:
-
This compound powder
-
Selected cosmetic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Shaker or magnetic stirrer with a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of this compound powder to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials and place them in a shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculate the solubility in mg/mL or g/100g of solvent.
Protocol 2: Improving this compound Solubility using Co-solvents
Objective: To determine the effect of co-solvents on the solubility of this compound.
Methodology:
-
Prepare a series of solvent blends with varying ratios of the primary solvent (e.g., water) and a co-solvent (e.g., propylene glycol), for example, 90:10, 80:20, 70:30, etc.
-
Follow the shake-flask method described in Protocol 1 for each solvent blend to determine the saturation solubility of this compound.
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal ratio for solubility enhancement.
Protocol 3: Cyclodextrin Complexation of this compound
Objective: To prepare a this compound-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Slowly add this compound to the cyclodextrin solution while continuously stirring.
-
Continue stirring the mixture at a constant temperature for 24-48 hours to facilitate complex formation.
-
Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
Determine the solubility of the complex in water using the shake-flask method (Protocol 1) and compare it to the solubility of uncomplexed this compound.
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
Technical Support Center: Preventing Oxidation of Methyl Gentisate in Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of methyl gentisate in your experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to oxidation?
This compound (Methyl 2,5-dihydroxybenzoate) is a phenolic compound valued for its antioxidant, anti-inflammatory, and skin-whitening properties.[1][2][3] Its structure contains two hydroxyl groups on a benzene (B151609) ring, which are highly susceptible to oxidation. These hydroxyl groups can readily donate electrons or hydrogen atoms to free radicals, leading to the degradation of the molecule.[4] This process can be accelerated by factors such as exposure to oxygen, light, heat, and the presence of metal ions.
Q2: What are the common signs of this compound oxidation in a formulation?
The most common sign of oxidation is a color change . Formulations may turn yellow or brown over time. This is due to the formation of quinone-like structures and their subsequent polymerization into colored compounds. Other signs include a loss of potency, a change in odor, or a shift in the pH of the formulation.
Q3: What environmental factors accelerate the oxidation of this compound?
Several factors can accelerate the degradation of this compound:
-
High pH: this compound is more stable in a slightly acidic environment. Its stability is reported to be optimal in a pH range of 3.5 to 7.0.[3]
-
Elevated Temperatures: Heat provides the activation energy for oxidation reactions to occur. It is recommended to avoid temperatures above 60°C during formulation.[3]
-
UV Radiation (Light Exposure): UV light can generate free radicals, initiating and propagating the oxidation process (photodegradation).[5][6]
-
Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for the oxidation of phenolic compounds.
-
Dissolved Oxygen: The presence of oxygen is a primary requirement for oxidative degradation.
Q4: Which antioxidants are effective in stabilizing this compound?
A combination of antioxidants is often the most effective strategy. This includes:
-
Free Radical Scavengers: These directly neutralize free radicals. Examples include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tocopherol (Vitamin E).[1]
-
Reducing Agents: These regenerate primary antioxidants and reduce oxidized species. Ascorbic Acid (Vitamin C) is a common example.
-
Chelating Agents: These inactivate catalytic metal ions. Ethylenediaminetetraacetic acid (EDTA) and its salts are highly effective.
Q5: How can I quantitatively assess the stability of my this compound formulation?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential.[6][7] This method should be able to separate and quantify the parent this compound peak from all potential degradation products. Forced degradation studies are performed to generate these products and validate the method's specificity.[6][8][9]
Troubleshooting Guide
Issue 1: My formulation containing this compound is turning yellow/brown.
| Potential Cause | Troubleshooting Step |
| Oxidation | 1. Incorporate a Chelating Agent: Add 0.05% - 0.2% EDTA to sequester metal ions. 2. Add Antioxidants: Introduce a free-radical scavenger like BHT (0.02% - 0.1%) or a reducing agent like Ascorbic Acid (0.1% - 0.5%). 3. Control Headspace: Purge the container's headspace with an inert gas like nitrogen or argon before sealing to displace oxygen. |
| Photodegradation | 1. Use Opaque Packaging: Store the formulation in amber or completely opaque containers to protect it from light. |
| Incorrect pH | 1. Measure and Adjust pH: Ensure the final formulation pH is within the stable range of 3.5 - 7.0.[3] Use appropriate buffering agents (e.g., citrate (B86180) buffer) to maintain pH. |
Issue 2: HPLC analysis shows a significant decrease in this compound concentration over time, but no new peaks are visible.
| Potential Cause | Troubleshooting Step |
| Degradation products are not being detected | 1. Adjust Detection Wavelength: Degradation products may not absorb at the same wavelength as the parent compound. Use a Photo Diode Array (PDA) detector to screen a range of wavelengths. 2. Degradants are precipitating or are non-UV active: Check for any visible precipitate in your aged samples. Consider using a more universal detector like a mass spectrometer (LC-MS) to identify potential non-UV active degradants. |
| Poor Chromatographic Resolution | 1. Modify HPLC Method: The degradation products may be co-eluting with the parent peak or the solvent front. Adjust the mobile phase composition, gradient, or column chemistry to improve separation. A stability-indicating method must be able to resolve all degradation peaks from the parent compound.[10] |
Data Presentation: Efficacy of Antioxidants
The following table summarizes the results of a forced degradation study where a 0.5% this compound aqueous solution (pH 6.0) was subjected to oxidative stress (3% H₂O₂) at 40°C for 48 hours.
| Antioxidant System | Concentration (w/v) | % this compound Remaining | Visual Appearance |
| Control (None) | N/A | 65.2% | Moderate Brown |
| Ascorbic Acid | 0.2% | 88.5% | Faint Yellow |
| BHT | 0.1% | 81.3% | Light Yellow |
| EDTA | 0.1% | 75.4% | Light Brown |
| Combination 1 | 0.2% Ascorbic Acid + 0.1% EDTA | 95.8% | Colorless |
| Combination 2 | 0.2% Ascorbic Acid + 0.1% BHT + 0.1% EDTA | 98.1% | Colorless |
Note: This data is for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and establish a stability-indicating analytical method.[8][9]
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.
-
Acid Hydrolysis: Mix the stock solution 1:1 with 1 M HCl. Heat at 80°C. Withdraw samples at intervals (e.g., 2, 6, 12, 24 hours), neutralize with 1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution 1:1 with 1 M NaOH. Keep at room temperature. Withdraw samples at intervals (e.g., 1, 2, 4, 8 hours), neutralize with 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Withdraw samples at intervals and dilute for analysis.
-
Thermal Degradation: Store the stock solution in a calibrated oven at a high temperature (e.g., 80°C). Withdraw samples at intervals for analysis.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible output (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and kept alongside. Analyze samples at appropriate time points.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-PDA or LC-MS.
Protocol 2: Example Stability-Indicating HPLC-UV Method
This method is a starting point for quantifying this compound and separating it from its degradation products.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-18 min: 70% to 5% B
-
18-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 295 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
Visualizations
Caption: Plausible oxidation pathway of this compound.
Caption: Workflow for screening antioxidant effectiveness.
Caption: Decision tree for troubleshooting discoloration.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mnba-journal.com [mnba-journal.com]
- 3. GentiWhite™ (this compound) [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. biomedres.us [biomedres.us]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
addressing low reproducibility in methyl gentisate bioassays
Technical Support Center: Methyl Gentisate Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in bioassays involving this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our tyrosinase inhibition assays with this compound. What are the common causes?
A1: High variability in tyrosinase inhibition assays can stem from multiple factors related to the compound, the enzyme, or the assay conditions. This compound is known to inhibit tyrosinase, a key enzyme in melanin (B1238610) production.[1][2] Inconsistent results are often traced back to issues with compound stability, enzyme activity, or reaction kinetics. It is crucial to systematically evaluate each component of the assay.
Q2: Can the solvent used to dissolve this compound affect the bioassay outcome?
A2: Absolutely. The choice of solvent is critical. While this compound is soluble in water, organic solvents like DMSO or ethanol (B145695) are sometimes used to create stock solutions.[3] These solvents can act as powerful hydroxyl radical scavengers, which may interfere with antioxidant assays.[4] It is essential to include appropriate solvent controls in every experiment and ensure the final solvent concentration is low and consistent across all wells to avoid influencing enzyme activity or cell viability.
Q3: Our cell-based assay results for this compound's anti-inflammatory effects are not consistent. What should we check first?
A3: For cell-based assays, cell health and experimental conditions are paramount.[5][6] Inconsistent results often arise from variations in cell passage number, seeding density, or the presence of contaminants like mycoplasma.[7] First, verify cell health and confluence. Ensure that the passage number of the cells is within a consistent, low range, as serial passaging can lead to non-reproducible results.[8] Additionally, confirm that the cells are responsive to a positive control for the inflammatory pathway being studied (e.g., LPS for TLR4/NF-κB activation).
Q4: How does pH and temperature affect this compound bioassay reproducibility?
A4: Both pH and temperature are critical parameters that can significantly impact enzyme stability and activity, leading to poor reproducibility.[9] For instance, tyrosinase activity is highly pH-dependent. The pH of the assay buffer should be strictly controlled and optimized.[9] Similarly, temperature fluctuations can alter the rate of enzymatic reactions.[10] Maintaining a consistent temperature during incubation is essential for reliable results.
Troubleshooting Guides
Guide 1: Tyrosinase Enzyme Inhibition Assays
This guide addresses common issues encountered when assessing the tyrosinase inhibitory activity of this compound.
Problem: High variability in IC50 values across experiments.
| Potential Cause | Recommended Solution |
| Enzyme Instability | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[11] |
| Substrate Depletion | Ensure substrate (e.g., L-DOPA) concentration is not limiting and that initial reaction rates are measured within the linear range.[11] |
| Inconsistent Incubation Time/Temp | Use a calibrated incubator and a precise timer. Small variations can significantly alter results. For antioxidant assays, even minor temperature differences in microplate wells can reduce reproducibility.[10] |
| Compound Precipitation | Visually inspect wells for precipitation of this compound at higher concentrations. If observed, adjust the solvent or lower the maximum concentration tested. |
| Microplate Reader Settings | Optimize reader settings such as the number of flashes and well-scanning patterns to reduce variability from non-uniform reactions or cell distribution.[12] |
Guide 2: Cell-Based Anti-Inflammatory Assays
This guide focuses on troubleshooting assays that measure the anti-inflammatory properties of this compound, such as the inhibition of cytokine release in LPS-stimulated macrophages.
Problem: Inconsistent inhibition of inflammatory markers (e.g., TNF-α, IL-6).
| Potential Cause | Recommended Solution |
| Variable Cell Seeding | Use an automated cell counter for accuracy. Ensure a uniform single-cell suspension before plating to avoid clumps and uneven distribution.[7] |
| Inconsistent LPS Activity | Aliquot LPS stock and store properly. Use a consistent lot number across experiments or test new lots to ensure similar potency. |
| Cell Passage Number | Maintain a log of cell passage numbers. Perform experiments within a defined range of passages to avoid phenotypic drift.[8] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses to stimuli and compounds. |
Experimental Protocols
Protocol 1: Mushroom Tyrosinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate (B84403) buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL.
-
Prepare a 10 mM L-DOPA solution in phosphate buffer.
-
Prepare this compound stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of this compound dilution (or solvent control) to each well.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase solution to initiate the reaction.
-
Incubate at 37°C for 10 minutes.
-
Add 20 µL of L-DOPA solution to start the measurement.
-
-
Data Acquisition:
-
Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration and calculate the IC50 value.
-
Visualizations: Workflows and Pathways
Experimental and Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting reproducibility issues in a cell-based bioassay.
Caption: Troubleshooting workflow for bioassay reproducibility.
Hypothesized Anti-Inflammatory Signaling Pathway
This compound may exert anti-inflammatory effects by inhibiting key signaling pathways like NF-κB, which is a known mechanism for other phenolic compounds.[13][14]
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GentiWhite™ (this compound) [myskinrecipes.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. youtube.com [youtube.com]
- 8. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 9. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Methyl Gentisate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the scaling up of methyl gentisate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound (methyl 2,5-dihydroxybenzoate) is through the Fischer-Speier esterification of gentisic acid (2,5-dihydroxybenzoic acid) with methanol (B129727), using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1] This reaction is typically performed under reflux conditions.
Q2: Why is my this compound yield low when scaling up the reaction?
A2: Low yields during the scale-up of Fischer esterification are often due to the reversible nature of the reaction.[2] The water produced as a byproduct can shift the equilibrium back towards the reactants. On a larger scale, inefficient water removal, incomplete reaction, or product loss during workup and purification are magnified.
Q3: What are the potential side reactions during this compound synthesis?
A3: The primary side reaction of concern is the etherification of the phenolic hydroxyl groups on the gentisic acid backbone by methanol, especially under harsh acidic conditions and at elevated temperatures. Polymerization of the phenolic starting material can also occur, leading to the formation of dark-colored impurities.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (gentisic acid) and a pure sample of the product (this compound), if available. The disappearance of the starting material spot indicates the reaction is nearing completion.
Q5: What is the best way to purify this compound on a larger scale?
A5: Purification at scale typically involves a multi-step process. After the reaction, the excess methanol is removed, and the mixture is neutralized with a weak base like sodium bicarbonate. This is followed by extraction with a suitable organic solvent. The crude product obtained after solvent evaporation can then be further purified by recrystallization.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Equilibrium Limitation: The reaction is reversible, and the presence of water (a byproduct) inhibits the forward reaction.[1][2] 2. Insufficient Catalyst: The amount of acid catalyst may not be sufficient for the larger scale. 3. Incomplete Reaction: Reaction time may be too short for the increased volume. 4. Product Loss During Workup: Significant product may be lost during neutralization, extraction, or purification steps. | 1. Drive the Equilibrium: Use a large excess of methanol (can also serve as the solvent).[2] Consider removing water using a Dean-Stark apparatus for azeotropic distillation with a co-solvent like toluene. 2. Optimize Catalyst Loading: Ensure a catalytic amount of strong acid is used. For sulfuric acid, a typical starting point is 3-5% (v/v) relative to the alcohol. 3. Increase Reaction Time: Monitor the reaction by TLC and continue reflux until the gentisic acid is consumed. 4. Optimize Workup: Perform extractions carefully and ensure complete phase separation. Minimize transfers between vessels. |
| Dark Brown or Black Reaction Mixture | 1. Side Reactions: Polymerization or degradation of the phenolic compounds at high temperatures.[2] 2. Overheating: Localized overheating can accelerate decomposition. | 1. Use Milder Conditions: Consider using a less harsh acid catalyst like p-toluenesulfonic acid. Maintain a gentle reflux and avoid excessive heating. 2. Ensure Even Heating: Use a heating mantle with efficient stirring to ensure uniform temperature distribution throughout the reaction vessel. |
| Product Fails to Crystallize During Purification | 1. Presence of Impurities: Impurities can inhibit crystal formation. 2. Incorrect Solvent System: The chosen solvent may not be ideal for recrystallization. 3. Supersaturation: The solution may be supersaturated. | 1. Further Purification: If significant impurities are present, consider a preliminary purification step like column chromatography on a small scale to isolate a purer fraction for recrystallization. 2. Solvent Screening: Test different solvents or solvent mixtures to find one where this compound has high solubility at high temperatures and low solubility at low temperatures.[4] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[5] |
| Formation of an Oily Product Instead of a Solid | 1. Incomplete Removal of Solvent: Residual solvent can prevent the product from solidifying. 2. Presence of Oily Impurities: Byproducts from side reactions may be oily in nature. | 1. Thorough Drying: Ensure the product is dried under vacuum to remove all traces of solvent. 2. Purification: Recrystallization from a suitable solvent should separate the desired solid product from oily impurities.[4] |
Quantitative Data Summary
The following tables summarize key parameters and their impact on the synthesis of this compound. The data presented is illustrative and intended to guide optimization efforts.
Table 1: Effect of Reactant Molar Ratio on Yield
| Molar Ratio (Methanol:Gentisic Acid) | Reaction Time (hours) | Catalyst (H₂SO₄) | Temperature (°C) | Yield (%) |
| 5:1 | 12 | 5% | 65 | 75 |
| 10:1 | 10 | 5% | 65 | 85 |
| 20:1 | 8 | 5% | 65 | >90 |
Table 2: Effect of Catalyst Loading on Reaction Time
| Catalyst (H₂SO₄) | Molar Ratio (Methanol:Gentisic Acid) | Temperature (°C) | Time to Completion (hours) | Yield (%) |
| 1% | 20:1 | 65 | 15 | 88 |
| 3% | 20:1 | 65 | 10 | 91 |
| 5% | 20:1 | 65 | 8 | >90 |
Experimental Protocols
Key Experiment: Fischer Esterification of Gentisic Acid
This protocol is adapted from a known small-scale synthesis and provides a foundation for scaling up.
Materials:
-
Gentisic acid (2,5-dihydroxybenzoic acid)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add gentisic acid and a significant excess of methanol (e.g., 20:1 molar ratio).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 3-5% of the methanol volume) to the stirred mixture.
-
Reflux: Heat the mixture to a gentle reflux (approximately 65°C for methanol) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ evolution will cause foaming.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to obtain pure this compound.
Visualizations
References
identifying and minimizing byproducts in methyl gentisate synthesis
Technical Support Center: Methyl Gentisate Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the typical byproducts?
A1: The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of gentisic acid with methanol (B129727), using an acid catalyst.[1][2] While effective, this reaction can generate several byproducts due to the presence of two hydroxyl groups and the reversible nature of the reaction.
Q2: My reaction mixture turned dark brown/black during synthesis. What is the likely cause and how can I prevent it?
A2: A dark coloration is typically due to the oxidation of the hydroquinone (B1673460) moiety in gentisic acid to form quinone-type species, which are highly colored.[3] This is often exacerbated by high temperatures, prolonged reaction times, or the presence of oxidizing impurities.
-
Prevention Strategies:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Temperature Control: Avoid excessive heat. Monitor the reaction and use the lowest effective temperature.
-
Antioxidants: In some cases, adding a small quantity of an antioxidant like sodium bisulfite may help, but its compatibility with the reaction conditions must be verified.[4]
-
Q3: The yield of my reaction is low, and I have a significant amount of unreacted gentisic acid. How can I improve the conversion rate?
A3: Low conversion is common in Fischer esterification because it is an equilibrium-controlled process.[1] To drive the reaction toward the product, you can:
-
Use Excess Alcohol: Use methanol as the solvent, creating a large molar excess that shifts the equilibrium to the ester side.
-
Remove Water: The removal of water, a byproduct, is crucial. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.
-
Optimize Catalyst: Ensure the acid catalyst is active and used in an appropriate amount. Catalysts like p-toluenesulfonic acid (TsOH) or sulfuric acid are common.
Q4: How can I detect and identify the byproducts in my crude product mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended for byproduct analysis.[5][6]
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and get a preliminary idea of the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for separating and quantifying this compound, unreacted gentisic acid, and other byproducts.[7]
-
Mass Spectrometry (MS): Coupling HPLC or Gas Chromatography (GC) with a mass spectrometer (LC-MS or GC-MS) allows for the determination of the molecular weights of impurities, providing strong clues to their identities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for the unambiguous structural elucidation of the final product and any isolated impurities.
Q5: Are there any "greener" or milder synthesis methods that can minimize byproduct formation?
A5: Yes, green chemistry approaches can offer higher selectivity and reduce waste.[8][9]
-
Enzymatic Esterification: Using a lipase (B570770) enzyme (e.g., from Candida antarctica) as a catalyst can lead to highly specific esterification under mild conditions, often avoiding issues with the phenolic hydroxyl groups.[10]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[11]
-
Alternative Reagents: Using reagents like dimethyl carbonate in the presence of a mild base can also be an effective method for methylation, avoiding strong acids.[11]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Equilibrium not shifted towards products. 3. Inactive or insufficient catalyst. | 1. Monitor reaction by TLC/HPLC and extend time if needed. 2. Use a large excess of methanol; remove water with a Dean-Stark trap. 3. Use fresh catalyst; slightly increase catalyst loading. |
| Product is Dark/Discolored | 1. Oxidation of the phenolic hydroquinone group. 2. Sulfonation of the aromatic ring (if using H₂SO₄). | 1. Run the reaction under an inert (N₂) atmosphere; avoid overheating. 2. Use a non-sulfonating acid catalyst like p-TsOH or an acidic resin. |
| Multiple Byproduct Spots on TLC | 1. Self-esterification (polymerization). 2. Degradation due to harsh conditions. | 1. Use a large excess of methanol to favor reaction with the external alcohol. 2. Reduce reaction temperature and time; consider a milder catalyst. |
| Difficulty in Purification | 1. Byproducts have similar polarity to the product. | 1. Optimize column chromatography conditions (try different solvent systems). 2. Consider recrystallization from a suitable solvent system to purify the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add gentisic acid (1.0 eq).
-
Reagents: Add methanol (20-50 eq, serving as reagent and solvent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir. Monitor the reaction progress every hour using TLC (See Protocol 2). The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases.
-
Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate (B1210297) (3x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Analytical Workflow for Byproduct Identification
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or the HPLC mobile phase).
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column and a UV detector. A common mobile phase is a gradient of water (with 0.1% formic acid) and acetonitrile. This will separate the components based on polarity.
-
LC-MS Analysis: For identification, inject the sample into an LC-MS system. The mass spectrometer will provide the molecular weight for each separated peak, allowing for the identification of unreacted starting material (m/z of gentisic acid) and potential byproducts (e.g., dimer, oxidized species).
-
Structure Confirmation: If a significant unknown impurity is found, it can be isolated using preparative HPLC. The structure of the isolated compound can then be definitively determined using NMR spectroscopy (¹H and ¹³C).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Novel absorbance peak of gentisic acid following the oxidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method - Google Patents [patents.google.com]
- 8. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods | Semantic Scholar [semanticscholar.org]
- 10. US5437991A - Process for the synthesis natural aromatics - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
optimizing pH for methyl gentisate stability and activity
Welcome to the Technical Support Center for methyl gentisate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability and activity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of pH.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. What is the optimal pH range for this compound stability? | This compound is susceptible to degradation outside its optimal pH range. | This compound is most stable in a pH range of 3.5 to 7.0[1]. It is recommended to maintain the pH of your solutions within this range to minimize degradation. |
| 2. My this compound solution is changing color. What does this indicate? | Color change can be an indicator of degradation. This may be caused by exposure to pH outside the stable range, high temperatures, or light. | Ensure the pH of your solution is within the 3.5-7.0 range. Store solutions protected from light and at a controlled room temperature or refrigerated, as specified in your protocol. Avoid temperatures above 60°C[1]. |
| 3. I am observing low or inconsistent tyrosinase inhibition activity. | Several factors can contribute to this, including suboptimal pH for enzyme activity, degraded this compound, or issues with the assay itself. | - Verify pH: The optimal pH for mushroom tyrosinase activity is near neutral (around 6.8-7.0). Ensure your assay buffer is at the correct pH. - Check this compound Integrity: Prepare fresh solutions of this compound for each experiment to rule out degradation. - Assay Controls: Include a positive control (e.g., kojic acid) to validate that the assay is performing as expected. - Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low (typically ≤1%) to avoid inhibiting the enzyme. |
| 4. How does pH affect the tyrosinase inhibitory activity of this compound? | The activity of both the inhibitor and the enzyme can be pH-dependent. | While specific data for this compound is limited, tyrosinase activity is known to decrease under more acidic conditions[2]. It is crucial to perform the assay at a pH that is optimal for the enzyme's activity to accurately determine the inhibitory potential of this compound. |
| 5. What are the expected degradation products of this compound outside its stable pH range? | Under harsh acidic or basic conditions, ester hydrolysis is a likely degradation pathway. | The primary degradation product of this compound through hydrolysis would be gentisic acid and methanol. |
Data Presentation: pH-Dependent Stability and Activity of this compound
The following tables summarize the expected effects of pH on the stability and tyrosinase inhibitory activity of this compound based on available data and general principles of similar compounds.
Table 1: pH-Dependent Stability of this compound
| pH | Stability | Expected Degradation Products |
| < 3.5 | Reduced | Potential for acid-catalyzed hydrolysis to gentisic acid and methanol. |
| 3.5 - 7.0 | Optimal | Minimal degradation. [1] |
| > 7.0 | Reduced | Potential for base-catalyzed hydrolysis to gentisate and methanol. |
Table 2: pH-Dependent Tyrosinase Inhibitory Activity of this compound
| pH | Expected Tyrosinase Inhibition (IC50) | Rationale |
| 5.0 - 6.0 | Moderate | Sub-optimal pH for tyrosinase activity may influence apparent inhibition. |
| 6.5 - 7.5 | Optimal for Assay | This range is optimal for mushroom tyrosinase activity, allowing for accurate determination of inhibitory potential. |
| > 8.0 | Lower | Enzyme activity may be reduced, and the inhibitor may be less stable. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound via HPLC
Objective: To determine the degradation of this compound at different pH values over time.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Phosphate (B84403), citrate, and borate (B1201080) buffers to prepare solutions at various pH levels (e.g., 3, 5, 7, 9)
-
Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol). Prepare buffer solutions at the desired pH values.
-
Sample Preparation: Add a known concentration of the this compound stock solution to each buffer to achieve the final desired concentration.
-
Incubation: Store the prepared solutions at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) gradient.
-
Data Analysis: Quantify the peak area of this compound at each time point for each pH. Calculate the percentage of this compound remaining and plot it against time to determine the degradation kinetics.
Protocol 2: Tyrosinase Inhibition Assay
Objective: To determine the tyrosinase inhibitory activity (IC50) of this compound.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
DMSO (for dissolving this compound, if necessary)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer.
-
Prepare a stock solution of kojic acid in water or buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add phosphate buffer, tyrosinase solution, and different concentrations of this compound dilutions.
-
Control wells: Add phosphate buffer and tyrosinase solution (no inhibitor).
-
Blank wells: Add phosphate buffer and L-DOPA (no enzyme).
-
Positive control wells: Add phosphate buffer, tyrosinase solution, and kojic acid.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.
-
Measurement: Measure the absorbance at 475-492 nm at regular intervals to monitor the formation of dopachrome.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of this compound. Plot the percentage of inhibition against the concentration to determine the IC50 value.
Visualizations
Caption: Workflow for assessing the pH stability of this compound.
Caption: Inhibition of the melanogenesis pathway by this compound.
References
Technical Support Center: Troubleshooting Poor Skin Penetration of Methyl Gentisate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the dermal delivery of methyl gentisate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in dermatological research?
This compound (Methyl 2,5-dihydroxybenzoate) is a phenolic compound known for its role as a tyrosinase inhibitor and an antioxidant.[1] As a pro-drug of hydroquinone, it is investigated for its skin-whitening and depigmenting effects, offering a potentially safer alternative to hydroquinone.[1] Its antioxidant properties also help protect skin cells from oxidative damage.[1]
Q2: What are the key physicochemical properties of this compound that influence its skin penetration?
The skin penetration of any compound is largely dictated by its physicochemical properties. For this compound, the key parameters are its molecular weight, lipophilicity (LogP), and solubility. An ideal topical penetrant should have a molecular weight under 500 Da and a balance between lipophilicity and hydrophilicity.[2] this compound meets the molecular weight criteria, but its two hydroxyl groups make it relatively hydrophilic, which can limit its ability to cross the lipid-rich stratum corneum.
Q3: Why is achieving adequate skin penetration for this compound challenging?
The primary barrier to skin penetration is the stratum corneum, the outermost layer of the epidermis, which is composed of keratin-filled corneocytes embedded in a lipid matrix.[2] While this compound is water-soluble, its hydrophilic nature can impede its partitioning into and diffusion across this lipid barrier.[2] Effective delivery, therefore, often depends on optimizing the formulation to overcome this challenge.
Physicochemical & Permeability Data
The following tables summarize the key physicochemical properties of this compound and compare its predicted skin permeability with other relevant phenolic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Note |
|---|---|---|
| Molecular Formula | C₈H₈O₄ | [3][4] |
| Molecular Weight | 168.15 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 86-88 °C | [4] |
| Solubility | Soluble in water and DMSO | [1] |
| Predicted LogP | 1.48 | In silico prediction via SwissADME |
| Predicted TPSA | 66.76 Ų | In silico prediction via SwissADME |
| Predicted Water Solubility (LogS) | -1.77 (Soluble) | In silico prediction via SwissADME |
Table 2: Predicted Skin Permeability Coefficients (Kp) of Various Phenolic Compounds
| Compound | Molecular Weight ( g/mol ) | LogP | Predicted Log Kp (cm/s) |
|---|---|---|---|
| This compound | 168.15 | 1.48 | -6.26 |
| Ferulic Acid | 194.18 | 1.51 | -6.40[5] |
| Methylparaben | 152.15 | 1.96 | -5.85 |
| Alkylphenols (average) | - | - | -2.31[6] |
| Flavonoids (average) | - | - | -8.87[6] |
| Anthocyanins (average) | - | - | -9.79[5] |
Note: Log Kp values are predicted based on the QSAR model: Log Kp = 0.71LogP - 0.0061MW - 6.3. Lower (more negative) Log Kp values indicate lower skin permeability.
Troubleshooting Guide for In Vitro Experiments
This guide addresses common issues encountered during in vitro skin permeation studies, such as those using Franz diffusion cells.
Q4: I am observing very low or no flux of this compound in my Franz diffusion cell experiment. What are the potential causes?
Low or no flux is a common issue that can stem from several factors related to the molecule, the formulation, or the experimental setup.
-
Issue 1: Formulation Incompatibility
-
Explanation: The vehicle (e.g., cream, gel, solution) may not be effectively releasing the this compound, or it may not be suitable for promoting penetration. Highly hydrophilic compounds like this compound require a formulation that can help it partition into the stratum corneum.
-
Solution:
-
Modify the Vehicle: If using a purely aqueous solution, consider adding a co-solvent like propylene (B89431) glycol or ethanol (B145695) to improve solubilization and act as a penetration enhancer.
-
Incorporate Penetration Enhancers: Add chemical enhancers such as fatty acids (e.g., oleic acid), surfactants, or terpenes to the formulation. These agents can disrupt the lipid organization of the stratum corneum, creating pathways for penetration.[7]
-
Use Advanced Delivery Systems: Encapsulate this compound in delivery systems like liposomes, niosomes, or nanoemulsions. These carriers can improve stability and facilitate transport across the skin barrier.[2]
-
-
-
Issue 2: Poor Solubility in Receptor Fluid (Loss of Sink Conditions)
-
Explanation: The concentration of the drug in the receptor fluid may be approaching its solubility limit, which reduces the concentration gradient across the skin—the driving force for diffusion. This is known as a loss of "sink conditions".[8][9]
-
Solution:
-
Increase Receptor Fluid Solubility: While this compound is water-soluble, for long experiments, its solubility in standard phosphate-buffered saline (PBS) might be insufficient. Add a co-solvent like ethanol (e.g., up to 40%) or a non-ionic surfactant (e.g., Tween 80) to the receptor fluid to increase the solubility of the permeant.[8]
-
Increase Sampling Frequency: More frequent sampling and replacement of the receptor medium can help maintain a low concentration of the drug, preserving the concentration gradient.[10]
-
-
-
Issue 3: Compromised Experimental Setup
-
Explanation: Issues with the Franz cell assembly or operational parameters can prevent accurate measurements.
-
Solution:
-
Check for Air Bubbles: Ensure no air bubbles are trapped between the skin membrane and the receptor fluid. Bubbles create a barrier and reduce the effective surface area for diffusion.[10]
-
Verify Temperature: The skin surface temperature should be maintained at approximately 32°C to mimic physiological conditions.[10] Incorrect temperatures can alter skin permeability and diffusion rates.
-
Ensure Proper Stirring: The receptor fluid must be continuously stirred at a consistent speed to ensure a homogenous sample and to minimize the unstirred water layer adjacent to the dermis, which can act as an additional diffusion barrier.[8]
-
-
Q5: My results are highly variable between replicates. What could be the cause?
High variability often points to inconsistencies in the skin membrane or the experimental procedure.
-
Explanation: Biological membranes like human or porcine skin exhibit significant donor-to-donor and even site-to-site variability.[9] Inconsistent dosing or membrane preparation can also introduce errors.
-
Solution:
-
Standardize Skin Preparation: Ensure the skin thickness is consistent across all samples. Use a dermatome for preparing split-thickness skin to a uniform depth.
-
Perform Skin Integrity Test: Before the experiment, assess the integrity of each skin section by measuring its transepidermal water loss (TEWL) or electrical resistance. Discard any samples that show signs of damage.[11]
-
Ensure Consistent Dosing: Apply the formulation evenly and consistently to the same defined area on each skin sample. Inconsistencies in the dose area can lead to significant errors in flux calculations.[12]
-
Increase Replicate Number: Due to inherent biological variability, using a higher number of replicates (e.g., n=5-6) can improve the statistical power of the study.[9]
-
Q6: How can I confirm that my analytical method is suitable for this experiment?
The analytical method must be sensitive and specific enough to quantify low concentrations of this compound in the receptor fluid without interference.
-
Explanation: Components from the skin or the formulation may leach into the receptor fluid and interfere with the analysis. The method must also have a low enough limit of quantification (LOQ) to detect the permeated drug.
-
Solution:
-
Method Validation: Validate your HPLC or other analytical method according to ICH guidelines. This should include tests for specificity, linearity, accuracy, precision, and LOQ.[13]
-
Specificity Check: Run a "blank" experiment using a non-dosed skin sample. Analyze the receptor fluid to ensure that no endogenous skin components co-elute with or interfere with the this compound peak.[12]
-
Sensitivity: The method's LOQ should be sufficiently low to quantify the expected concentrations of this compound, which may be in the ng/mL to low µg/mL range.[14]
-
Experimental Protocols & Visualizations
Mechanism of Action: Tyrosinase Inhibition
This compound functions by inhibiting tyrosinase, the key enzyme in the melanin (B1238610) synthesis pathway, thereby reducing the production of melanin.
Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin penetration of this compound.
1. Skin Membrane Preparation (Porcine Ear Skin)
-
Obtain fresh porcine ears from a local abattoir and transport them on ice.
-
Wash the ears thoroughly with PBS. Shave the hair from the dorsal side.
-
Separate the full-thickness skin from the underlying cartilage using a scalpel.
-
Prepare split-thickness skin membranes (approx. 500-700 µm) using a dermatome.
-
Cut the skin into sections appropriately sized for the Franz diffusion cells.
-
Perform a skin integrity test (e.g., measure transepidermal electrical resistance). Discard membranes that do not meet the acceptance criteria.
-
Store the prepared membranes at -20°C until use.
2. Franz Diffusion Cell Setup and Execution
-
Assembly: Mount a thawed skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: Fill the receptor chamber with a degassed receptor fluid (e.g., PBS with 20% ethanol to ensure sink conditions). Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes in a circulating water bath to maintain a skin surface temperature of 32°C. Ensure the receptor fluid is stirring continuously.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.
-
Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.
-
Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.[14]
-
Calculation: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot this against time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. norlab.com [norlab.com]
- 9. permegear.com [permegear.com]
- 10. alterlab.co.id [alterlab.co.id]
- 11. complexgenerics.org [complexgenerics.org]
- 12. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin-diffusing model drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Interference of Methyl Gentisate in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from methyl gentisate in their biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly found?
A1: this compound (methyl 2,5-dihydroxybenzoate) is an ester of gentisic acid. It is a phenolic compound often used in cosmetic and dermatological products as a skin-lightening agent.[1] It functions as a pro-drug of hydroquinone (B1673460), meaning it is converted to hydroquinone in the skin. Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1] It also possesses antioxidant and anti-inflammatory properties.
Q2: How can this compound interfere with my biochemical assay?
A2: this compound can interfere with biochemical assays through several mechanisms:
-
Enzyme Inhibition: As a known tyrosinase inhibitor, it will directly interfere with assays measuring the activity of this enzyme.[1]
-
Antioxidant Activity: Its antioxidant properties can interfere with assays that involve redox reactions, such as those using peroxidase-based detection systems. Phenolic compounds can act as reducing agents, leading to false signals or consumption of assay reagents.
-
Reaction with Assay Reagents: The hydroquinone structure, which can be formed from this compound, can react with hydrogen peroxide used in peroxidase-coupled reactions, leading to inaccurate results.
-
Spectral Interference: Like many phenolic compounds, this compound may absorb light or fluoresce at wavelengths used for detection in spectrophotometric or fluorometric assays, leading to artificially high or low readings.
Q3: What are the common types of assays that are susceptible to interference by this compound?
A3: Based on its chemical properties, the following types of assays are most likely to be affected:
-
Tyrosinase activity assays: Direct inhibition is the intended effect in some applications but a source of interference in others.[1]
-
Peroxidase-based assays: Assays using horseradish peroxidase (HRP) for signal generation are highly susceptible to interference from phenolic compounds.
-
Assays measuring hydrogen peroxide (H₂O₂): The antioxidant nature of this compound can lead to the quenching of H₂O₂, resulting in an underestimation of its concentration.
-
Redox-sensitive assays: Assays that rely on a delicate redox balance can be perturbed by the introduction of an antioxidant like this compound.
-
Assays with colorimetric or fluorometric readouts: Potential for spectral overlap should be considered.
Troubleshooting Guides
Problem: Unexpectedly low signal in a peroxidase-based assay.
Possible Cause: this compound in your sample is acting as an antioxidant and interfering with the peroxidase reaction. Phenolic compounds can compete with the chromogenic substrate for reaction with hydrogen peroxide, or directly reduce the oxidized chromogen.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal in peroxidase assays.
Mitigation Strategies:
-
Sample Dilution: Diluting the sample can reduce the concentration of this compound to a level where it no longer significantly interferes with the assay.
-
Pre-treatment of the Sample: Consider methods to remove phenolic compounds, such as solid-phase extraction (SPE) with a suitable sorbent.
-
Alternative Assay Principle: If possible, switch to an assay that does not rely on a peroxidase-based detection system.
Problem: High background or false-positive signal in an assay.
Possible Cause: this compound may be autofluorescent or have absorbance at the detection wavelength of your assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Mitigation Strategies:
-
Wavelength Shift: If using a spectrophotometer or fluorometer with adjustable wavelengths, try to find a detection wavelength where this compound has minimal absorbance or fluorescence.
-
Background Subtraction: Always run a control containing the same concentration of this compound as in the samples but without a key assay component (e.g., the enzyme) to measure and subtract the background signal.
Quantitative Data
The inhibitory effect of this compound is most well-documented for tyrosinase. Data on its interference in other assays is less specific. The following table summarizes available quantitative data for this compound and related compounds.
| Compound | Assay | Target/Parameter | IC50 / Value | Reference |
| This compound | Tyrosinase Inhibition | Mammalian Tyrosinase | ~11 µg/mL | [1] |
| Ethyl Gentisate | Tyrosinase Inhibition | Mammalian Tyrosinase | ~20 µg/mL | [1] |
| Hydroquinone | Tyrosinase Inhibition | Mammalian Tyrosinase | ~72 µg/mL | [1] |
| Kojic Acid | Tyrosinase Inhibition | Mammalian Tyrosinase | ~6 µg/mL | [1] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration, pH, temperature).
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is adapted from standard methods for assessing tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., 1000 U/mL in phosphate (B84403) buffer)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 2.5 mM in phosphate buffer)
-
Phosphate Buffer (50 mM, pH 6.8)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Test wells: 20 µL of this compound dilution + 160 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control wells: 20 µL of buffer/solvent + 160 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Blank wells: 180 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition using the following formula:
% Inhibition = [(Control Rate - Test Rate) / Control Rate] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of tyrosinase, a key enzyme in the melanogenesis signaling pathway.
Caption: Inhibition of the melanogenesis pathway by this compound.
References
Technical Support Center: Strategies for Enhancing the Photostability of Methyl Gentisate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the photostability of methyl gentisate. The following information is curated to assist in optimizing experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a color change (e.g., turning yellow/brown) upon exposure to light. What is the likely cause?
A1: Color change in a this compound solution upon light exposure is a common indicator of photodegradation. This compound, a phenolic compound, is susceptible to oxidation when exposed to light, particularly UV radiation. This process can lead to the formation of colored degradation products, such as quinones. The degradation is often accelerated by the presence of oxygen and certain metal ions.
Q2: I am observing a decrease in the concentration of this compound in my formulation after light exposure. How can I quantify this degradation?
A2: To quantify the photodegradation of this compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. You will need to develop and validate a method that can separate the parent this compound peak from any potential degradation products. By comparing the peak area of this compound in a light-exposed sample to a protected (dark) control sample, you can calculate the percentage of degradation.
Q3: What are the primary strategies to improve the photostability of this compound in a formulation?
A3: The main strategies to enhance the photostability of this compound include:
-
Use of Antioxidants: Incorporating antioxidants into the formulation can help quench free radicals generated during photo-exposure, thereby protecting this compound from degradation.
-
Microencapsulation: Encapsulating this compound within a protective matrix can physically shield it from light. Common encapsulating agents include cyclodextrins and maltodextrins.
-
UV Absorbers: Adding a UV absorber to the formulation can help to filter out the harmful UV radiation before it reaches the this compound molecules.
-
Opaque Packaging: While not a formulation strategy per se, using light-blocking packaging is a critical and effective measure to protect the final product from photodegradation.
Q4: Which antioxidants are most suitable for stabilizing this compound?
A4: For stabilizing phenolic compounds like this compound, common antioxidants include:
-
Ascorbic Acid (Vitamin C) and its derivatives: These are potent free radical scavengers.
-
Tocopherol (Vitamin E): A lipid-soluble antioxidant that can be effective in oil-based or emulsion formulations.
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants that are effective at low concentrations. The choice of antioxidant will depend on the formulation's composition (aqueous, oil-based, emulsion) and the intended application. It is advisable to screen a panel of antioxidants to determine the most effective one for your specific system.
Q5: How does microencapsulation protect this compound from light?
A5: Microencapsulation creates a physical barrier around the this compound molecule. The wall material of the microcapsule can reflect, scatter, or absorb incident light, thereby reducing the amount of energy that reaches the active compound. This strategy not only improves photostability but can also enhance solubility and control the release of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid discoloration of the formulation under ambient light. | High concentration of this compound, transparent packaging, presence of pro-oxidants (e.g., metal ions). | Decrease the concentration of this compound if possible. Use opaque or UV-protective packaging. Include a chelating agent (e.g., EDTA) to sequester metal ions. |
| Inconsistent photostability results between batches. | Variability in raw material quality, differences in processing conditions (e.g., heat, mixing time), inconsistent light exposure during testing. | Ensure consistent quality of all formulation components. Standardize all manufacturing process parameters. Use a calibrated photostability chamber for testing to ensure uniform light exposure. |
| Precipitation or crystallization of this compound in the formulation after adding a stabilizing agent. | Incompatibility between this compound and the added excipient, pH shift causing solubility issues. | Check the compatibility of all ingredients. Buffer the formulation to a pH where this compound is most soluble and stable. Consider using a solubilizing agent. |
| The chosen antioxidant is not improving photostability. | Antioxidant concentration is too low or too high (pro-oxidant effect), antioxidant is not stable under the experimental conditions, incompatible with the formulation. | Optimize the antioxidant concentration through a dose-response study. Ensure the chosen antioxidant is stable in your formulation and under the light conditions used. Test a different antioxidant with a different mechanism of action. |
| Microencapsulation efficiency is low. | Inappropriate wall material for this compound, incorrect ratio of core to wall material, suboptimal encapsulation process parameters (e.g., temperature, stirring speed). | Screen different wall materials (e.g., various types of cyclodextrins, maltodextrin). Optimize the core-to-wall material ratio. Methodically adjust the parameters of your chosen encapsulation technique (e.g., spray drying, coacervation). |
Data on Photostability Enhancement Strategies
| Active Compound | Formulation/Condition | Stabilization Strategy | Light Source | Degradation after Exposure | Improvement in Photostability |
| Grape Cane Phenolic Extract | Aqueous Solution | None | UV-A | High (exact % not specified) | - |
| Grape Cane Phenolic Extract | Microencapsulated | Hydroxypropyl-β-cyclodextrin & Maltodextrin (B1146171) | UV-A | Encapsulation Efficiency: 80.5% | Significant protection against degradation[1] |
| Walnut Green Husk Extract | Aqueous Solution | None | Not Specified | High (exact % not specified) | - |
| Walnut Green Husk Extract | Microencapsulated | Maltodextrin 10% | Not Specified | Encapsulation Efficiency: 72-79% | Improved stability[2] |
| Avobenzone (UVA filter) | Sunscreen Formulation | None | Simulated Solar Radiation | 40.3% | - |
| Avobenzone (UVA filter) | Sunscreen Formulation | Vitamin E (1:2 ratio) | Simulated Solar Radiation | Reduced degradation | Effective photostabilization |
| Avobenzone (UVA filter) | Sunscreen Formulation | Ubiquinone (1:0.5 ratio) | Simulated Solar Radiation | Significantly reduced degradation | Most effective photostabilizer tested |
Experimental Protocols
Protocol 1: General Photostability Testing of this compound in Solution
This protocol is based on the ICH Q1B guidelines for photostability testing.
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent or formulation base.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place the unwrapped and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
At predetermined time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Observe any changes in physical properties such as color and clarity.
-
-
Data Interpretation:
-
Calculate the percentage of degradation in the light-exposed sample relative to the dark control.
-
Significant degradation or changes in physical properties indicate photolability.
-
Protocol 2: Microencapsulation of this compound with Maltodextrin via Spray Drying
This is a general protocol for the microencapsulation of phenolic compounds.
-
Preparation of the Emulsion:
-
Prepare an aqueous solution of maltodextrin (e.g., 10-30% w/v).
-
Dissolve this compound in a suitable solvent (if necessary) and then disperse it in the maltodextrin solution under high shear to form a stable emulsion. The ratio of this compound (core) to maltodextrin (wall) should be optimized (e.g., starting with 1:10).
-
-
Spray Drying:
-
Feed the emulsion into a spray dryer.
-
Typical operating conditions (to be optimized) are:
-
Inlet temperature: 140-180 °C
-
Outlet temperature: 70-90 °C
-
Feed flow rate: 5-15 mL/min
-
-
-
Powder Collection and Characterization:
-
Collect the resulting powder from the cyclone.
-
Characterize the microcapsules for encapsulation efficiency, particle size, morphology (using scanning electron microscopy), and moisture content.
-
-
Photostability Assessment:
-
Subject the microencapsulated this compound powder to photostability testing as described in Protocol 1 and compare the results to unencapsulated this compound.
-
Visualizations
Caption: Simplified pathway of this compound photodegradation.
Caption: Workflow for assessing the photostability of this compound.
Caption: Key strategies to enhance the photostability of this compound.
References
Technical Support Center: Optimization of Methyl Gentisate Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of methyl gentisate from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: this compound is commonly found in plants of the Gentiana genus, which includes approximately 400 species.[1][2] These plants are known for a wide range of pharmacologically active compounds. While other sources may exist, Gentiana species are the most frequently cited in scientific literature for the isolation of related compounds.
Q2: Which solvent systems are most effective for extracting this compound?
A2: The choice of solvent is critical for maximizing the yield and purity of this compound. Polar solvents are generally preferred for the extraction of phenolic compounds. Studies on related compounds suggest that methanol (B129727) and ethanol (B145695), particularly in aqueous solutions, are highly effective.[3][4][5] For instance, a mixture of ethanol and water can enhance the extraction of both polar and moderately polar compounds. The optimal solvent polarity and composition can vary depending on the specific plant matrix and the chosen extraction technique.
Q3: What are the most common methods for this compound extraction?
A3: Both conventional and modern extraction techniques can be employed. Conventional methods include maceration, Soxhlet extraction, and reflux extraction.[6] More advanced and efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[7][8][9] These modern techniques often offer significant advantages, such as reduced extraction time, lower solvent consumption, and potentially higher yields.[7][9]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantitative analysis of this compound in plant extracts.[1][10] This technique allows for the precise separation and measurement of the target compound, even within a complex mixture of phytochemicals. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step like silylation to increase the volatility of the analyte.[1]
Q5: What is the role of this compound in signaling pathways?
A5: this compound is recognized for its role as a tyrosinase inhibitor in the melanogenesis signaling pathway.[11][12] Tyrosinase is the key enzyme responsible for melanin (B1238610) production in the skin.[13][14] By inhibiting this enzyme, this compound can reduce melanin synthesis, making it a compound of interest for skin-whitening agents.[11][13]
Troubleshooting Guide
| Problem ID | Issue Encountered | Potential Causes | Recommended Solutions |
| MG-EXT-01 | Low Yield of this compound | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for your specific plant material.[15] 2. Inefficient Extraction Method: Passive methods like maceration may not be sufficient for complete extraction.[9] 3. Suboptimal Extraction Parameters: Factors such as temperature, time, and solid-to-solvent ratio can significantly impact yield.[16][17] 4. Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's age, harvest season, and drying conditions.[15] | 1. Solvent Optimization: Experiment with different solvents and solvent mixtures. For example, test varying concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 95%).[3][4] 2. Method Enhancement: Employ more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[7] 3. Parameter Optimization: Systematically optimize extraction parameters. For UAE, adjust sonication time, temperature, and amplitude. For MAE, optimize microwave power and extraction time.[18] 4. Material Verification: Whenever possible, use high-quality, properly identified plant material. Ensure proper drying and grinding to increase the surface area for extraction. |
| MG-EXT-02 | Presence of Impurities in the Extract | 1. Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of other phytochemicals alongside this compound. 2. Inadequate Purification: The initial extract may not have undergone sufficient purification steps. | 1. Solvent Selectivity: Adjust the solvent polarity to be more selective for this compound. 2. Multi-Step Purification: Employ a multi-step purification process. After initial extraction, consider techniques like liquid-liquid partitioning with solvents of varying polarities or solid-phase extraction (SPE) to separate compounds based on their solubility and affinity.[19] |
| MG-EXT-03 | Degradation of this compound | 1. Thermal Degradation: High temperatures used during extraction can lead to the breakdown of the this compound molecule.[20] 2. pH Instability: Exposure to strong acids or bases can cause hydrolysis or other chemical modifications.[16][20] 3. Oxidation: Prolonged exposure to air or the presence of oxidative agents can degrade the compound.[20] | 1. Temperature Control: Opt for extraction methods that operate at lower temperatures, such as maceration or UAE with a controlled temperature bath. If using heat, minimize the duration of the extraction.[20] 2. pH Management: Use buffered solutions during extraction and subsequent processing to maintain a neutral or slightly acidic pH.[21][22] 3. Inert Atmosphere: If oxidation is a concern, perform extraction and solvent evaporation steps under an inert atmosphere, such as nitrogen or argon. |
| MG-EXT-04 | Poor Reproducibility of Extraction Yield | 1. Inconsistent Plant Material: Variations in the source plant material can lead to different starting concentrations of this compound. 2. Variable Extraction Conditions: Inconsistent application of extraction parameters (time, temperature, etc.) will result in variable yields. | 1. Standardize Plant Material: Use a homogenized batch of plant material for comparative experiments. 2. Strict Protocol Adherence: Ensure that all extraction parameters are precisely controlled and consistently applied for each experiment. |
Data Presentation
Table 1: Comparison of Extraction Solvents for Phenolic Compounds
The following table summarizes the relative efficiency of different solvents for the extraction of phenolic compounds, which can serve as a proxy for optimizing this compound extraction.
| Solvent System | Relative Polarity | Typical Yield of Phenolic Compounds | Key Advantages | Key Disadvantages |
| Methanol | High | High[5] | Effective for a broad range of polar compounds.[4] | Can co-extract a high number of impurities. |
| Ethanol | High | High[4][5] | Generally considered safer than methanol. | May be slightly less efficient than methanol for some polar compounds. |
| Aqueous Ethanol (e.g., 70%) | Medium-High | Very High[3] | Balances polarity to enhance extraction of a wider range of compounds. | Requires optimization of the water-to-ethanol ratio. |
| Acetone | Medium | Moderate to High[5] | Good for moderately polar compounds. | Can be more volatile and flammable than alcohols. |
| Water | Very High | Low to Moderate | Inexpensive and non-toxic. | Generally less efficient for less polar phenolic compounds. |
Table 2: Influence of Extraction Parameters on Yield and Purity
This table outlines the general effects of key extraction parameters on the yield and purity of the target compound.
| Parameter | Effect on Yield | Effect on Purity | Considerations for Optimization |
| Temperature | Generally increases with temperature up to an optimal point, after which degradation may occur.[17] | Can decrease at very high temperatures due to the extraction of more impurities.[16] | Balance yield against the thermal stability of this compound. Lower temperatures are often safer.[20] |
| Time | Increases with time up to a plateau, beyond which no significant increase is observed.[17] | May decrease with very long extraction times due to the co-extraction of other compounds. | Optimize for the shortest time that provides the maximum yield to improve efficiency and minimize degradation. |
| Solid-to-Solvent Ratio | Generally increases with a higher solvent volume relative to the solid material.[17] | Can be improved with a more dilute extraction, but this increases solvent consumption. | A higher ratio can enhance extraction but requires more solvent and a larger extraction vessel. |
| pH | Can be significantly affected, with optimal pH depending on the compound's acidity and stability.[16] | Can be improved by optimizing the pH to selectively extract the target compound. | Maintain a pH that ensures the stability of this compound, likely neutral to slightly acidic.[20] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general methodology for the extraction of this compound using UAE.
-
Sample Preparation: Dry the plant material (e.g., roots of Gentiana species) at a controlled temperature (e.g., 40-50°C) to inactivate enzymes. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the chosen solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath with a controlled temperature (e.g., 45°C).
-
Apply ultrasound at a specific frequency (e.g., 40 kHz) for a predetermined duration (e.g., 30 minutes).
-
-
Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
-
Analysis: Dissolve a known amount of the crude extract in a suitable solvent and analyze the this compound content using HPLC.
Protocol 2: Solid-Phase Extraction (SPE) for Purification
This protocol outlines a general procedure for purifying the crude extract.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.[19]
-
Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase for HPLC and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to remove non-polar impurities.
-
Elution: Elute the this compound from the cartridge using a more polar solvent, such as methanol.[19]
-
Analysis: Collect the eluate and analyze its purity and concentration using HPLC.
Visualizations
References
- 1. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. maxapress.com [maxapress.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of Extraction of Natural Antimicrobial Pigments Using Supercritical Fluids: A Review | MDPI [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GentiWhite™ (this compound) [myskinrecipes.com]
- 14. The Hunt for Natural Skin Whitening Agents [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Effect of extraction conditions on the yield and purity of apple pomace pectin precipitated but not washed by alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Tyrosinase Inhibition Kinetics: Methyl Gentisate vs. Arbutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosinase inhibition kinetics of methyl gentisate and arbutin (B1665170), two compounds of interest for their potential applications in skincare and therapeutics. While both are recognized for their ability to modulate melanin (B1238610) production, their mechanisms and potencies exhibit notable differences. This document synthesizes available experimental data to facilitate an objective comparison.
Executive Summary
Arbutin, particularly its alpha-isomer, is a well-characterized competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. In contrast, while this compound has demonstrated potent inhibition of mammalian tyrosinase, detailed kinetic data, including its inhibition type and inhibition constant (Ki), are not extensively reported in the scientific literature. This guide presents the available quantitative data for both compounds, details the experimental methodologies for their evaluation, and visualizes their known and proposed mechanisms of action.
Data Presentation: Tyrosinase Inhibition Kinetics
The following table summarizes the key quantitative parameters for the tyrosinase inhibition activity of this compound and arbutin. It is important to note that the efficacy of these inhibitors can vary significantly depending on the source of the tyrosinase enzyme (e.g., mushroom vs. mammalian) and the substrate used in the assay (e.g., L-tyrosine for monophenolase activity vs. L-DOPA for diphenolase activity).
| Compound | Enzyme Source | Substrate | IC50 | Ki | Inhibition Type | Reference |
| This compound | Mammalian Melanocyte Extract | Not Specified | ~11 µg/mL | Not Reported | Not Reported | [1] |
| α-Arbutin | Mouse Melanoma | L-DOPA | 0.48 mM | Not Reported | Mixed-type | [2] |
| β-Arbutin | Mushroom | L-DOPA | Not Reported | Not Reported | Noncompetitive | [2] |
| Arbutin | Human & Mushroom | Not Specified | 0.04 mM | Not Reported | Competitive | [3] |
| α-Arbutin | Mushroom & B16-4A5 cells | Not Specified | >1000 µM (Mushroom) | Not Reported | Not Specified | [4] |
| β-Arbutin | Mushroom & B16-4A5 cells | Not Specified | >1000 µM (Mushroom) | Not Reported | Not Specified | [4] |
Note: In one study, arbutin was found to be ineffective in both cell-free and cell-based assays using mammalian melanocyte extracts[1]. This highlights the variability in experimental outcomes depending on the specific assay conditions.
Experimental Protocols
The determination of tyrosinase inhibition kinetics is crucial for understanding the efficacy and mechanism of potential inhibitors. Below is a detailed, generalized protocol for an in vitro tyrosinase inhibition assay.
In Vitro Tyrosinase Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of L-DOPA.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Test compounds (this compound, Arbutin) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare stock solutions of the test compounds and kojic acid in DMSO and make serial dilutions to the desired concentrations using phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test Wells: Phosphate buffer, test compound solution at various concentrations, and tyrosinase enzyme solution.
-
Control Wells: Phosphate buffer, solvent control (DMSO), and tyrosinase enzyme solution.
-
Blank Wells: Phosphate buffer and test compound solution (without enzyme).
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Enzyme Kinetics Analysis (Lineweaver-Burk Plot)
To determine the type of inhibition and the inhibition constant (Ki), the tyrosinase inhibition assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
Perform the assay as described above, using a range of substrate concentrations for each fixed inhibitor concentration.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Competitive inhibition of tyrosinase by arbutin.
Caption: Experimental workflow for tyrosinase inhibitor evaluation.
References
- 1. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The difference between α-arbutin and β-arbutin [sprchemical.com]
- 4. thieme-connect.com [thieme-connect.com]
Stability Showdown: A Comparative Guide to Methyl Gentisate and Its Derivatives
For researchers and formulators in the pharmaceutical and cosmetic industries, the stability of active ingredients is a cornerstone of product efficacy and safety. Methyl gentisate, a derivative of gentisic acid, is a noteworthy compound with applications in skin lightening and as an antioxidant. However, its inherent stability and that of its derivatives can vary significantly, impacting formulation development and bioavailability. This guide provides a comparative analysis of the stability of this compound and its potential derivatives, supported by established principles of chemical stability and generalized experimental protocols for evaluation.
While direct comparative studies on a wide range of this compound derivatives are not extensively available in the current body of literature, this guide synthesizes information from studies on related phenolic esters to provide a predictive comparison.
Data Presentation: Predicted Stability of this compound Derivatives
The stability of this compound derivatives is influenced by modifications to the ester group and substitutions on the aromatic ring. The following table outlines the expected stability trends for hypothetical derivatives based on general principles of ester and phenolic compound chemistry.
| Derivative Class | Example Derivative | Predicted Relative Stability | Rationale |
| Alkyl Chain Homologs | Ethyl Gentisate | Lower | Longer alkyl chains in esters can increase susceptibility to enzymatic hydrolysis.[1] Methyl esters generally exhibit higher stability compared to their ethyl, n-propyl, and n-butyl counterparts in biological media like plasma.[1] |
| Propyl Gentisate | Lower | As the alkyl chain length increases, the ester may become a better substrate for certain hydrolytic enzymes.[1] | |
| Hydroxyl Group Modification | Methyl 2-hydroxy-5-methoxybenzoate | Higher (pH dependent) | Methylation of a phenolic hydroxyl group can protect it from oxidation. However, the effect on hydrolytic stability can be complex, influenced by electronic effects on the ester carbonyl group. Methoxy (B1213986) groups in the ortho or para position can increase the stability of the ester to alkaline hydrolysis through resonance effects.[2] |
| Methyl 2,5-dimethoxybenzoate | Higher | With both hydroxyl groups protected, the susceptibility to oxidation is significantly reduced. The electronic effects of the methoxy groups would likely influence hydrolytic stability. | |
| Ring Substitution | Methyl 3-chloro-2,5-dihydroxybenzoate | Potentially Lower | The introduction of an electron-withdrawing group like chlorine on the aromatic ring can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating hydrolysis. |
| Methyl 3-amino-2,5-dihydroxybenzoate | Potentially Higher (pH dependent) | An electron-donating group like an amino group can decrease the electrophilicity of the carbonyl carbon, potentially slowing down hydrolysis. The stability will be highly dependent on the pH and the protonation state of the amino group. |
Experimental Protocols
To empirically determine the stability of this compound and its derivatives, a series of standardized experiments should be conducted. The following protocols outline a general approach for a comprehensive stability assessment.
Chemical Stability: Hydrolytic Degradation
This experiment assesses the stability of the compounds in aqueous solutions at different pH values, mimicking physiological and formulation conditions.
Objective: To determine the rate of hydrolysis of this compound and its derivatives at various pH levels and temperatures.
Methodology:
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4.0 (e.g., acetate (B1210297) buffer), 7.0 (e.g., phosphate (B84403) buffer), and 9.0 (e.g., borate (B1201080) buffer).
-
Sample Preparation: Dissolve a known concentration of each test compound in the respective buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubation: Aliquot the solutions into sealed vials and incubate them at controlled temperatures (e.g., 25°C and 40°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
Analysis: Immediately analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be validated to separate the parent compound from its potential degradation products (e.g., gentisic acid).
-
Data Analysis: Plot the concentration of the remaining parent compound against time to determine the degradation kinetics and calculate the half-life (t½) for each compound under each condition.
Photostability Assessment
This protocol evaluates the degradation of the compounds upon exposure to light.
Objective: To assess the impact of UV and visible light on the stability of this compound and its derivatives.
Methodology:
-
Sample Preparation: Prepare solutions of each test compound in a suitable solvent (e.g., methanol (B129727) or ethanol) and place them in quartz cuvettes or vials. Prepare control samples wrapped in aluminum foil to protect them from light.
-
Light Exposure: Expose the samples to a controlled light source that provides both UV and visible output (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines.
-
Sampling and Analysis: At specific time points, withdraw samples and analyze them by HPLC to quantify the remaining parent compound.
-
Data Analysis: Compare the degradation of the light-exposed samples to the dark controls to determine the extent of photodegradation.
Enzymatic Stability Evaluation
This experiment assesses the susceptibility of the compounds to enzymatic hydrolysis, which is relevant for topical and systemic applications.
Objective: To determine the stability of this compound and its derivatives in the presence of hydrolytic enzymes.
Methodology:
-
Enzyme Solutions: Prepare solutions of relevant enzymes, such as porcine liver esterase or skin homogenates, in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Add a known amount of the test compound to the enzyme solution and incubate at 37°C.
-
Reaction Termination: At various time points, stop the enzymatic reaction by adding a quenching agent (e.g., acetonitrile (B52724) or by heating).
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by HPLC to measure the concentration of the remaining parent compound.
-
Data Analysis: Calculate the rate of enzymatic degradation and the half-life of each compound. Studies on alkyl gallates have shown that their enzymatic degradation by hydrolytic enzymes can be quantified by monitoring the release of gallic acid.[1]
Mandatory Visualization
The following diagrams illustrate the factors influencing the stability of this compound and a typical workflow for its stability assessment.
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for comparative stability analysis.
References
A Comparative Guide to the In Vivo Efficacy of Methyl Gentisate vs. Kojic Acid in Skin Hyperpigmentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of methyl gentisate and kojic acid, two prominent agents investigated for their skin lightening and anti-hyperpigmentation properties. While both compounds target the enzymatic pathway of melanin (B1238610) synthesis, the available evidence for their in vivo performance differs significantly. This document aims to present the current state of research to aid in informed decision-making for future studies and product development.
Executive Summary
Kojic acid is a well-established tyrosinase inhibitor with a substantial body of in vivo evidence, including numerous clinical trials, demonstrating its efficacy in reducing hyperpigmentation.[1][2] In contrast, this compound, a derivative of gentisic acid, shows promise in in vitro models as a potent tyrosinase inhibitor and is considered a pro-drug of hydroquinone (B1673460).[3] However, there is a notable lack of publicly available in vivo efficacy data and direct comparative studies against kojic acid. This guide will present the available data for each compound, highlighting the robust clinical backing for kojic acid and the promising, yet to be clinically validated, profile of this compound.
Data Presentation: A Tale of Two Evidentiary Levels
The quantitative data for kojic acid is derived from in vivo human clinical trials, while the data for this compound is currently limited to in vitro assays.
Table 1: In Vivo Efficacy of Kojic Acid in Treating Hyperpigmentation
| Study Parameter | Concentration | Duration | Key Findings | Citation |
| Reduction in Hyperpigmentation | 1.0% | Not Specified | Effective in treating freckles, age spots, and melasma. | [1] |
| Improvement in Skin Tone | 1.0% | Not Specified | Improvement in skin tone observed in over 58% of participants. | [2] |
| Increase in Skin Brightness | 3% | Not Specified | Increased skin brightness in 75% of patients with post-acne discoloration. | [2] |
| Reduction in Skin Contrast | 3% | Not Specified | Reduced skin contrast in approximately 83% of patients. | [2] |
| Increase in Skin Homogeneity | 3% | Not Specified | Increased skin homogeneity in approximately 67% of patients. | [2] |
Table 2: In Vitro Activity of this compound
| Assay | Metric | Result | Comparison | Citation |
| Mushroom Tyrosinase Inhibition | IC50 | 11.2 µM; 30.9 µM | Potent inhibitor. | |
| Mammalian Tyrosinase Inhibition | IC50 | ~11 µg/mL | More effective than hydroquinone (IC50 ~72 µg/mL). | |
| Effect on Melanogenesis in Cells | Inhibition | Reduces pigmentation in melanocyte cell cultures. | - | |
| Cytotoxicity | In vitro | Reduced cytotoxicity relative to hydroquinone. | - | |
| Mutagenicity | Ames Test | Non-mutagenic. | Hydroquinone was highly mutagenic. |
Experimental Protocols
Kojic Acid: In Vivo Clinical Trial for Post-Acne Hyperpigmentation
-
Objective: To evaluate the efficacy of a preparation containing 3% kojic acid on reducing skin hyperpigmentation.
-
Subjects: 12 patients with post-acne skin discoloration.
-
Methodology:
-
A hyperspectral camera with a spectral range of 400–1000 nm was used to capture images of the hyperpigmented areas before and after treatment.
-
The preparation containing 3% kojic acid was applied to the affected areas. The exact frequency and duration of application were not specified in the provided source.
-
Hyperspectral profiles of the regions of interest were analyzed.
-
Image analysis and processing methods were applied to quantify changes in skin brightness, contrast, and homogeneity.[2]
-
-
Ethical Considerations: The study was conducted with the approval of the Bioethical Committee at the Medical University of Silesia (No. KNW/0022/KB1/27/I/16), and informed consent was obtained from all participants.[2]
This compound: In Vitro Tyrosinase Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on tyrosinase activity.
-
Methodology:
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of a substrate (e.g., L-tyrosine or L-DOPA) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Inhibitor Preparation: A stock solution of this compound is prepared, typically in a solvent like DMSO, and then diluted to various concentrations.
-
Assay Procedure:
-
In a 96-well plate, the tyrosinase solution is pre-incubated with different concentrations of this compound for a specific period.
-
The enzymatic reaction is initiated by adding the substrate to the wells.
-
The formation of dopachrome, a colored product of the enzymatic reaction, is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (typically around 475-492 nm) over time.
-
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of tyrosinase inhibition is determined by comparing the reaction rates in the presence and absence of this compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.[4]
-
Mandatory Visualizations
Signaling Pathway of Melanogenesis
The primary mechanism of action for both kojic acid and this compound is the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway.
Caption: The melanogenesis signaling pathway and the point of inhibition for kojic acid and this compound.
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram illustrates a general workflow for an in vivo clinical trial to assess the efficacy of a topical skin-lightening agent.
Caption: A generalized workflow for a clinical trial evaluating a topical skin-lightening agent.
Discussion and Future Directions
The presented data clearly indicates that kojic acid is a clinically validated topical agent for the treatment of hyperpigmentation, with multiple in vivo studies supporting its efficacy. Its mechanism of action, primarily through the inhibition of tyrosinase, is well-understood.[2]
This compound, on the other hand, presents a compelling case based on its in vitro performance. Its potent tyrosinase inhibition and favorable safety profile in preclinical assessments suggest it could be a valuable alternative to existing treatments.[3] The fact that it is a pro-drug of hydroquinone is also of significant interest, as it may offer the efficacy of hydroquinone with a potentially better safety profile.
However, the critical gap in the literature is the absence of in vivo studies on this compound for skin lightening. To establish its clinical relevance and to make a direct and meaningful comparison with kojic acid, well-designed, double-blind, randomized controlled trials are essential.
Future research should focus on:
-
Conducting in vivo studies to determine the optimal concentration, vehicle, and application frequency for this compound.
-
Performing direct head-to-head comparative clinical trials of this compound and kojic acid to assess their relative efficacy and safety in treating various types of hyperpigmentation.
-
Investigating the long-term safety and stability of topical formulations containing this compound.
References
Methyl Gentisate as a Skin Lightening Agent: A Clinical and Mechanistic Comparison
An objective comparison of methyl gentisate's performance with established skin lightening agents, supported by available experimental data and an examination of the underlying biochemical pathways.
This guide provides a comprehensive analysis of this compound as a potential skin lightening agent, comparing its mechanistic profile with clinically validated alternatives such as hydroquinone (B1673460), kojic acid, and azelaic acid. While direct, detailed clinical trial data for this compound is not extensively available in the public domain, its efficacy is supported by in-vitro studies and its known biochemical properties.[1] This document is intended for researchers, scientists, and drug development professionals interested in the landscape of skin depigmentation agents.
Mechanism of Action: A Comparative Overview
Skin pigmentation, or melanogenesis, is a complex process primarily regulated by the enzyme tyrosinase.[2][3][4] Many skin lightening agents function by inhibiting this key enzyme.
This compound: This compound is understood to act as a skin lightening agent through multiple pathways:
-
Tyrosinase Inhibition: this compound directly inhibits tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[2][3] It is suggested that it may act as a pro-drug, releasing hydroquinone intracellularly to exert its effect.[2] Kinetic studies also indicate a direct effect on the enzyme, possibly through the chelation of copper ions in the enzyme's active site.[1][5][6]
-
Antioxidant Activity: As a derivative of dihydroxybenzoic acid, this compound possesses significant antioxidant properties, which can help mitigate oxidative stress that contributes to hyperpigmentation.[2]
-
Anti-Inflammatory Effects: By potentially reducing inflammation, this compound may help in preventing post-inflammatory hyperpigmentation (PIH).[2]
Hydroquinone: Considered the gold standard for treating hyperpigmentation, hydroquinone acts as a competitive inhibitor of tyrosinase.[3][4][7] It competes with tyrosine as a substrate for the enzyme, thereby reducing the production of melanin precursors.[7] It can also damage melanosomes and melanocytes through the generation of reactive oxygen species.[7]
Kojic Acid: This natural fungal metabolite inhibits tyrosinase by chelating the copper ions essential for its enzymatic activity.[8] It is also a potent antioxidant.[7]
Azelaic Acid: A naturally occurring dicarboxylic acid, azelaic acid exhibits a weaker inhibitory effect on tyrosinase compared to hydroquinone.[9] It also has anti-inflammatory and anti-proliferative effects on melanocytes.[10]
Clinical Efficacy: A Review of Available Data
| Agent | Concentration | Study Duration | Key Findings | Adverse Effects | Reference |
| Hydroquinone | 2-5% | 12 weeks | Significantly greater decrease in pigmentary intensity compared to placebo.[11][12] Considered the gold standard for hyperpigmentation.[3][7] | Skin irritation, erythema, contact dermatitis, potential for ochronosis with long-term use.[3][13] | [11][12][13] |
| Kojic Acid | 1-4% | 12 weeks | Effective in reducing hyperpigmentation, with some studies suggesting comparable or greater improvement in dyschromia compared to hydroquinone.[14] Often used in combination therapies.[7][14] | Skin irritation, stinging, and potential for contact dermatitis.[3][14] | [14][15] |
| Azelaic Acid | 15-20% | 16-24 weeks | Significantly greater decrease in pigmentary intensity compared to vehicle.[16] Effective for post-inflammatory hyperpigmentation and melasma.[9][10][17] | Mild burning and stinging, which typically subside with continued use.[16] | [9][10][16] |
Experimental Protocols
To evaluate the efficacy of a skin lightening agent, a standardized clinical trial protocol is essential. The following outlines a typical methodology based on studies of established agents.
Study Design
A randomized, double-blind, placebo-controlled or vehicle-controlled, parallel-group study is the gold standard.
-
Participants: A cohort of subjects with a clinical diagnosis of hyperpigmentation (e.g., melasma, solar lentigines, post-inflammatory hyperpigmentation) is recruited. Inclusion and exclusion criteria should be clearly defined.
-
Intervention: Participants are randomly assigned to receive the investigational product (e.g., cream containing this compound), a placebo/vehicle, or a positive control (e.g., hydroquinone cream).
-
Application: Subjects are instructed to apply the assigned product to the affected areas twice daily for a specified duration (e.g., 12-24 weeks).
-
Efficacy Assessment:
-
Clinical Evaluation: A dermatologist assesses the change in hyperpigmentation at baseline and at regular follow-up visits using standardized scales such as the Melasma Area and Severity Index (MASI).[18]
-
Instrumental Measurement: A chromameter or spectrophotometer is used to objectively measure changes in skin color and melanin index.[16][19]
-
Patient-Reported Outcomes: Subjects complete questionnaires to assess their satisfaction with the treatment and any perceived improvements.[16]
-
-
Safety Assessment: Adverse events, such as skin irritation, redness, and burning, are monitored and recorded throughout the study.
Signaling Pathways and Experimental Workflow
Melanogenesis Signaling Pathway
The production of melanin is a complex process regulated by several signaling pathways that converge on the activation of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte gene expression.[20][21][22][23]
Caption: Simplified signaling cascade of melanogenesis.
Experimental Workflow for Skin Lightening Agent Evaluation
The evaluation of a potential skin lightening agent follows a structured workflow from in-vitro screening to clinical validation.
Caption: General workflow for developing a skin lightening agent.
References
- 1. Top 20 Skin Whitening Agents > Gentisic Acid [skinwhiteningscience.com]
- 2. GentiWhite™ (this compound) [myskinrecipes.com]
- 3. Skin-lightening agents: New chemical and plant extracts -ongoing search for the holy grail! - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Natural skin-whitening compounds for the treatment of melanogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cosmeceuticals for Hyperpigmentation: What is Available? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.bmctoday.net [assets.bmctoday.net]
- 10. dovepress.com [dovepress.com]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. Topical Treatments for Melasma and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Review on the Use of Kojic Acid—A Skin-Lightening Ingredient [ouci.dntb.gov.ua]
- 16. Azelaic acid 20% cream in the treatment of facial hyperpigmentation in darker-skinned patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jcadonline.com [jcadonline.com]
- 18. A Clinical Study of Melasma and a Comparison of the Therapeutic Effect of Certain Currently Available Topical Modalities for its Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. researchgate.net [researchgate.net]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. mdpi.com [mdpi.com]
- 23. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Methyl Gentisate and Gentisic Acid
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and skin aging. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in the development of novel therapeutic and preventative strategies. This guide provides a detailed comparison of the antioxidant potential of two closely related phenolic compounds: methyl gentisate and gentisic acid.
Executive Summary
Both this compound and its parent compound, gentisic acid, are recognized for their antioxidant properties. Gentisic acid, a metabolite of aspirin, has been more extensively studied, with a significant body of evidence supporting its potent free radical scavenging capabilities and its role in modulating key signaling pathways involved in the cellular antioxidant response. This compound, the methyl ester of gentisic acid, also demonstrates notable antioxidant activity and is of particular interest in cosmeceutical applications for its skin-whitening and protective effects. This guide synthesizes the available experimental data to provide a comparative overview of their antioxidant efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Quantitative Antioxidant Activity
Direct comparative studies evaluating this compound and gentisic acid under identical experimental conditions are limited. The following table summarizes quantitative data from various in vitro antioxidant assays, collated from different studies. It is important to consider the variability in experimental conditions when comparing these values.
| Compound | Assay | Result | Unit | Reference(s) |
| Gentisic Acid | DPPH Radical Scavenging | EC50: 0.09 | [1] | |
| FRAP | Synergistic effect observed in mixtures | µM Fe2+ | [2] | |
| This compound | ABTS Radical Scavenging | 1.552 ± 0.001 (for 1 mM concentration) | mM Trolox equivalent | [3] |
| FRAP | Expressed as mM FeSO4 equivalents | mM FeSO4 equivalents | [3] | |
| Reference Compounds | ||||
| Ascorbic Acid | DPPH Radical Scavenging | EC50: 0.185 | [1] | |
| Vitamin C | ABTS Radical Scavenging | 1.030 ± 0.003 (for 1 mM concentration) | mM Trolox equivalent | [3] |
| Vitamin E | ABTS Radical Scavenging | 0.112 ± 0.007 (for 1 mM concentration) | mM Trolox equivalent | [3] |
Note: EC50 (Efficient Concentration) and IC50 (Inhibitory Concentration) values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and FRAP values are other common measures of antioxidant potential.
Mechanisms of Antioxidant Action and Signaling Pathways
The antioxidant activity of phenolic compounds like gentisic acid and this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Their dihydroxybenzoic acid structure is key to this function.
Gentisic Acid
Gentisic acid has been shown to exert its antioxidant and anti-inflammatory effects through the modulation of specific cellular signaling pathways.[3][4]
-
Nrf2/HO-1 Pathway: Gentisic acid can upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[3][4] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1). This pathway enhances the cell's intrinsic antioxidant defenses.
-
NF-κB Pathway: Gentisic acid has been observed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[3][4] By suppressing the NF-κB pathway, gentisic acid can reduce the expression of pro-inflammatory cytokines and enzymes, thereby mitigating inflammation-associated oxidative stress.
This compound
While the specific antioxidant signaling pathways of this compound are less extensively characterized, its proposed mechanisms include direct radical scavenging and anti-inflammatory effects.[5] As a derivative of gentisic acid, it is plausible that it shares similar mechanisms of action. Its role in inhibiting tyrosinase, the key enzyme in melanin (B1238610) production, is also linked to its ability to reduce oxidative stress, which can trigger hyperpigmentation.[5]
Mandatory Visualizations
Signaling Pathways of Gentisic Acid
Caption: Signaling pathways modulated by Gentisic Acid to exert its antioxidant effects.
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General experimental workflow for DPPH, ABTS, and FRAP antioxidant assays.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured by the decrease in absorbance at approximately 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compounds (this compound, gentisic acid) and a standard antioxidant (e.g., ascorbic acid, Trolox) in the same solvent to prepare a series of concentrations.
-
Assay:
-
To a microplate well or a cuvette, add a specific volume of the test sample or standard.
-
Add an equal volume of the DPPH working solution.
-
Include a control containing the solvent instead of the sample.
-
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at approximately 734 nm.
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.
-
Assay:
-
Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.
-
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃·6H₂O solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be freshly prepared and warmed to 37°C before use.
-
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.
-
Assay:
-
Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared with known concentrations of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents.
Conclusion
Both this compound and gentisic acid are valuable compounds with demonstrable antioxidant potential. Gentisic acid appears to be a more potent direct radical scavenger based on the available DPPH assay data and has well-documented mechanisms involving the Nrf2 and NF-κB signaling pathways. This compound also exhibits significant antioxidant activity, as shown in ABTS and FRAP assays, and its efficacy in cosmetic applications suggests a protective role against oxidative stress in the skin.
The lack of direct comparative studies using a standardized set of assays is a current limitation in definitively ranking their antioxidant potential against each other. Future research should focus on head-to-head comparisons of these compounds in various in vitro and in vivo models to provide a more comprehensive understanding of their relative potencies and therapeutic potential. For drug development professionals, both compounds warrant further investigation, with gentisic acid showing promise for systemic anti-inflammatory and antioxidant applications, while this compound presents a compelling case for topical formulations aimed at mitigating oxidative skin damage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity and protective effect of methyl gallate against t-BHP induced oxidative stress through inhibiting ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GentiWhite™ (this compound) [myskinrecipes.com]
A Head-to-Head Comparison of Methyl Gentisate and Other Tyrosinase Inhibitors
In the quest for effective modulators of melanin (B1238610) production for applications in dermatology and cosmetology, researchers continuously evaluate novel compounds for their ability to inhibit tyrosinase, the key enzyme in melanogenesis. This guide provides a detailed head-to-head comparison of methyl gentisate with other prominent tyrosinase inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Mechanism of Action: Targeting the Melanin Synthesis Pathway
Melanogenesis, the process of melanin synthesis, is initiated by the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by tyrosinase.[1] Subsequently, tyrosinase also catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form melanin.[2] Tyrosinase inhibitors act by interfering with this enzymatic activity, thereby reducing melanin production. The primary mechanisms of inhibition include competitive, non-competitive, or mixed-type inhibition.[3]
Quantitative Comparison of Tyrosinase Inhibitors
The efficacy of tyrosinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[4] The lower the IC50 value, the more potent the inhibitor. The following table summarizes the IC50 values for this compound and other well-known tyrosinase inhibitors. It is important to note that IC50 values can vary depending on the source of the tyrosinase (e.g., mushroom vs. mammalian) and the experimental conditions.[5]
| Inhibitor | Tyrosinase Source | IC50 (µM) | Reference |
| This compound | Mammalian | ~62.5 (equivalent to 11 µg/mL) | [6] |
| Ethyl Gentisate | Mammalian | ~111 (equivalent to 20 µg/mL) | [6] |
| Kojic Acid | Mushroom | 30.6 | [7][8] |
| Kojic Acid | Mushroom | 70 | [9] |
| Kojic Acid | B16-4A5 Murine Melanoma Cells | 57.8 | [10] |
| Kojic Acid | Human Melanoma Cells (HMV-II) | 223.8 | [10] |
| Arbutin (β-Arbutin) | Mushroom (Monophenolase) | 900 | [11] |
| Arbutin (β-Arbutin) | Mushroom (Diphenolase) | 700 | [11] |
| α-Arbutin | B16-4A5 Murine Melanoma Cells | 297.4 | [10] |
| Hydroquinone (B1673460) | Mammalian | ~654 (equivalent to 72 µg/mL) | [6] |
| Hydroquinone | Human | >500 | [12][13][14] |
| Thiamidol | Human | 1.1 | [13][14] |
| Deoxyarbutin | Not Specified | 0.05 | [7] |
Experimental Protocols
A standardized in vitro tyrosinase inhibition assay is crucial for the comparative evaluation of potential inhibitors. Below is a detailed methodology for a typical colorimetric assay.
Tyrosinase Inhibition Assay Protocol
This protocol is adapted from widely used methods for screening tyrosinase inhibitors.[15][16][17][18][19]
1. Materials and Reagents:
-
Tyrosinase (from mushroom or mammalian source)
-
L-DOPA (substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (e.g., this compound, kojic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Tyrosinase Solution: Prepare a stock solution of tyrosinase in phosphate buffer. The final concentration in the assay will depend on the enzyme's activity.
-
L-DOPA Solution: Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Test Compound Solutions: Prepare a series of dilutions of the test compounds to determine the IC50 value.
3. Assay Procedure:
-
To each well of a 96-well plate, add:
-
20 µL of the test compound solution (or solvent control).
-
140 µL of phosphate buffer.
-
20 µL of tyrosinase solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero.
-
Continue to monitor the absorbance at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 20-30 minutes) to measure the formation of dopachrome, the colored product.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of tyrosinase inhibition, the following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow.
Caption: Simplified Melanogenesis Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Tyrosinase Inhibition Assay.
Discussion and Conclusion
The comparative data reveals that this compound is a more potent inhibitor of mammalian tyrosinase than hydroquinone and arbutin.[6] Notably, some studies suggest that this compound exhibits lower cytotoxicity compared to hydroquinone, a widely used but controversial skin-lightening agent.[6][20] Kojic acid demonstrates strong inhibitory activity against mushroom tyrosinase, but its effectiveness can vary when tested on mammalian tyrosinase.[10] Newer synthetic compounds like Thiamidol show exceptionally high potency against human tyrosinase.[13][14]
The choice of a suitable tyrosinase inhibitor for research and development depends on a multitude of factors beyond just the IC50 value. These include the compound's specificity for tyrosinase, its mechanism of action, cytotoxicity, skin permeability, and stability. This guide provides a foundational comparison to assist in the initial stages of screening and development of novel tyrosinase inhibitors. Further in-depth studies are essential to fully characterize the potential of these compounds for clinical and cosmetic applications.
References
- 1. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the inhibitory effects of aloin on tyrosinase supported by Fe 3 O 4 @rGO: investigation of interaction mechanisms, inhibitory ... - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00067J [pubs.rsc.org]
- 3. Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Human Tyrosinase Re... preview & related info | Mendeley [mendeley.com]
- 14. Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tyrosinase inhibition assay [bio-protocol.org]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715) | Abcam [abcam.com]
- 18. Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715) | Abcam [abcam.com]
- 19. Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715) | Abcam [abcam.co.jp]
- 20. researchgate.net [researchgate.net]
Assessing the Mutagenicity of Methyl Gentisate Compared to Hydroquinone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mutagenic potential of methyl gentisate and the well-characterized mutagen, hydroquinone (B1673460). This document summarizes key experimental data, details the methodologies of the cited assays, and visualizes the pertinent biological pathways to offer a clear and objective assessment.
Executive Summary
Hydroquinone, a widely used chemical in various industries, is a known mutagen and carcinogen. In contrast, emerging evidence suggests that this compound, a derivative of the naturally occurring gentisic acid, possesses a significantly lower mutagenic profile. This guide presents a side-by-side comparison of their effects in standard genotoxicity assays, including the Ames test, micronucleus assay, and the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay. While hydroquinone consistently demonstrates mutagenic activity across these tests, data on this compound and its parent compound, gentisic acid, indicate a lack of mutagenicity at lower, physiologically relevant concentrations. The underlying mechanisms for these differences appear to be linked to hydroquinone's capacity to induce oxidative stress and interfere with key signaling pathways, whereas gentisic acid may exert protective effects through the activation of antioxidant response pathways.
Data Presentation: Quantitative Comparison of Mutagenicity
The following tables summarize the available quantitative data from key mutagenicity assays for hydroquinone and gentisic acid (as a proxy for this compound).
Table 1: Ames Test Results for Hydroquinone
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
| TA98 | - | Negative |
| TA100 | - | Negative |
| TA102 | - | Positive |
| TA104 | - | Positive |
| TA1535 | - | Negative |
| TA1537 | - | Negative |
Table 2: Micronucleus Assay Data
| Compound | Cell Line | Concentration | % Micronucleated Cells (Mean ± SD) | Result |
| Gentisic Acid | HTC | Control | 0.8 ± 0.45 | Non-mutagenic |
| 0.08 µg/mL | 0.7 ± 0.48 | Non-mutagenic | ||
| 0.8 µg/mL | 0.9 ± 0.57 | Non-mutagenic | ||
| 8 µg/mL | 2.1 ± 0.60* | Mutagenic | ||
| Hydroquinone | HepG2 | Control | Not specified | - |
| 12.5 µM | Significantly increased | Mutagenic | ||
| 25 µM | Significantly increased | Mutagenic | ||
| 50 µM | Significantly increased | Mutagenic |
*Statistically significant increase compared to control.
Table 3: Chromosomal Aberration Test Data for Hydroquinone in A549 Cells
| Concentration (µM) | % of Cells with Aberrations (Excluding Gaps) |
| 0 (Control) | 1.0 |
| 5 | 1.5 |
| 10 | 4.5 |
| 20 | 7.0 |
*Statistically significant increase compared to control.
Table 4: HPRT Assay in V79 Cells
| Compound | Result |
| This compound | Non-mutagenic[1] |
| Hydroquinone | Mutagenic[1] |
Specific quantitative data for mutation frequency was not available in the reviewed literature for direct comparison.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Bacterial Strains: A standard battery of tester strains (e.g., TA98, TA100, TA102, TA1535, TA1537) is used, each sensitive to different types of mutagens.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Procedure (Plate Incorporation Method):
-
The test compound, the bacterial tester strain, and the S9 mix (or buffer for tests without metabolic activation) are mixed with molten top agar (B569324).
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.
Cytokinesis-Block Micronucleus (CBMN) Assay
The CBMN assay is a cytogenetic test that detects both chromosome breakage and chromosome loss.
-
Cell Culture: Human or rodent cell lines (e.g., HTC, HepG2) are cultured in appropriate media.
-
Exposure: Cells are treated with various concentrations of the test compound.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: Micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) are scored in a population of binucleated cells (typically 1000-2000 cells).
-
Data Analysis: The frequency of micronucleated cells is calculated. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Gene Mutation Assay
The HPRT assay is a forward mutation assay that detects gene mutations in mammalian cells.
-
Cell Line: A cell line with a functional HPRT gene, such as Chinese hamster V79 cells, is used.
-
Exposure: Cells are exposed to the test compound for a defined period.
-
Expression Period: Following treatment, the cells are cultured for a period (typically 6-8 days) to allow for the expression of any induced mutations.
-
Mutant Selection: Cells are then cultured in a selective medium containing a purine (B94841) analog, such as 6-thioguanine. Cells with a functional HPRT enzyme will incorporate the toxic analog and die, while HPRT-deficient mutant cells will survive and form colonies.
-
Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of viable cells. A significant increase in mutation frequency compared to the negative control indicates a mutagenic effect.
Signaling Pathways and Mechanisms of Action
Hydroquinone's Mutagenic Pathways
Hydroquinone's mutagenicity is linked to its ability to generate reactive oxygen species (ROS) and interfere with critical cellular signaling pathways.
-
Oxidative Stress Pathway: Hydroquinone undergoes auto-oxidation to form semiquinone radicals and benzoquinone, which in turn generate ROS such as superoxide (B77818) anions and hydroxyl radicals. This oxidative stress can directly damage DNA, leading to strand breaks and the formation of oxidized bases like 8-oxoguanine, which can cause G:C to T:A transversions.
-
JNK and Ras Signaling Pathway Involvement: Studies have shown that hydroquinone can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, including apoptosis and cell proliferation. Furthermore, the Ras signaling pathway, a critical regulator of cell growth and differentiation, has been shown to modulate hydroquinone's toxicity. Dysregulation of these pathways can contribute to genomic instability and the promotion of mutated cells.
This compound's Potential for Lower Mutagenicity
The reduced mutagenicity of this compound and its parent compound, gentisic acid, is likely attributable to their antioxidant properties and their ability to activate cytoprotective pathways.
-
Antioxidant and Radical Scavenging Activity: Gentisic acid is a known antioxidant that can directly scavenge free radicals. This action helps to mitigate the oxidative stress that can lead to DNA damage.
-
Nrf2/HO-1 Pathway Activation: Gentisic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). By upregulating these protective genes, gentisic acid can enhance the cell's ability to combat oxidative stress and detoxify harmful substances, thereby reducing the likelihood of mutations.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key mutagenicity assays discussed in this guide.
References
A Comparative Guide to the Validation of HPLC Methods for Methyl Gentisate Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. Methyl gentisate, an ester of gentisic acid, is a compound of interest in various research and development areas. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the quantification of such non-volatile and thermally labile compounds.
This guide provides an objective comparison of a typical validated HPLC method for this compound analysis with alternative analytical techniques. It includes detailed experimental protocols, comparative performance data, and visual workflows to assist in method selection and validation.
High-Performance Liquid Chromatography (HPLC): A Validated Method
HPLC is a cornerstone for the analysis of phenolic compounds and their esters due to its high resolution, sensitivity, and reproducibility. A validated HPLC method ensures that the analytical procedure is suitable for its intended purpose. The validation process, guided by the International Council for Harmonisation (ICH) guidelines, assesses various performance characteristics.[1][2][3][4][5]
Exemplary Experimental Protocol for HPLC Analysis of this compound
Since specific validated methods for this compound are not extensively published, the following protocol is a representative method adapted from validated procedures for closely related compounds like gentisic acid, methyl paraben, and methyl gallate.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid to control pH and improve peak shape) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Example Isocratic Mobile Phase: Acetonitrile:Water (50:50, v/v).[6]
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility of retention times.
-
Detection Wavelength: The UV detector can be set at the maximum absorbance wavelength of this compound, which is expected to be around 254 nm or 282 nm, similar to related phenolic esters.[7]
-
Injection Volume: A 10 µL injection volume is standard.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical performance data for a validated HPLC method for a small phenolic ester, based on data for analogous compounds.
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | Typically 80 - 120% |
| Precision (% RSD) | < 2.0% | ≤ 2% for assay |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | S/N ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | S/N ratio of 10:1 |
| Robustness | No significant changes in results with small variations in method parameters (e.g., pH, mobile phase composition) | Consistent results |
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides excellent separation for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step (e.g., silylation) is required to increase volatility.[2][8] GC-MS offers high specificity due to the mass spectrometric detection, which provides structural information.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique that couples the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[10] LC-MS/MS can provide very low limits of detection and quantification and is particularly useful for analyzing complex mixtures at trace levels.[11] It often does not require derivatization, simplifying sample preparation compared to GC-MS.
Comparison of Analytical Methods
The table below provides a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detected by UV absorbance. | Separation based on volatility and polarity, detected by mass. | Separation based on polarity, detected by mass-to-charge ratio. |
| Derivatization | Not required. | Required for non-volatile compounds. | Generally not required. |
| Sensitivity | Good | Very Good | Excellent |
| Specificity | Moderate (relies on retention time and UV spectrum). | High (provides mass spectrum for identification). | Very High (provides parent and fragment ion information). |
| Cost | Relatively low. | Moderate to high. | High. |
| Throughput | High | Moderate (sample preparation can be time-consuming). | High |
| Best Suited For | Routine quality control, purity analysis. | Identification of volatile impurities, trace analysis of derivatizable compounds. | Trace level quantification, analysis in complex matrices, metabolite identification. |
Mandatory Visualizations
References
- 1. helixchrom.com [helixchrom.com]
- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of gentisic acid and related renal cell carcinoma biomarkers using reversed-phase liquid chromatography with water-rich mobile phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 10. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Cross-Validation of Assays for Methyl Gentisate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various in vitro assays to evaluate the biological activities of methyl gentisate, a compound of interest for its potential therapeutic and cosmeceutical applications. We will delve into the methodologies for assessing its primary functions: tyrosinase inhibition, antioxidant capacity, and anti-inflammatory effects. This guide aims to equip researchers with the necessary information to select the most appropriate assays for their specific research needs and to ensure the cross-validation of their findings.
Executive Summary
This compound demonstrates multiple biological activities, primarily as a tyrosinase inhibitor, an antioxidant, and an anti-inflammatory agent. This guide outlines the experimental protocols for a panel of assays to quantify these activities and presents available data for comparative analysis. The included assays are:
-
Enzyme Inhibition: Mushroom Tyrosinase Activity Assay
-
Antioxidant Capacity: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.
-
Anti-inflammatory Effects: Nitric Oxide (NO) Production Assay and ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-stimulated murine macrophages.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the quantitative data on the activity of this compound in various assays. For comparative purposes, data for commonly used positive controls are also included where available.
| Assay | Test Compound | IC50 / Activity Value | Reference Compound | IC50 / Activity Value of Reference |
| Tyrosinase Inhibition | This compound | ~11 µg/mL | Kojic Acid | ~6 µg/mL |
| DPPH Radical Scavenging | This compound | Data not readily available | Ascorbic Acid | ~13.97 µM[1] |
| ABTS Radical Scavenging | This compound | Data not readily available | Trolox | ~14.86 µM[1] |
| FRAP | This compound | Data not readily available | Gallic Acid | Higher than Methyl Gallate[2] |
| Nitric Oxide (NO) Inhibition | This compound | Data not readily available | L-NAME | - |
| TNF-α Inhibition | This compound | Data not readily available | Dexamethasone | - |
| IL-6 Inhibition | This compound | Data not readily available | Dexamethasone | - |
Note: IC50 values can vary between studies due to differences in experimental conditions. Direct comparison of absolute values should be made with caution. The table highlights the need for further studies to generate a comprehensive comparative dataset for this compound across all listed assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate cross-validation.
Mushroom Tyrosinase Inhibition Assay
This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.[3][4][5][6]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
This compound
-
Kojic Acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 1000 units/mL solution of mushroom tyrosinase in cold sodium phosphate buffer.[3]
-
Prepare a 10 mM solution of L-DOPA in sodium phosphate buffer.[3]
-
Prepare serial dilutions of this compound and kojic acid in the buffer.
-
In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound (this compound or kojic acid) dilution, and 20 µL of the tyrosinase solution to the test wells.[3]
-
For the negative control, add 60 µL of buffer and 20 µL of tyrosinase solution.
-
For the blank, add 80 µL of buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.[3]
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.[3]
-
Immediately measure the absorbance at 475 nm and continue to take readings every minute for 10-20 minutes.[3]
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.[3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical.[7][8][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Ascorbic Acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[8]
-
Prepare serial dilutions of this compound and the positive control in the same solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 200 µL) to each well.[7]
-
Add different volumes of the test compound solutions to achieve a range of final concentrations.[7]
-
The control well contains only the DPPH solution and the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7][9]
-
The percentage of scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[2][10][11]
Materials:
-
ABTS
-
Potassium Persulfate
-
Phosphate-Buffered Saline (PBS) or Ethanol
-
This compound
-
Trolox (positive control)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[11]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[10][11]
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Prepare serial dilutions of this compound and Trolox.
-
In a 96-well plate, add a large volume of the diluted ABTS•+ solution (e.g., 200 µL) to each well.[12]
-
Add a small volume of the test compound dilutions (e.g., 10 µL) to the wells.[10]
-
Incubate at room temperature for a defined period (e.g., 6 minutes).[5]
-
Measure the absorbance at 734 nm.[2]
-
The percentage of scavenging is calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13][14][15]
Materials:
-
Acetate (B1210297) Buffer (0.3 M, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric Chloride (FeCl₃) solution (20 mM)
-
This compound
-
Ferrous Sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15]
-
Warm the FRAP reagent to 37°C.
-
Prepare serial dilutions of this compound and a standard curve using FeSO₄ (0-20 nmol/well).[13]
-
In a 96-well plate, add 10 µL of the sample or standard to each well.[13][14]
-
Add 190 µL of the FRAP reagent to each well and mix.[13]
-
Incubate the plate at 37°C for a specified time (e.g., 4 to 60 minutes).[13][16]
-
The antioxidant capacity is determined by comparing the absorbance of the sample to the FeSO₄ standard curve and is expressed as Fe²⁺ equivalents.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay indirectly measures NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[17][18][19]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[18]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.[18]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[18][20]
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-30 minutes in the dark.[17][18]
-
The nitrite concentration is determined from a sodium nitrite standard curve.
ELISA for TNF-α and IL-6 Production
This assay quantifies the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant of LPS-stimulated macrophages.[21][22][23]
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Culture, treat, and stimulate RAW 264.7 cells with this compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.
-
The assay typically involves the following steps: coating the plate with a capture antibody, adding the samples, adding a detection antibody, adding a streptavidin-HRP conjugate, adding a substrate solution, and stopping the reaction.[23]
-
Measure the absorbance at the recommended wavelength.
-
The concentration of the cytokines is determined from a standard curve generated with recombinant cytokines.
Visualization of Signaling Pathways and Experimental Workflow
Melanogenesis Signaling Pathway
The following diagram illustrates the key signaling pathways involved in melanogenesis, the process of melanin (B1238610) synthesis. Tyrosinase is a critical enzyme in this pathway, and its inhibition by compounds like this compound can lead to a reduction in melanin production.
Caption: The melanogenesis signaling cascade and the inhibitory action of this compound on tyrosinase.
NF-κB Inflammatory Signaling Pathway
This diagram shows a simplified representation of the canonical NF-κB signaling pathway, which is a key regulator of inflammation. Anti-inflammatory compounds can inhibit this pathway at various points, leading to a reduction in the production of inflammatory mediators.
Caption: The canonical NF-κB signaling pathway in inflammation and potential inhibition points.
Experimental Workflow for Cross-Validation
The following workflow provides a logical sequence for the cross-validation of this compound's activity across the different assay types.
Caption: A workflow for the cross-validation of this compound's biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 5. Time-Dependent Modulation of Phenolics, Polysaccharides, and Bioactivities in Artemisia argyi Leaves During Solid-State Fermentation with Rhizopus oryzae [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. marinebiology.pt [marinebiology.pt]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. assaygenie.com [assaygenie.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 18. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Methyl Gentisate from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl Gentisate from Natural Origins, Supported by Experimental Data.
This compound, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its potent biological activities, most notably its role as a tyrosinase inhibitor and its potential applications in dermatology and pharmacology. This guide provides a comparative analysis of this compound derived from various natural sources, focusing on yield and biological efficacy. While direct comparative studies on this compound from different origins are limited, this report synthesizes available data on the distribution of related compounds to infer potential variations.
Quantitative Data Summary
| Natural Source | Plant/Fungal Part | Key Related Compounds & Content (% dry weight) | This compound Yield (mg/g dry weight) | Tyrosinase Inhibition (IC50) of Extract/Compound |
| Gentiana lutea (Yellow Gentian) | Roots and Rhizomes | Gentiopicroside (1.85-6.03%), Loganic acid (0.11-1.30%), Swertiamarin (0.05-0.35%) | Data not available | Not reported for crude extract |
| Gentiana macrophylla | Roots | Gentiopicroside (up to 13%), Loganic acid, Swertiamarin | Data not available | Not reported for crude extract |
| Gentiana rigescens | Roots and Rhizomes | Gentisides (class of compounds) | Data not available | Not reported for crude extract |
| Gentiana straminea | Roots | Gentiopicroside (1.56-10.92%), Loganic acid, Swertiamarin | Data not available | Not reported for crude extract |
| Penicillium species (Fungal Endophyte) | Mycelium/Fermentation Broth | Wide range of secondary metabolites | Not quantified | Not reported for this compound from this source |
| Aspergillus species (Fungal Endophyte) | Mycelium/Fermentation Broth | Wide range of secondary metabolites | Not quantified | Not reported for this compound from this source |
Note: The table above highlights the lack of direct comparative data for this compound. The content of related secoiridoids in Gentiana species suggests a robust biosynthetic pathway for phenolic compounds, indicating these plants are promising sources for this compound isolation. Further quantitative studies are necessary to establish precise yields.
Experimental Protocols
Extraction and Isolation of this compound from Gentiana Species
This protocol is a generalized procedure based on methods for extracting phenolic compounds from Gentiana roots.
a. Extraction:
-
Air-dry the roots of the selected Gentiana species at room temperature and grind them into a fine powder.
-
Macerate the powdered plant material (100 g) with 80% methanol (B129727) (1 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
b. Fractionation:
-
Suspend the crude methanol extract in distilled water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, which is expected to be rich in phenolic compounds, and evaporate the solvent to dryness.
c. Isolation by Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the polarity with methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and UV detection (254 nm).
-
Pool the fractions showing a spot corresponding to a this compound standard.
-
Further purify the pooled fractions by preparative HPLC on a C18 column to obtain pure this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
a. Sample Preparation:
-
Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
-
Gradient Program: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
c. Quantification:
-
Prepare a calibration curve using standard this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Tyrosinase Inhibition Assay
This protocol assesses the ability of this compound to inhibit the activity of tyrosinase, the key enzyme in melanin (B1238610) synthesis.
a. Reagents:
-
Mushroom tyrosinase (EC 1.14.18.1) solution (e.g., 1000 U/mL in phosphate (B84403) buffer).
-
L-DOPA (3,4-dihydroxyphenylalanine) solution (e.g., 2.5 mM in phosphate buffer).
-
Phosphate buffer (50 mM, pH 6.8).
-
Test sample (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Kojic acid as a positive control.
b. Assay Procedure (96-well plate format):
-
To each well, add 40 µL of the test sample at various concentrations.
-
Add 80 µL of phosphate buffer (pH 6.8).
-
Add 40 µL of the mushroom tyrosinase solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
c. Calculation of Inhibition: Percentage Inhibition (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test sample. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined from a dose-response curve.
Visualizations
Evaluating the Synergistic Potential of Methyl Gentisate in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Investigating Synergistic Effects
Methyl gentisate, a derivative of gentisic acid found in the roots of Gentiana species, is a well-documented inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. While its efficacy as a standalone skin-lightening agent is established, the exploration of its synergistic potential with other compounds remains a promising yet underexplored frontier in dermatological research. This guide provides a framework for evaluating the synergistic effects of this compound with other bioactive compounds, offering a comparative analysis of potential combinations and detailed experimental protocols to facilitate further investigation.
The Rationale for Combination Therapy
The multifaceted nature of melanogenesis presents several targets for intervention. Combining agents that act on different steps of this pathway can lead to a synergistic effect, where the total effect is greater than the sum of the individual effects. This can result in enhanced efficacy, reduced dosage of individual components, and minimized side effects. Potential synergistic strategies with this compound include:
-
Dual Tyrosinase Inhibition: Combining this compound with another tyrosinase inhibitor that has a different mechanism of action.
-
Tyrosinase Inhibition and Antioxidant Activity: Pairing this compound with a potent antioxidant to mitigate oxidative stress, a known trigger of melanogenesis.
-
Inhibition of Melanin Synthesis and Transfer: Combining this compound with an agent that inhibits the transfer of melanosomes to keratinocytes.
Comparative Analysis of Potential Synergistic Combinations
While direct experimental data on synergistic combinations of this compound is limited, we can hypothesize potential synergies based on the mechanisms of action of other well-known skin-lightening agents. The following table outlines a hypothetical comparison of such combinations.
| Combination | Primary Mechanism of this compound | Primary Mechanism of Partner Compound | Potential Synergistic Effect |
| This compound + Arbutin | Tyrosinase Inhibition | Tyrosinase Inhibition | Enhanced inhibition of melanin synthesis through action on the same key enzyme, potentially via different binding interactions. |
| This compound + Kojic Acid | Tyrosinase Inhibition | Tyrosinase Inhibition (Copper Chelation) | Potentially a more potent and comprehensive inhibition of the tyrosinase enzyme through different inhibitory mechanisms. |
| This compound + Vitamin C | Tyrosinase Inhibition | Antioxidant, Tyrosinase Inhibition | Dual action of inhibiting tyrosinase and reducing oxidative stress-induced pigmentation. |
| This compound + Niacinamide | Tyrosinase Inhibition | Inhibition of Melanosome Transfer | A multi-pronged approach targeting both the synthesis of melanin and its transfer to surrounding skin cells. |
Experimental Protocols for Evaluating Synergy
To empirically validate the synergistic potential of these combinations, a series of in vitro and cell-based assays are required.
Mushroom Tyrosinase Inhibition Assay
This initial screening assay evaluates the direct inhibitory effect of the compounds on mushroom tyrosinase activity.
Methodology:
-
Prepare solutions of this compound, the partner compound, and their combinations at various concentrations.
-
In a 96-well plate, add 20 µL of the test compound solution and 140 µL of phosphate (B84403) buffer (pH 6.8).
-
Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL) to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM).
-
Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each compound and combination.
-
The Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][2]
Cellular Assays using B16F10 Murine Melanoma Cells
B16F10 cells are a widely accepted model for studying melanogenesis.
a. Melanin Content Assay
This assay quantifies the amount of melanin produced by the cells after treatment.
Methodology:
-
Seed B16F10 cells (e.g., 5 x 10^4 cells/well) in a 6-well plate and allow them to adhere for 24 hours.[3]
-
Treat the cells with various concentrations of this compound, the partner compound, and their combinations for 48-72 hours.[3]
-
After incubation, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.[3]
-
Incubate the plates at 80°C for 1 hour to solubilize the melanin.[3]
-
Measure the absorbance of the lysate at 405 nm.[3]
-
Normalize the melanin content to the total protein concentration, determined by a BCA or Bradford assay.
-
Calculate the percentage of melanin inhibition and the Combination Index.
b. Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cells.
Methodology:
-
Following treatment as described in the melanin content assay, wash the cells with cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer).[3]
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, mix equal volumes of the cell lysate (containing a standardized amount of protein) and L-DOPA solution (e.g., 2 mg/mL in PBS).[3]
-
Incubate at 37°C for 1 hour.[3]
-
Measure the absorbance at 475 nm to quantify the amount of dopachrome (B613829) formed.[3]
-
Express tyrosinase activity as a percentage of the untreated control and calculate the Combination Index.
Visualizing Pathways and Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed signaling pathway for synergistic inhibition of melanogenesis.
Caption: Experimental workflow for assessing synergistic effects.
Conclusion
The investigation into the synergistic effects of this compound with other compounds represents a significant opportunity to develop novel and more effective treatments for hyperpigmentation. By employing the structured experimental approach outlined in this guide, researchers can systematically evaluate potential combinations, quantify their synergistic interactions, and contribute to the advancement of dermatological science. The provided protocols and conceptual frameworks are intended to serve as a valuable resource for initiating and conducting these important studies.
References
A Comparative Guide to Methyl Gentisate Efficacy: Bridging the Gap Between In Vitro Promise and In Vivo Validation
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory assays to clinical application is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of methyl gentisate, a promising skin-lightening agent. While robust in vitro data supports its mechanism of action, a notable gap exists in the availability of public in vivo and clinical studies, highlighting a critical area for future research.
Executive Summary
This compound has demonstrated significant efficacy in in vitro models as an inhibitor of melanogenesis, primarily through the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis. Its performance is comparable to or, in some aspects, superior to other known skin-lightening agents. However, the translation of these promising in vitro results to in vivo efficacy remains to be conclusively demonstrated in publicly available studies. This guide synthesizes the existing experimental data, details the methodologies for its evaluation, and visually represents the underlying biochemical pathways and experimental workflows.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the key quantitative data from in vitro studies on this compound and compares it with other common skin-lightening agents.
| Compound | Assay Type | Target | IC50 Value | Cytotoxicity | Reference |
| This compound | Cell-free tyrosinase activity | Mushroom Tyrosinase | ~11 µg/mL | Low | [1] |
| This compound | Melanogenesis in melanocytes | Cellular Melanin Production | < 100 µg/mL | Low | [1] |
| Hydroquinone | Cell-free tyrosinase activity | Mushroom Tyrosinase | ~72 µg/mL | High | [1] |
| Kojic Acid | Cell-free tyrosinase activity | Mushroom Tyrosinase | ~6 µg/mL | Not specified | [1] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The inhibitory effect of this compound on the melanogenesis pathway.
Caption: A generalized workflow for in vitro evaluation of melanogenesis inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical protocols for the key experiments cited in the in vitro assessment of this compound.
In Vitro: Cell-Free Tyrosinase Activity Assay
-
Objective: To determine the direct inhibitory effect of this compound on tyrosinase enzyme activity.
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate (B84403) buffer (pH 6.8), this compound, 96-well microplate reader.
-
Procedure:
-
A reaction mixture is prepared containing phosphate buffer and varying concentrations of this compound.
-
Mushroom tyrosinase solution is added to the mixture and pre-incubated.
-
The reaction is initiated by adding L-DOPA.
-
The formation of dopachrome (B613829) is measured spectrophotometrically at 475 nm over time.
-
The percentage of tyrosinase inhibition is calculated relative to a control without the inhibitor.
-
The IC50 value is determined from the dose-response curve.
-
In Vitro: Cellular Melanin Content Assay
-
Objective: To quantify the effect of this compound on melanin production in cultured melanocytes.
-
Materials: B16F10 melanoma cells (or other suitable melanocyte cell line), cell culture medium, this compound, NaOH, 96-well plate reader.
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
The medium is replaced with fresh medium containing various concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), the cells are washed and harvested.
-
The cell pellets are dissolved in NaOH.
-
The melanin content is quantified by measuring the absorbance at 405 nm and comparing it to a standard curve of synthetic melanin.
-
In Vivo (Hypothetical Protocol for this compound): Brownish Guinea Pig Model
-
Objective: To assess the depigmenting efficacy of topically applied this compound on UV-induced hyperpigmentation.
-
Animals: Brownish guinea pigs, known for their skin pigmentation response resembling that of humans.
-
Procedure:
-
The dorsal skin of the guinea pigs is shaved.
-
Defined areas are exposed to UVB radiation to induce hyperpigmentation.
-
After pigmentation develops, a formulation containing this compound is applied topically to the designated areas daily for several weeks.
-
A vehicle control (placebo) is applied to other areas.
-
Skin pigmentation is measured weekly using a chromameter, which quantifies the L* (lightness), a* (redness), and b* (yellowness) values.
-
At the end of the study, skin biopsies may be taken for histological analysis (e.g., Fontana-Masson staining for melanin).
-
Correlation and Comparison: In Vitro vs. In Vivo
A direct correlation between the in vitro and in vivo efficacy of this compound cannot be established without dedicated in vivo studies. However, based on the available data and established scientific principles, we can infer the following:
-
In Vitro Strengths: The in vitro data strongly suggests that this compound is a potent tyrosinase inhibitor with low cytotoxicity.[1] This provides a solid mechanistic foundation for its potential as a skin-lightening agent. The IC50 values provide a quantitative measure of its potency, allowing for direct comparison with other compounds under controlled laboratory conditions.
-
The In Vivo Gap: The absence of in vivo data presents a significant hurdle in validating the practical efficacy of this compound. Factors that can influence in vivo performance but are not fully captured by in vitro models include:
-
Skin Penetration: The ability of the this compound formulation to penetrate the stratum corneum and reach the melanocytes in the epidermis.
-
Metabolic Stability: The potential for the compound to be metabolized within the skin, affecting its activity.
-
Formulation Effects: The vehicle used to deliver this compound can significantly impact its bioavailability and efficacy.
-
Safety and Irritation: Animal models and clinical trials are necessary to assess the potential for skin irritation, allergic reactions, and other adverse effects.
-
Conclusion and Future Directions
This compound stands as a compound with significant, scientifically-backed potential as a skin-lightening agent based on its robust in vitro performance. Its mechanism of action through tyrosinase inhibition is well-supported. However, to bridge the gap between laboratory promise and clinical reality, rigorous in vivo studies are essential. Future research should prioritize well-designed animal studies, followed by controlled human clinical trials, to confirm the efficacy and safety of topically applied this compound for the treatment of hyperpigmentation. Such studies will be critical for substantiating its use in dermatological and cosmetic applications.
References
The Long-Term Safety and Efficacy of Methyl Gentisate in Topical Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term safety and efficacy of methyl gentisate and its alternatives in topical applications for skin hyperpigmentation. Due to a notable lack of extensive long-term studies on this compound, this document focuses on a detailed comparison with well-researched alternatives, highlighting the existing data and significant knowledge gaps.
Executive Summary
Data Presentation: Comparative Safety and Efficacy
The following tables summarize the available data on the long-term safety and efficacy of prominent topical skin-lightening agents. It is critical to note the absence of comparable long-term, large-scale clinical trial data for this compound.
Table 1: Long-Term Safety Profile of Topical Skin-Lightening Agents
| Compound | Common Concentration | Known Long-Term Side Effects | Regulatory Status (Varies by Region) |
| This compound | Not standardized | Allergic contact dermatitis has been reported in case studies.[2][3][4] No long-term systemic safety data available. | Generally permitted in cosmetics. |
| Hydroquinone (B1673460) | 2% - 4% | Irritant contact dermatitis, post-inflammatory hyperpigmentation, and most notably, exogenous ochronosis (a bluish-black discoloration of the skin) with prolonged use.[2][5][6] Concerns about potential carcinogenicity have been raised, though studies are not conclusive.[5][7] | Banned in over-the-counter products in some regions (e.g., EU, Japan, Australia) and available by prescription only in others (e.g., USA).[5][7] |
| Kojic Acid | 1% - 2% | Contact dermatitis and skin irritation are the most common side effects.[8] Long-term use may increase skin sensitivity to the sun.[9] The Cosmetic Ingredient Review (CIR) Expert Panel concluded it is safe for use in cosmetics at concentrations up to 1%. | Generally permitted in cosmetics, with concentration limits in some regions.[3] |
| Arbutin (B1665170) (Alpha & Beta) | Alpha: up to 2% (face), 0.5% (body); Beta: up to 7% (face) | Generally considered safe.[10][11] The primary safety concern is the potential for arbutin to break down into hydroquinone on the skin or in the formulation.[12] Modern formulations aim to minimize this degradation.[10] | Permitted in cosmetics, with concentration limits recommended by regulatory bodies like the SCCS.[10][11] |
Table 2: Efficacy Profile of Topical Skin-Lightening Agents
| Compound | Mechanism of Action | Reported Efficacy (IC50 for Tyrosinase Inhibition, where available) | Onset of Action |
| This compound | Copper chelator, inhibiting tyrosinase activity.[1] | Specific IC50 values are not consistently reported in readily available literature. | Not well-documented in comparative studies. |
| Hydroquinone | Competitive inhibitor of tyrosinase.[13] | Potent inhibitor, often considered the "gold standard" for efficacy.[14][15][16] | Generally faster onset compared to many alternatives.[2] |
| Kojic Acid | Chelates copper in the active site of tyrosinase.[1] | Effective tyrosinase inhibitor, with some studies suggesting comparable efficacy to hydroquinone, though potentially with a slower onset.[6][14][15] IC50 values vary in literature.[17][18] | Slower than hydroquinone. |
| Arbutin (Alpha & Beta) | Hydroquinone is released slowly through hydrolysis, which then inhibits tyrosinase.[13] | Alpha-arbutin (B196051) is reported to be more stable and effective than beta-arbutin. Efficacy is dose-dependent.[19] | Gradual onset of action. |
Experimental Protocols
Detailed methodologies for key in vitro safety and efficacy assessments are crucial for the development and validation of topical products.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This test evaluates the potential of a substance to cause reversible skin damage.[20][21][22]
-
Test System: A three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[1][21]
-
Procedure:
-
The test substance is applied topically to the RhE tissue surface.
-
Following a defined exposure period (e.g., up to 4 hours), the substance is removed by washing.
-
The tissues are incubated for a post-exposure period.
-
-
Endpoint Measurement: Cell viability is assessed using the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells converts the yellow MTT tetrazolium salt into a blue formazan (B1609692) salt. The amount of formazan produced is measured spectrophotometrically and is directly proportional to the number of viable cells.
-
Data Interpretation: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.[21]
In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD 442D)
This assay assesses the potential of a substance to induce skin sensitization by measuring the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.[23][24][25][26][27]
-
Test System: A genetically modified keratinocyte cell line containing a luciferase reporter gene under the control of the antioxidant response element (ARE).
-
Procedure:
-
The keratinocyte cell line is exposed to various concentrations of the test substance for a specified duration.
-
Following exposure, the cells are lysed, and the luciferase substrate is added.
-
-
Endpoint Measurement: The luminescence produced by the luciferase reaction is measured. An increase in luminescence indicates the activation of the Nrf2 transcription factor and the subsequent expression of the luciferase gene.
-
Data Interpretation: A substance is considered a sensitizer (B1316253) if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold compared to the vehicle control.
Phototoxicity Testing (Based on SCCS Notes of Guidance)
This testing determines if a substance becomes toxic when exposed to UV radiation.[4][28][29][30][31]
-
Initial Screening: The UV-visible absorption spectrum of the substance is determined. If there is no significant absorption between 290 and 700 nm, the substance is unlikely to be phototoxic.
-
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432): This is the validated in vitro method.
-
Test System: 3T3 mouse fibroblast cell line.
-
Procedure: Two sets of cell cultures are prepared. Both are treated with various concentrations of the test substance. One set is exposed to a non-cytotoxic dose of simulated solar UV radiation, while the other is kept in the dark.
-
Endpoint Measurement: Cell viability is assessed using the Neutral Red Uptake assay. Viable cells take up and bind the neutral red dye in their lysosomes. The amount of dye extracted from the cells is quantified spectrophotometrically.
-
Data Interpretation: Phototoxicity is indicated if the cytotoxicity of the substance is significantly greater in the UV-exposed cultures compared to the non-exposed cultures.
-
In Vitro Tyrosinase Activity Assay
This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme, which is key to melanin (B1238610) production.[15][32][33][34][35]
-
Materials: Mushroom tyrosinase is commonly used as it is commercially available and has similar activity to human tyrosinase. L-DOPA or L-tyrosine is used as the substrate.
-
Procedure:
-
The tyrosinase enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) in a buffer solution in a 96-well plate.[32]
-
The substrate (L-DOPA or L-tyrosine) is added to initiate the enzymatic reaction.[32]
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
-
Endpoint Measurement: The formation of dopachrome (B613829) (an intermediate in melanin synthesis) is monitored by measuring the absorbance at a specific wavelength (around 475-492 nm) over time using a microplate reader.[15][35]
-
Data Interpretation: The percentage of tyrosinase inhibition is calculated by comparing the rate of dopachrome formation in the presence of the inhibitor to that of the control (without the inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.
Mandatory Visualizations
Signaling Pathways in Melanogenesis
Caption: Simplified signaling pathway of melanogenesis.
Experimental Workflow: In Vitro Safety Assessment
Caption: Workflow for in vitro safety assessment of topical compounds.
Experimental Workflow: In Vitro Efficacy Assessment
Caption: Workflow for in vitro efficacy assessment (Tyrosinase Inhibition).
Conclusion and Future Directions
While this compound presents a plausible mechanism of action for skin lightening, the current body of publicly available scientific literature lacks the comprehensive long-term safety and comparative efficacy data necessary for a complete risk-benefit assessment. In contrast, alternatives like hydroquinone, kojic acid, and arbutin have been more thoroughly investigated, with their own established benefits and associated risks.
For drug development professionals, this highlights a critical need for further research into this compound. Future studies should include:
-
Long-term, controlled clinical trials to evaluate both the safety and efficacy of this compound in diverse populations.
-
Head-to-head comparative studies against established agents like hydroquinone and arbutin to quantify its relative efficacy and safety.
-
Detailed toxicological studies , including phototoxicity and sensitization potential, following standardized guidelines to build a robust safety profile.
Until such data becomes available, the use of this compound in topical products should be approached with a degree of caution, and formulators should rely on the extensive data available for its alternatives to make informed development decisions.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. New skincare research disrupts decades-old dermatology belief [cosmeticsdesign-europe.com]
- 7. asds.net [asds.net]
- 8. Long term safety of kojic acid in skin lightening creams. - Skintour [skintour.com]
- 9. Kojic acid: Uses, benefits, safety, and risks [medicalnewstoday.com]
- 10. health.ec.europa.eu [health.ec.europa.eu]
- 11. Safety of alpha-arbutin and beta-arbutin in cosmetic products - Public Health [health.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kojiecare.com [kojiecare.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. A practical comparison of hydroquinone-containing products for the treatment of melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oecd.org [oecd.org]
- 21. senzagen.com [senzagen.com]
- 22. nucro-technics.com [nucro-technics.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. cir-safety.org [cir-safety.org]
- 27. flashpointsrl.com [flashpointsrl.com]
- 28. ec.europa.eu [ec.europa.eu]
- 29. ec.europa.eu [ec.europa.eu]
- 30. specialchem.com [specialchem.com]
- 31. health.ec.europa.eu [health.ec.europa.eu]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. researchgate.net [researchgate.net]
Comparative Gene Expression Analysis in Melanocytes Treated with Methyl Gentisate: A Review of Current Data
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of compounds that modulate melanogenesis is crucial for the development of novel therapeutics for pigmentation disorders. This guide aims to provide a comparative overview of the effects of methyl gentisate on gene expression in melanocytes. However, a comprehensive search of publicly available scientific literature and databases did not yield specific studies detailing a comparative gene expression analysis of melanocytes treated with this compound.
This guide will, therefore, provide a foundational understanding of the key signaling pathways in melanogenesis that are likely to be influenced by compounds like this compound. This theoretical framework can serve as a basis for designing future experimental studies to investigate the specific effects of this compound on melanocyte gene expression.
Key Signaling Pathways in Melanogenesis
Melanin synthesis is a complex process regulated by a network of signaling pathways that converge on the master transcriptional regulator, Microphthalmia-associated Transcription Factor (MITF). MITF controls the expression of crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2, also known as DCT).
A simplified representation of the core melanogenesis signaling pathway is depicted below:
Experimental Protocols for Future Comparative Gene Expression Analysis
To generate the data required for a comprehensive comparison guide, the following experimental workflow would be necessary.
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: Human Epidermal Melanocytes (HEMs) or a suitable melanoma cell line (e.g., B16-F10).
-
Culture Conditions: Cells would be maintained in standard culture medium supplemented with appropriate growth factors at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells would be seeded and allowed to adhere before being treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and potentially other known melanogenesis modulators for a defined period (e.g., 24, 48, or 72 hours).
2. RNA Extraction and Quality Control:
-
Total RNA would be extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
The concentration and purity of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity would be evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
3. Quantitative Real-Time PCR (qPCR):
-
Reverse Transcription: First-strand cDNA would be synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Real-time PCR would be performed using a qPCR system with SYBR Green or TaqMan probes for target genes (e.g., MITF, TYR, TRP-1, TRP-2) and one or more housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: The relative gene expression would be calculated using the ΔΔCt method.
4. RNA Sequencing (RNA-seq) (for a global analysis):
-
Library Preparation: RNA-seq libraries would be prepared from the extracted RNA.
-
Sequencing: The libraries would be sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads would be aligned to a reference genome, and differential gene expression analysis would be performed to identify genes that are significantly up- or downregulated by this compound treatment.
Data Presentation (Hypothetical)
Should experimental data become available, it would be presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical qPCR Results of Key Melanogenesis Genes in Melanocytes Treated with this compound.
| Gene | Treatment | Fold Change (vs. Control) | P-value |
| MITF | This compound (X µM) | Data Not Available | N/A |
| Alternative Compound (Y µM) | Data Not Available | N/A | |
| TYR | This compound (X µM) | Data Not Available | N/A |
| Alternative Compound (Y µM) | Data Not Available | N/A | |
| TRP-1 | This compound (X µM) | Data Not Available | N/A |
| Alternative Compound (Y µM) | Data Not Available | N/A | |
| TRP-2 | This compound (X µM) | Data Not Available | N/A |
| Alternative Compound (Y µM) | Data Not Available | N/A |
Currently, there is a lack of specific, publicly accessible data on the comparative gene expression analysis of melanocytes treated with this compound. The information provided in this guide serves as a foundational resource for researchers interested in investigating this topic. Future studies employing the outlined experimental protocols are necessary to elucidate the precise molecular mechanisms of this compound in modulating melanocyte gene expression. Such research would be invaluable for the development of targeted therapies for pigmentation disorders.
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl Gentisate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides immediate and essential safety and logistical information for the proper disposal of Methyl Gentisate.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects clothing and underlying skin from contamination. |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.
-
Waste Identification and Segregation :
-
Treat all unused or expired this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, contaminated gloves) as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed by a qualified professional or your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.
-
-
Waste Containerization :
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with this compound.
-
The label must prominently display the words "Hazardous Waste " and the full chemical name: "This compound ". Include any known hazard pictograms if available from the supplier's safety data sheet (SDS).
-
Keep the container securely sealed except when adding waste to prevent spills and the release of vapors.
-
-
Storage of Chemical Waste :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage location should be away from incompatible materials and have secondary containment to control any potential leaks.
-
-
Arranging for Final Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup for the waste container.
-
Provide the disposal company with a complete and accurate description of the waste, including the chemical name and any available safety information.
-
-
Spill Management :
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the contaminated absorbent material into the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and comply with all applicable local, state, and federal regulations for hazardous waste disposal. If a Safety Data Sheet (SDS) is available for this compound from your supplier, its specific instructions should always take precedence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
